5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWIKEPCGCDJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649265 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89205-08-3 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS Number 89205-08-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related molecules, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Oxazole Scaffold in Drug Discovery
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the design of pharmacologically active agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for engaging with biological targets. Oxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, combines this valuable heterocycle with a dimethoxyphenyl substituent, a common feature in compounds targeting tubulin polymerization, and a carboxylic acid group, which can serve as a key interaction point with biological receptors or be modified for prodrug strategies.
Physicochemical Properties and Structural Features
While extensive experimental data for this compound is not publicly available, we can infer its general properties based on its structure and data from closely related analogs like 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 89205-07-2).
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₁NO₅ | Based on chemical structure |
| Molecular Weight | 249.22 g/mol | Based on chemical structure |
| Physical Form | Solid | Analogy to similar compounds |
| Melting Point | 147-151 °C | Based on 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
| Boiling Point | ~389 °C at 760 mmHg | Based on 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
| Purity | Typically >95% | Supplier specifications for similar compounds |
| Storage | Store at room temperature | Supplier recommendations for similar compounds |
Synthesis Methodology: A Proposed Route
A robust and scalable synthesis of 4,5-disubstituted oxazoles can be achieved directly from carboxylic acids.[1] This modern approach avoids the need for pre-activation of the carboxylic acid, offering a more streamlined and efficient process. Below is a proposed, detailed protocol for the synthesis of this compound, adapted from established methodologies.[1]
Experimental Protocol: One-Pot Synthesis from 3,4-Dimethoxybenzoic Acid
This protocol describes a plausible one-pot synthesis of the target compound from commercially available starting materials.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Ethyl isocyanoacetate
-
4-(Dimethylamino)pyridine (DMAP)
-
DMAP-Tf (Trifluoromethanesulfonic anhydride complex of DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM (to achieve a 0.1 M concentration of the carboxylic acid).
-
Activation: Stir the mixture at room temperature until all solids dissolve. Add DMAP-Tf (1.3 equiv) and continue stirring for 5 minutes.
-
Oxazole Ring Formation: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Reaction Progression: Heat the mixture in a pre-heated oil bath at 40 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification of Ester Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate by column chromatography on silica gel.
-
Saponification: Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Remove the ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Mechanism of Action: An Extrapolative Analysis
Anticancer Potential: Targeting Tubulin Polymerization
A significant body of research has focused on 5-phenyloxazole derivatives as inhibitors of tubulin polymerization.[2] These compounds often act by binding to the colchicine binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.
The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors, including combretastatin A-4. The structural similarity of this compound to known tubulin inhibitors suggests it may exert its anticancer effects through a similar mechanism.
Caption: Postulated mechanism of anticancer action via tubulin polymerization inhibition.
Antimicrobial Activity
The oxazole core is also present in various compounds with demonstrated antimicrobial activity. The mechanism of action for antimicrobial oxazoles can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further screening would be necessary to determine if this compound possesses significant antibacterial or antifungal properties.
Structure-Activity Relationship (SAR) Insights
Based on studies of related 5-phenyloxazole-2-carboxylic acid derivatives, several structural features are critical for biological activity, particularly as tubulin polymerization inhibitors.[2]
-
The Phenyl Ring at Position 5: The substitution pattern on this ring is crucial for potency. The 3,4-dimethoxy substitution is known to be favorable for binding to the colchicine site of tubulin.
-
The Carboxylic Acid at Position 4: This group can be a key hydrogen bonding partner with amino acid residues in the target protein. Esterification or amidation of this group could be explored to create prodrugs with altered pharmacokinetic properties or to probe for additional binding interactions.
-
The Oxazole Core: This heterocyclic system provides a rigid scaffold that correctly orients the phenyl and carboxylic acid substituents for optimal interaction with the biological target.
Future Directions and Research Opportunities
This compound represents a promising, yet underexplored, molecule for drug discovery. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).
-
In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity. In parallel, its antimicrobial activity against a range of bacterial and fungal strains should be assessed.
-
Mechanism of Action Studies: If significant anticancer activity is observed, further studies should be conducted to confirm its effect on tubulin polymerization and the cell cycle.
-
Lead Optimization: A medicinal chemistry program could be initiated to synthesize analogs with modifications to the dimethoxyphenyl ring and the carboxylic acid moiety to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
While specific experimental data for this compound is currently limited, a comprehensive analysis of the existing literature on related oxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest a likely role as a tubulin polymerization inhibitor, a well-validated target in oncology. This technical guide serves as a foundational resource to stimulate and guide further research into this promising compound.
References
-
Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 2021. Available from: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2023. Available from: [Link]
Sources
An In-Depth Technical Guide to the Anticipated Biological Activity of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. Drawing upon extensive data from structurally analogous compounds and established principles of medicinal chemistry, this document will explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols are provided to facilitate the validation of these hypotheses, offering a roadmap for researchers and drug development professionals.
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,3-oxazole ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a remarkable spectrum of biological activities.[1][2] The title compound, this compound, integrates this "privileged" oxazole scaffold with two other key pharmacophoric features: a 3,4-dimethoxyphenyl moiety and a carboxylic acid group. The dimethoxy substitution on the phenyl ring is a well-established feature in numerous bioactive molecules, often contributing to enhanced target engagement and favorable pharmacokinetic profiles.[3][4] The carboxylic acid functional group provides a handle for salt formation, improving solubility, and can also serve as a key interaction point with biological targets.
Given the established anticancer, anti-inflammatory, and antimicrobial properties of related oxazole and oxadiazole derivatives, it is scientifically sound to hypothesize that this compound will exhibit a similar range of biological effects.[5][6] This guide will now delve into the specific evidence supporting these predictions and outline the necessary steps for experimental verification.
Synthesis of the Core Compound
While a specific synthesis for this compound is not explicitly detailed in the provided literature, a general and efficient method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed.[7] This approach involves the reaction of a carboxylic acid with an isocyanoacetate derivative, facilitated by a triflylpyridinium reagent. A plausible synthetic route is outlined below.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 1.5 eq) in dichloromethane (DCM), add DMAP-Tf (1.3 eq) and stir for 5 minutes at room temperature.
-
Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture and stir at 40°C for 30 minutes.
-
Upon completion, quench the reaction and purify the resulting ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate by column chromatography.
-
Hydrolyze the ester using a standard saponification procedure (e.g., refluxing with NaOH in ethanol, followed by acidic workup) to yield the final product, this compound.
Anticipated Biological Activities and Mechanisms of Action
Anticancer Potential
The 1,3,4-oxadiazole scaffold, structurally related to the 1,3-oxazole core, is present in numerous compounds with significant anticancer activity.[6][8] Derivatives containing a 3,4-dimethoxyphenyl group have shown notable growth inhibition against various cancer cell lines.[3] For instance, N-(4-Methylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine has been reported to have anticancer activity.[3] Furthermore, other 5-substituted-1,3,4-oxadiazol-2-amine analogues have demonstrated activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.[3]
Hypothesized Mechanism of Action: The anticancer activity of oxazole and oxadiazole derivatives is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or tubulin polymerization.[9][10] Molecular docking studies on similar compounds have suggested potential interactions with the ATP-binding site of cyclin-dependent kinase 2 (CDK2) and the colchicine binding site of tubulin.[9]
Caption: Putative anticancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Properties
Numerous derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory activity.[11][12][13] Some of these compounds have shown efficacy comparable to the standard drug indomethacin in carrageenan-induced rat paw edema assays.[11] The presence of a dimethoxyphenyl group has been associated with improved anti-inflammatory effects in some heterocyclic systems.[14]
Hypothesized Mechanism of Action: The anti-inflammatory action of many heterocyclic compounds is mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins and leukotrienes, respectively.[1] Another potential mechanism is the inhibition of pro-inflammatory cytokine production.
Caption: Workflow for anti-inflammatory evaluation.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.
-
Compound Incubation: Incubate the enzyme with various concentrations of this compound for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Antimicrobial Activity
The 1,3-oxazole and 1,3,4-oxadiazole cores are found in numerous compounds with potent antimicrobial activity against a range of bacteria and fungi.[5][15][16][17] Specifically, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[16]
Hypothesized Mechanism of Action: The antimicrobial mechanisms of such heterocyclic compounds can be diverse, including inhibition of essential enzymes in microbial metabolic pathways, disruption of cell wall synthesis, or interference with nucleic acid replication.[18] For antifungal activity, inhibition of ergosterol synthesis via targeting the CYP51 enzyme is a common mechanism.[17][19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Summary
The following table summarizes the anticipated biological activities and provides a framework for recording experimental outcomes.
| Biological Activity | Key Structural Analogs | Predicted Potency (Hypothetical) | Experimental Assays |
| Anticancer | 5-Aryl-1,3,4-oxadiazole-2-amines | IC50: 1-20 µM | MTT assay, cell cycle analysis, apoptosis assays |
| Anti-inflammatory | 5-Aryl-1,3,4-oxadiazole-2-thiols | IC50: 5-50 µM | COX/LOX inhibition, cytokine release assays |
| Antimicrobial | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiones | MIC: 10-100 µg/mL | MIC/MBC determination |
Conclusion
This compound is a promising candidate for further investigation as a multi-faceted therapeutic agent. The convergence of a privileged oxazole core with a bioactive dimethoxyphenyl substituent strongly suggests the potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The experimental workflows detailed in this guide provide a clear and robust pathway for the validation of these hypotheses. Successful experimental outcomes will pave the way for further preclinical development of this novel chemical entity.
References
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.
- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed.
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH.
- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate.
- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates Ukrainica Bioorganica Acta - JNAS.
- In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry.
- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals.
- Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI.
- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC - NIH.
- Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI.
- 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid - Sigma-Aldrich.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC - PubMed Central.
- Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI.
- (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - ResearchGate.
- (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ResearchGate.
- 1,3-Oxazole-4-carboxylic acid - Chem-Impex.
- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives - ThaiScience.
- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - NIH.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 11. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Investigational Mechanism of Action of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for Mechanistic Discovery
The compound 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid represents a novel chemical entity with therapeutic potential, predicated on the well-established biological activities of the oxazole scaffold. While the precise mechanism of action for this specific molecule is not yet elucidated in peer-reviewed literature, its structural features—notably the dimethoxyphenyl moiety and the oxazole core—provide a strong foundation for forming data-driven hypotheses. The 3,4-dimethoxyphenyl group is a common feature in compounds with anti-inflammatory and anti-cancer properties, while the oxazole ring is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2]
This guide is structured not as a static report of a known mechanism, but as a dynamic, investigational roadmap. As senior application scientists, our role is to bridge the gap between a promising molecule and its validated biological function. Herein, we will synthesize insights from structurally related compounds to propose likely mechanisms of action and provide detailed, field-proven protocols to systematically test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system designed to yield clear, interpretable data.
Part 1: Hypothesized Biological Targets and Mechanistic Pathways
Based on extensive analysis of the oxazole and oxadiazole literature, we have identified three high-probability biological targets for this compound. The following sections detail the rationale for each proposed target and the potential downstream cellular consequences of their modulation.
Primary Hypothesis: Inhibition of Tubulin Polymerization
A significant body of evidence points to oxazole-containing compounds as potent inhibitors of tubulin polymerization, acting as antimitotic agents.[3][4][5][6] These compounds often bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, a cornerstone of cancer chemotherapy.[6]
The rationale for this hypothesis is strengthened by the fact that many successful tubulin inhibitors feature methoxy-substituted phenyl rings, similar to the 3,4-dimethoxyphenyl group in our compound of interest. These substitutions are known to enhance binding affinity within the colchicine pocket.
Below is a proposed signaling pathway illustrating the downstream effects of tubulin polymerization inhibition.
Caption: Proposed pathway for tubulin polymerization inhibition.
Secondary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes
The oxazole and isoxazole scaffolds are also present in compounds known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8][9] Selective COX-2 inhibition is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The presence of the carboxylic acid moiety in the target compound further supports this hypothesis, as this functional group is a common feature of many COX inhibitors, facilitating interaction with the active site of the enzyme.
Tertiary Hypothesis: Inhibition of Papain-Like Protease (PLpro)
Recent research, spurred by the need for novel antiviral agents, has identified oxadiazole and related heterocyclic structures as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[10][11][12] PLpro is essential for viral replication and also plays a role in suppressing the host's innate immune response.[13][14] Inhibition of PLpro could therefore have a dual therapeutic effect: directly hindering viral propagation and restoring antiviral immunity. While this is a more speculative hypothesis, the structural similarity of the oxazole core to other PLpro inhibitors makes it a worthwhile avenue of investigation, particularly in the context of pandemic preparedness.
Part 2: A Proposed Experimental Workflow for Mechanistic Validation
To systematically investigate the proposed mechanisms of action, we recommend a phased approach, beginning with broad screening and progressing to detailed biochemical and cell-based assays. This workflow is designed to efficiently identify the primary biological target and elucidate the compound's mode of action.
Caption: Phased experimental workflow for mechanism of action studies.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting the key experiments outlined in our proposed workflow. These protocols are based on established methodologies and include critical steps for ensuring data quality and reproducibility.
Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay monitors the assembly of microtubules by measuring the increase in light scattering (turbidity) at 340 nm.[15][16]
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution (100 mM stock)
-
Polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., colchicine or nocodazole)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound, positive control, and vehicle control in polymerization buffer. The final DMSO concentration should not exceed 1-2%.[17]
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add 10 µL of the diluted test compound or control solutions to triplicate wells.
-
Tubulin Mix Preparation: Prepare a tubulin reaction mix by adding GTP to the polymerization buffer to a final concentration of 1 mM. Then, add tubulin protein to a final concentration of 2-4 mg/mL.[15]
-
Initiation of Polymerization: Add 90 µL of the tubulin reaction mix to each well for a final volume of 100 µL. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[16]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by measuring the change in the maximum rate of polymerization (Vmax) and the final polymer mass. Calculate the IC50 value from a dose-response curve.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.[18][19]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and substrates in assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test compound and controls.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Test compound, control, or vehicle
-
10 µL COX-1 or COX-2 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[20]
-
Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.
-
Data Acquisition: Immediately read the absorbance at 590-611 nm every minute for 5-10 minutes.[19]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate IC50 values for both COX-1 and COX-2 to determine potency and selectivity.[21]
Protocol: In Vitro PLpro Inhibition Assay (Fluorescence-Based)
This assay measures the cleavage of a fluorogenic substrate by PLpro.[22][23]
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Fluorogenic substrate (e.g., Ub-AMC or a peptide-based substrate)
-
Test compound dissolved in DMSO
-
Positive control (e.g., GRL0617)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the diluted test compound or control solutions.
-
Enzyme Addition: Add 25 µL of PLpro enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.[24]
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Part 4: Data Interpretation and Future Directions
The results from the proposed experimental workflow will provide a clear indication of the primary mechanism of action of this compound.
-
If the compound inhibits tubulin polymerization: Subsequent studies should focus on confirming its interaction with the colchicine binding site (e.g., through competitive binding assays with radiolabeled colchicine), analyzing its effects on the microtubule network in cells via immunofluorescence microscopy, and evaluating its in vivo efficacy in relevant cancer models.[25]
-
If the compound selectively inhibits COX-2: Further investigation into its anti-inflammatory properties in cell-based assays (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) and in vivo models of inflammation (e.g., carrageenan-induced paw edema) would be warranted.[26]
-
If the compound inhibits PLpro: The next steps would involve confirming its antiviral activity in cell-based SARS-CoV-2 infection assays and assessing its selectivity against other proteases to determine its therapeutic window.[22]
The following table summarizes the biological activities of structurally related oxazole and oxadiazole derivatives, providing a benchmark for evaluating the potency of the test compound.
| Compound Class | Target | Reported Activity (IC50) | Reference(s) |
| 2-Methyl-4,5-disubstituted oxazoles | Tubulin Polymerization | 0.35–20.2 nM | [6] |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | 44.7–48.8 nM | [3] |
| Isoxazole derivatives | COX-2 | 0.55–0.93 µM | [7] |
| 2,5-Diaryl-1,3,4-oxadiazoles | COX-2 | 0.48–0.89 µM | [26] |
| Naphthalene-based PLpro inhibitors | SARS-CoV PLpro | ~0.44 µM | [11] |
| Phenyl furan/oxazole derivatives | PDE4 | 1.4 µM | [27] |
Conclusion
This technical guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging existing knowledge of the oxazole scaffold and employing a systematic, multi-faceted experimental approach, researchers can efficiently identify the primary biological target, validate its cellular effects, and pave the way for further preclinical and clinical development. The protocols and insights provided herein are designed to empower drug development professionals to unlock the full therapeutic potential of this promising compound.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nano-ntp.com [nano-ntp.com]
- 9. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 12. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SARS-CoV-2 Papain-Like Protease: Structure, Function and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ubpbio.com [ubpbio.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological targets of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Targets of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Executive Summary
The this compound molecule represents a confluence of privileged chemical motifs known to interact with a diverse range of biological targets. The oxazole ring is a cornerstone in medicinal chemistry, frequently found in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 3,4-dimethoxyphenyl group is a key feature in natural products and synthetic molecules known to modulate microtubule dynamics and interact with neurological pathways, while the carboxylic acid moiety provides a critical anchor for binding to enzyme active sites and receptors.[1][3] This guide synthesizes current knowledge from the scientific literature to propose high-priority potential biological targets for this compound. We will dissect the molecule's structure-activity relationships, delineate the most probable target classes, and provide robust, step-by-step experimental workflows for target identification and validation. The objective is to furnish drug discovery professionals with a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this promising scaffold.
Introduction: A Scaffold of Therapeutic Promise
The field of medicinal chemistry is driven by the identification of novel small molecules that can modulate biological pathways with high efficacy and specificity. The compound this compound is a synthetic molecule built upon the oxazole heterocyclic core. Oxazole-containing structures are integral to numerous pharmaceuticals, demonstrating a wide array of pharmacological effects.[1] Their utility stems from their ability to serve as bioisosteres of other heterocycles like thiazoles and imidazoles and to engage with enzymes and receptors through various non-covalent interactions.[2][4] This guide provides a systematic evaluation of the compound's constituent parts to logically deduce its most likely biological targets and outlines a practical, field-proven strategy for their experimental validation.
Analysis of Structural Moieties & Predicted Biological Activity
A molecule's biological activity is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. By deconstructing this compound, we can infer its potential interactions based on the known pharmacology of each component.
-
2.1 The 1,3-Oxazole Core: This five-membered aromatic heterocycle is considered a "privileged scaffold." Its presence is associated with a multitude of biological activities, including but not limited to anticancer, antibacterial, antifungal, and anti-inflammatory effects.[2] The nitrogen and oxygen atoms act as hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions, making it a versatile pharmacophore for engaging with biological macromolecules.[4]
-
2.2 The 3,4-Dimethoxyphenyl Moiety: This substituent is a crucial pharmacophore found in numerous bioactive compounds. Its presence is strongly associated with anticancer activity, particularly through the inhibition of tubulin polymerization, a mechanism shared by natural products like colchicine.[3] Furthermore, this dimethoxy substitution pattern is a hallmark of certain classes of phenethylamines that interact with monoaminergic systems in the central nervous system, suggesting a potential for neurological activity.[5][6]
-
2.3 The Carboxylic Acid Group: The carboxylate at position 4 is a potent interacting group. It is ionizable at physiological pH, allowing it to form strong salt bridges and hydrogen bonds with basic residues (e.g., lysine, arginine) in protein binding pockets. This feature is exemplified in the drug oxaprozin, where the carboxylic acid group forms a key salt bridge with its target.[1] This moiety is critical for anchoring the ligand to its target and often dictates binding affinity and selectivity.
High-Priority Potential Biological Target Classes
Based on the structural analysis, we can prioritize several classes of proteins as potential targets for investigation. The following sections outline these target classes, the rationale for their selection, and the potential therapeutic implications.
Caption: High-priority potential biological target classes.
Oncology Targets
The oxazole scaffold is frequently associated with potent anticancer activity.[7]
-
3.1.1 Microtubule Dynamics: Tubulin Polymerization
-
Rationale: Compounds bearing dimethoxy phenyl (DMP) and trimethoxy phenyl (TMP) rings are known for their cytotoxic potency and promising tubulin polymerization inhibition activities.[3] The 3,4-dimethoxyphenyl moiety of the query compound strongly suggests a potential interaction with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Therapeutic Implication: Tubulin inhibitors are a cornerstone of cancer chemotherapy.
-
-
3.1.2 Cell Cycle Regulation: Cyclin-Dependent Kinases (CDKs)
-
Rationale: A molecular docking study of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, a structurally related class, identified a possible interaction with the ATP-binding site of CDK2.[8] Given the structural similarity, evaluating the inhibitory potential against various CDKs is a logical step.
-
Therapeutic Implication: CDK inhibitors are an established class of drugs for treating hormone-receptor-positive breast cancers.
-
-
3.1.3 Signal Transduction Pathways
-
Rationale: Oxazole derivatives have been shown to inhibit various protein kinases and signaling pathways critical for tumor growth and survival, such as STAT3.[7][9] These pathways are often dysregulated in cancer, promoting proliferation and angiogenesis.
-
Therapeutic Implication: Kinase inhibitors represent one of the largest and most successful classes of targeted cancer therapies.
-
Inflammatory Pathway Targets
Chronic inflammation is a key driver of numerous human diseases. The anti-inflammatory properties of oxazoles are well-documented.[1][2]
-
3.2.1 Phosphodiesterase 4 (PDE4)
-
Rationale: A study on a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives identified potent PDE4 inhibitors.[10] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). Inhibition of PDE4 elevates cAMP levels, leading to a broad anti-inflammatory effect. The authors noted that a methoxy group on the phenyl ring was beneficial for activity, making the dimethoxy substitution on our compound of interest highly relevant.[10]
-
Therapeutic Implication: PDE4 inhibitors are approved for treating psoriasis, psoriatic arthritis, and COPD.
-
-
3.2.2 Cyclooxygenase (COX) Enzymes
-
Rationale: Related oxazolone structures are known to selectively inhibit COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins.[1]
-
Therapeutic Implication: COX inhibitors (NSAIDs) are widely used to treat pain and inflammation.
-
Central Nervous System (CNS) Targets
-
3.3.1 Serotonin (5-HT) Receptors
-
Rationale: The 2,5-dimethoxyphenethylamine scaffold is the basis for a class of potent hallucinogens that act as agonists at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[6][11][12] While the overall structure of our compound is different, the presence of the dimethoxyphenyl moiety warrants an investigation into its binding affinity for these receptors. This represents a more exploratory but scientifically grounded avenue of research.
-
Therapeutic Implication: Modulators of the serotonergic system are used to treat a wide range of psychiatric disorders, including depression and anxiety.
-
Integrated Experimental Workflow for Target Identification and Validation
A tiered, systematic approach is essential for efficiently identifying and validating the biological targets of a novel compound. The causality behind this workflow is to move from broad, high-throughput screening to specific, mechanistic assays.
Caption: Tiered experimental workflow for target validation.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. It is a gold-standard biochemical assay for identifying agents that disrupt microtubule dynamics.
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that intercalates into microtubules. Inhibitors will suppress this increase, while enhancers will accelerate it.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in GTB on ice to a final concentration of 3 mg/mL.
-
Prepare a 10 mM stock of the test compound in 100% DMSO. Create serial dilutions in DMSO.
-
Prepare positive (Paclitaxel, polymerization enhancer; Colchicine, polymerization inhibitor) and negative (DMSO) controls.
-
Prepare Assay Buffer: GTB supplemented with 1 mM GTP and 10% glycerol.
-
-
Assay Execution:
-
Pipette 5 µL of test compound dilutions or controls into a pre-warmed (37°C) 96-well, black, clear-bottom plate.
-
Add 50 µL of the 3 mg/mL tubulin solution to each well.
-
Initiate the reaction by adding 50 µL of warm Assay Buffer containing 10 µM DAPI to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the rate of polymerization (Vmax) from the linear phase of the curve.
-
Determine the IC₅₀ value (concentration causing 50% inhibition of polymerization) by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Protocol: PDE4 Enzyme Inhibition Assay
This biochemical assay quantifies the ability of the compound to inhibit the enzymatic activity of a specific PDE isoform.
Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP is quantified using a competitive immunoassay format (ELISA).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Dilute recombinant human PDE4B enzyme in Assay Buffer to the desired concentration (e.g., 0.2 units/mL).
-
Prepare a 10 mM stock of the test compound in 100% DMSO. Create serial dilutions.
-
Prepare positive control (Rolipram, a known PDE4 inhibitor) and negative control (DMSO).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 25 µL of test compound dilutions or controls.
-
Add 25 µL of the diluted PDE4B enzyme solution to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 2 µM cAMP (substrate) prepared in Assay Buffer.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 25 µL of 0.1 M HCl.
-
-
cAMP Quantification (ELISA):
-
Follow the manufacturer's protocol for a commercially available cAMP ELISA kit (e.g., from Cayman Chemical, R&D Systems). This typically involves transferring the reaction mixture to an antibody-coated plate, adding a cAMP-HRP conjugate, incubating, washing, and adding a substrate for colorimetric detection.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of PDE4 activity remaining for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol: Cell-Based Viability Assay (MTT)
This is a fundamental assay to determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HepG2 [liver], A549 [lung], MCF-7 [breast]) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls (DMSO vehicle, untreated).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.
-
Data Interpretation & Future Directions
The results from the proposed experiments will provide a clear path forward.
| Potential Outcome | Interpretation | Next Steps |
| Low µM IC₅₀ in Tubulin Assay & GI₅₀ in Cancer Cells | Strong evidence for tubulin polymerization as the primary anticancer mechanism. | Perform cell cycle analysis to confirm G2/M arrest. Conduct immunofluorescence microscopy to visualize microtubule disruption. |
| nM to low µM IC₅₀ in PDE4 Assay | The compound is a potent PDE4 inhibitor. | Test for selectivity against other PDE families (PDE1, PDE2, PDE3, PDE5). Measure downstream effects on cellular cAMP levels in inflammatory cells (e.g., PBMCs). |
| High Affinity (nM Kᵢ) in 5-HT Receptor Binding Assay | The compound directly binds to one or more serotonin receptor subtypes. | Perform functional assays (e.g., calcium mobilization, IP-1 accumulation) to determine if the compound is an agonist, antagonist, or inverse agonist. |
| No significant activity in any primary assay | The prioritized targets are incorrect. | Re-evaluate the scaffold. Perform a broader, unbiased screen (e.g., phenotypic screen with high-content imaging) to generate new hypotheses. |
Conclusion
This compound is a molecule designed with intent, incorporating pharmacophores with well-established roles in modulating key biological pathways. Based on a rigorous analysis of its chemical structure and the extensive literature on related compounds, the most promising therapeutic avenues for investigation are in oncology (via tubulin polymerization inhibition) and inflammation (via PDE4 inhibition). The experimental workflows detailed in this guide provide a clear, logical, and resource-efficient strategy to test these primary hypotheses. Successful validation of these targets will pave the way for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models, ultimately unlocking the full therapeutic potential of this promising chemical scaffold.
References
- (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Singh, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Priyanka, et al. (2024).
- (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules.
- (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- (2025). An In-depth Technical Guide on the Potential Biological Targets of 3,4-Dimethoxy-beta-methylphenethylamine. Benchchem.
- Li, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry.
- Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
- Luethi, D., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
- Glatfelter, G. C., et al. (2018). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology.
- Poczta, A., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijmpr.in [ijmpr.in]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid: Structure Elucidation for the Modern Laboratory
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the structural components of the molecule, this guide provides a robust framework for the interpretation of its spectral characteristics, empowering researchers to confidently identify and characterize this and structurally related compounds. Detailed experimental protocols, data interpretation, and visual aids are included to ensure both scientific integrity and practical applicability in a laboratory setting.
Introduction
This compound is a multifaceted organic molecule that holds significant interest for medicinal chemistry and materials science. Its structure, which incorporates a substituted aromatic ring, a five-membered oxazole heterocycle, and a carboxylic acid functional group, suggests a potential for diverse biological activities and unique physicochemical properties. Accurate and unambiguous structural confirmation is the cornerstone of any scientific investigation involving novel compounds. This guide serves as an authoritative reference for the spectroscopic characterization of this molecule, providing a detailed roadmap for its identification and analysis.
The following sections will delve into the predicted Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy data for this compound. Each section will provide a thorough explanation of the expected spectral features, grounded in the fundamental principles of each technique and supported by data from analogous structures.
I. Molecular Structure and Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of three key structural motifs: the 3,4-dimethoxyphenyl group, the 1,3-oxazole ring, and a carboxylic acid substituent at the 4-position of the oxazole.
Figure 1. Chemical structure of this compound.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, we can predict the molecular ion peak and key fragmentation patterns that would be observed.
A. Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable method for this polar, acidic molecule, likely in negative ion mode to deprotonate the carboxylic acid.
-
Analysis: The ionized sample is introduced into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion and its fragments.
B. Predicted Mass Spectrum:
| m/z (Predicted) | Ion Formula | Interpretation |
| 249.0637 | [M]⁺ | Molecular Ion |
| 248.0564 | [M-H]⁻ | Deprotonated Molecular Ion (likely base peak in ESI-) |
| 204.0660 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 176.0711 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide from the oxazole ring |
| 135.0446 | [C₈H₇O₂]⁺ | Fragment corresponding to the 3,4-dimethoxybenzoyl cation |
C. Fragmentation Pathway:
The fragmentation of this compound is expected to initiate with the loss of the carboxylic acid group, a common fragmentation pathway for such compounds.[1][2] This would be followed by the characteristic cleavage of the oxazole ring.
Figure 2. Predicted major fragmentation pathway for the target molecule.
III. Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
A. Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
B. Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methoxy |
| 1725-1700 | C=O stretch | Carboxylic Acid |
| 1610, 1520, 1450 | C=C stretch | Aromatic Ring |
| ~1600 | C=N stretch | Oxazole Ring |
| 1260, 1030 | C-O stretch | Aryl ethers & Oxazole |
C. Interpretation:
The IR spectrum will be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3][4] A strong, sharp peak around 1710 cm⁻¹ will indicate the C=O stretch of the conjugated carboxylic acid.[3][4] The presence of the aromatic ring and the oxazole will be confirmed by C=C and C=N stretching vibrations in the 1610-1450 cm⁻¹ region. The C-O stretching of the two methoxy groups and the oxazole ring will appear as strong bands in the fingerprint region (1300-1000 cm⁻¹).
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
A. Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to confirm assignments.
B. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 13.0 - 12.0 | br s | 1H | COOH |
| 8.35 | s | 1H | H-2 (oxazole) |
| 7.5 - 7.3 | m | 3H | Ar-H |
| 3.85 | s | 3H | OCH₃ |
| 3.80 | s | 3H | OCH₃ |
C. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 165.0 | COOH |
| 155.0 | C-5 (oxazole) |
| 150.0 | C-Ar (C-O) |
| 149.0 | C-Ar (C-O) |
| 140.0 | C-2 (oxazole) |
| 135.0 | C-4 (oxazole) |
| 122.0 | C-Ar (C-H) |
| 120.0 | C-Ar (C-C) |
| 112.0 | C-Ar (C-H) |
| 111.0 | C-Ar (C-H) |
| 56.0 | OCH₃ |
| 55.8 | OCH₃ |
D. Interpretation and Rationale:
-
¹H NMR: The most downfield signal will be the broad singlet for the carboxylic acid proton, typically above 12 ppm in DMSO-d₆. The singlet at a significantly downfield chemical shift (around 8.35 ppm) is characteristic of the proton at the C-2 position of the oxazole ring, which is deshielded by the adjacent nitrogen and oxygen atoms. The aromatic protons of the 3,4-dimethoxyphenyl group will appear as a complex multiplet between 7.3 and 7.5 ppm. The two methoxy groups will give rise to two distinct singlets around 3.8 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around 165 ppm. The carbons of the oxazole ring will resonate in the 135-155 ppm region. The two aromatic carbons attached to the methoxy groups will be deshielded and appear around 150 ppm, while the other aromatic carbons will be found in the 110-125 ppm range. The two methoxy carbons will have characteristic signals around 56 ppm.
Figure 3. A typical workflow for NMR-based structural elucidation.
V. Conclusion
This technical guide provides a detailed and predictive overview of the key spectroscopic data for this compound. By understanding the expected Mass Spectrometry, IR, and NMR spectral features, researchers can confidently identify this compound, assess its purity, and proceed with further investigations into its potential applications. The provided protocols and interpretations serve as a practical resource for the modern chemistry laboratory, ensuring the integrity and accuracy of experimental results.
VI. References
-
JoVE. (2026, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from JoVE.
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
-
Kovbasyuk, L. A., & Gutsul, R. M. (2021). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 88(4), 754-761.
-
PubChem. (n.d.). Oxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Brovarets, V. S., Vydzhak, R. N., & Drach, B. S. (2012). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Russian Journal of General Chemistry, 82(8), 1337-1345.
-
Patel, K., & Shaikh, M. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information.
-
Marek, R., & Lyčka, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 835-844.
-
SpectraBase. (n.d.). 3,4-Dichloro-3',4'-dimethoxybiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0294310). Retrieved from [Link]
-
LibreTexts. (2021, August 15). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Toppr. (n.d.). Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. Retrieved from [Link]
-
Acta Chimica Slovenica. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. 56(2), 362-368.
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
LibreTexts. (2021, August 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Retrieved from [Link]
-
ACS Publications. (2023, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
-
National Institutes of Health. (2023, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[e][3]oxazine. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(3,4-Dimethoxyphenethyl)ethanimine. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]
-
JoVE. (2026, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE.
-
PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC …. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. 12(4), 5183-5196.
-
LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
A Technical Guide to Determining the Solubility Profile of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the novel compound 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid across a range of pharmaceutically relevant solvents. In the absence of established public data for this specific molecule, this document outlines the fundamental principles of solubility, details the gold-standard experimental methodologies for its determination, and explains the critical physicochemical parameters that influence this key property. The guide emphasizes the "shake-flask" method for determining thermodynamic equilibrium solubility, providing a detailed, step-by-step protocol. Furthermore, it underscores the importance of a systematic approach to solvent selection and data interpretation to support preclinical development and formulation strategies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, an understanding of its solubility profile is paramount. Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[1] Conversely, its solubility in organic solvents is crucial for synthesis, purification, and the formulation of various dosage forms.
This guide will focus on establishing a robust methodology for characterizing the solubility of this compound, a compound of interest due to the prevalence of the oxazole motif in medicinal chemistry. The principles and protocols detailed herein are designed to provide a scientifically rigorous foundation for its preclinical assessment.
Understanding the Physicochemical Landscape
Before embarking on experimental solubility determination, it is crucial to understand the inherent properties of this compound that will govern its behavior.
-
Structure and Polarity : The molecule possesses a moderately polar oxazole ring, a carboxylic acid group capable of hydrogen bonding and ionization, and a dimethoxy-substituted phenyl ring which contributes to its lipophilicity. The interplay of these features will dictate its affinity for different types of solvents. The polarity of organic molecules is a balance of their non-polar and polar regions.
-
Ionization (pKa) : The carboxylic acid moiety is acidic and will ionize in response to changes in pH. The solubility of an ionizable compound is significantly influenced by the pH of the solvent.[2] The solubility of an acid tends to increase at a pH above its pKa.[2]
-
Solid-State Properties : The crystalline form (polymorph) or amorphous nature of the solid compound can significantly impact its measured solubility.[3] It is essential to characterize the solid form being used for solubility studies.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[4]
-
Polar Solvents (e.g., Water, Ethanol, Methanol) : These solvents are expected to interact favorably with the polar functionalities of the molecule, particularly the carboxylic acid and the oxazole ring, through hydrogen bonding and dipole-dipole interactions.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents can accept hydrogen bonds and have strong dipoles, which should allow for good solvation of the compound. DMSO is often used to create stock solutions for in vitro assays.[1][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene) : The large, relatively nonpolar dimethoxyphenyl group may confer some solubility in these solvents, but the polar carboxylic acid and oxazole groups will likely limit it.
A systematic approach to solvent selection, covering a range of polarities and hydrogen bonding capabilities, is essential for a comprehensive solubility screen.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the gold standard for determining equilibrium or thermodynamic solubility.[6][7] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.[2][6][7]
Rationale for the Shake-Flask Method
This method is preferred for its accuracy and its reflection of the true equilibrium state, which is critical for understanding a drug's behavior in vivo and for developing stable formulations.[2][7] It is a more reliable measure than kinetic solubility, which can often overestimate the true solubility due to the formation of supersaturated solutions.[6]
Detailed Step-by-Step Protocol
-
Preparation :
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.
-
Add a precise volume of the selected solvent to each vial. Solvents should be of high purity.
-
Include a small magnetic stir bar in each vial for agitation.
-
-
Equilibration :
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically at 25°C (room temperature) or 37°C (physiological temperature).[7]
-
Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached.[5][7][8] The time required for equilibration can vary depending on the compound and solvent.[9]
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the saturated solution from the undissolved solid. This can be achieved by:
-
Filtration : Using a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the compound.
-
Centrifugation : Centrifuging the sample at high speed and then carefully collecting the supernatant.[5]
-
-
-
Quantification :
-
Accurately dilute the filtered or centrifuged supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as:
-
Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.
-
Self-Validating System and Controls
-
Time to Equilibrium : To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[7]
-
Solid Phase Analysis : After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to check for any changes in its physical form (polymorphism).
-
pH Measurement : For aqueous and buffered solutions, the pH of the saturated solution must be measured and reported, as it critically affects the solubility of ionizable compounds.[2][6]
Data Presentation and Interpretation
The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Final pH (for aqueous) |
| Water | Polar Protic | 25 | ||||
| pH 7.4 Buffer | Aqueous Buffer | 37 | ||||
| 0.1 M HCl | Acidic Aqueous | 25 | ||||
| 0.1 M NaOH | Basic Aqueous | 25 | ||||
| Ethanol | Polar Protic | 25 | N/A | |||
| Methanol | Polar Protic | 25 | N/A | |||
| Acetone | Polar Aprotic | 25 | N/A | |||
| Acetonitrile | Polar Aprotic | 25 | N/A | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | N/A | |||
| Dichloromethane (DCM) | Nonpolar | 25 | N/A | |||
| Hexane | Nonpolar | 25 | N/A |
Visualizing the Workflow
A clear experimental workflow is essential for reproducibility and understanding the process.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
Determining the solubility of a novel compound such as this compound is a foundational step in its development journey. This guide provides a robust, scientifically-grounded framework for executing this crucial task. By employing the shake-flask method and carefully considering the physicochemical properties of the molecule, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately, advancing promising drug candidates through the development pipeline.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Al-Ghaban, F. K., & Al-Assadi, F. M. (2023). Solubility of Organic Compounds. IntechOpen.
-
Biorelevant.com. (n.d.). What is equilibrium solubility of a drug? Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Purdue University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chem.utoronto.ca.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chem.ws [chem.ws]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. biorelevant.com [biorelevant.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
The Oxazole-4-Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The oxazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and drug discovery. Its inherent structural features, including metabolic stability and the capacity for diverse molecular interactions, have established it as a cornerstone for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of oxazole-4-carboxylic acids, detailed synthetic methodologies, and a critical analysis of their burgeoning role in modern drug development. We will delve into the causality behind experimental choices in their synthesis and highlight their application as potent kinase inhibitors in oncology, providing researchers, scientists, and drug development professionals with a holistic understanding of this critical chemical entity.
Introduction: The Strategic Importance of the Oxazole-4-Carboxylic Acid Scaffold
The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a recurring structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] The strategic placement of a carboxylic acid group at the 4-position of this ring profoundly influences the molecule's physicochemical properties and biological activity. This functionalization provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets such as enzymes and receptors.[2] Consequently, oxazole-4-carboxylic acid derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide aims to provide a comprehensive technical overview of this important scaffold, from its historical roots to its current cutting-edge applications.
A Historical Perspective: From General Oxazole Synthesis to a Focus on the 4-Carboxylic Acid Moiety
The history of oxazole-4-carboxylic acids is intrinsically linked to the broader history of oxazole synthesis. Early explorations into oxazole chemistry were pioneered by Robinson and Gabriel in the early 20th century. The Robinson-Gabriel synthesis , first described in 1909 and 1910, involves the cyclodehydration of 2-acylamino-ketones and remains a fundamental method for constructing the oxazole ring.[5][6]
While these early methods provided access to a range of substituted oxazoles, the specific synthesis and study of oxazole-4-carboxylic acids as a distinct class of compounds came later. A notable contribution to the chemistry of this scaffold was made by J. W. Cornforth and E. Cookson in their 1952 paper, "Some reactions of oxazole-4-carboxylic acids," which detailed the reactivity of this specific subclass, indicating a growing interest in their unique chemical properties.[7] The Cornforth rearrangement , reported in 1949, is a thermal rearrangement of a 4-acyloxazole, further highlighting the unique reactivity of substituents at the 4-position of the oxazole ring.[8]
The development of more sophisticated synthetic methods in the latter half of the 20th century, such as the van Leusen oxazole synthesis introduced in 1972, provided more versatile routes to substituted oxazoles, including those with functionalities amenable to conversion into a carboxylic acid at the C4 position.[9][10] The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), has been adapted for the one-pot synthesis of 4,5-disubstituted oxazoles, offering a more streamlined approach compared to classical methods.[11][12]
The contemporary focus on oxazole-4-carboxylic acids is largely driven by their utility in drug discovery, particularly as potent and selective inhibitors of various protein kinases involved in cancer signaling pathways.[2] This has spurred the development of novel and efficient synthetic strategies to access these molecules, which will be discussed in detail in the following section.
Key Synthetic Strategies for Oxazole-4-Carboxylic Acids
The synthesis of oxazole-4-carboxylic acids and their derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we detail some of the most robust and widely employed synthetic protocols.
Domino Isoxazole-Azirine-Isoxazole/Oxazole Isomerization
A modern and elegant approach to the synthesis of oxazole-4-carboxylic acid esters involves a domino isomerization of 4-acyl-5-methoxyisoxazoles.[13] This iron(II)-catalyzed reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can then be selectively isomerized to either an isoxazole or an oxazole.[2][13]
Experimental Protocol: Fe(II)-Catalyzed Isomerization to Methyl Oxazole-4-carboxylates [13]
-
Reaction Setup: To a solution of 4-formyl-5-methoxyisoxazole (1.0 eq) in anhydrous dioxane, add FeCl₂·4H₂O (20 mol %).
-
Reaction Conditions: Heat the reaction mixture at 105 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired methyl oxazole-4-carboxylate.
Causality: The use of an iron(II) catalyst is crucial for facilitating the initial isomerization of the isoxazole. The choice of a high boiling point solvent like dioxane is necessary to achieve the thermal conditions required for the domino reaction to proceed efficiently. The final product's structure is a result of a controlled rearrangement pathway dictated by the starting material and reaction conditions.[13]
One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles
The Van Leusen reaction provides a powerful tool for the construction of the oxazole ring from aldehydes and TosMIC. An improved one-pot protocol has been developed for the synthesis of 4,5-disubstituted oxazoles, which can be precursors to oxazole-4-carboxylic acids.[11]
Experimental Protocol: One-Pot Synthesis of a 4-Alkyl-5-aryloxazole [11]
-
Reaction Setup: In a round-bottom flask, combine an aliphatic halide (1.1 eq), an aromatic aldehyde (1.0 eq), and tosylmethyl isocyanide (TosMIC) (1.2 eq) in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.
-
Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Purification: Extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether). The ionic liquid can be recovered and reused. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality: The use of an ionic liquid as the solvent offers several advantages, including enhanced reaction rates, non-volatility, and the potential for recycling, aligning with the principles of green chemistry.[11] The choice of a mild base like potassium carbonate is critical to avoid unwanted side reactions.[11]
Synthesis from Carboxylic Acids via [3+2] Cycloaddition
A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed.[14] This transformation proceeds through the in-situ generation of an acylpyridinium salt followed by a [3+2] cycloaddition with an isocyanoacetate.[14]
Experimental Protocol: Direct Synthesis of Ethyl 5-Aryl-oxazole-4-carboxylate [14]
-
Activation of Carboxylic Acid: To a solution of an aromatic carboxylic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (1.5 eq) in dichloromethane (DCM), add DMAP-Tf (1.3 eq) and stir for 5 minutes at room temperature.
-
Cycloaddition: Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture and stir at 40 °C for 30 minutes.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Causality: The in-situ activation of the carboxylic acid with DMAP-Tf forms a highly reactive acylpyridinium intermediate, which readily undergoes nucleophilic attack by the deprotonated isocyanoacetate. This method avoids the need to pre-formulate reactive carboxylic acid derivatives like acid chlorides.[14]
| Synthetic Method | Key Reagents | Typical Yields (%) | Key Advantages |
| Domino Isomerization | 4-Acyl-5-methoxyisoxazoles, Fe(II) catalyst | Good | Elegant, controlled isomerization to oxazoles.[2][13] |
| One-Pot Van Leusen | Aldehydes, TosMIC, Aliphatic Halides, Ionic Liquid | High | One-pot procedure, green solvent, recyclable catalyst.[11] |
| [3+2] Cycloaddition | Carboxylic Acids, Isocyanoacetates, DMAP-Tf | High | Direct use of carboxylic acids, broad substrate scope.[14] |
Application in Drug Discovery: A Case Study of Benzo[d]oxazole-4-carboxylic Acids as VEGFR-2 Inhibitors
The strategic importance of the oxazole-4-carboxylic acid scaffold is prominently highlighted in the field of oncology, particularly in the development of kinase inhibitors. The benzo[d]oxazole-4-carboxylic acid moiety has been identified as a critical pharmacophore for potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2]
The VEGFR-2 Signaling Pathway and its Role in Cancer
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2] In cancer, tumor growth and metastasis are highly dependent on the formation of a new blood supply. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that nourish the tumor.[2]
Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzo[d]oxazole-4-carboxylic acid derivatives.
The Pharmacophore of Benzo[d]oxazole-4-carboxylic Acid VEGFR-2 Inhibitors
The efficacy of benzo[d]oxazole-4-carboxylic acid derivatives as VEGFR-2 inhibitors stems from their ability to perfectly fit into the ATP-binding pocket of the kinase domain. The key pharmacophoric features are:
-
The Benzo[d]oxazole Core: This rigid, bicyclic system acts as a scaffold, correctly orienting the other functional groups for optimal interaction with the active site.[2]
-
The 4-Carboxylic Acid Group: This acidic moiety forms crucial hydrogen bond interactions with amino acid residues in the hinge region of the kinase, a common binding motif for many kinase inhibitors.[2]
-
The 2-Aryl Substituent: This group typically occupies a hydrophobic pocket within the active site, and modifications to this ring can significantly impact potency and selectivity.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. 192. Some reactions of oxazole-4-carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Oxazole Scaffolds in Medicinal Chemistry
The 1,3-oxazole ring is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceutical agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore for drug design. Derivatives of 5-aryl-1,3-oxazole-4-carboxylic acids, in particular, have garnered significant attention due to their potential as anti-inflammatory, antimicrobial, and anticancer agents. The 3,4-dimethoxyphenyl moiety is also a common feature in many bioactive molecules, often contributing to enhanced binding affinity and favorable pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid and its derivatives, aimed at researchers and professionals in the field of drug discovery and development.
Strategic Approach to Synthesis: A Two-Step Pathway
The most direct and widely applicable strategy for the synthesis of the target compound, this compound, involves a two-step reaction sequence. This approach prioritizes the use of commercially available starting materials and employs robust, well-established chemical transformations. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic strategy.
This pathway commences with the formation of an ethyl ester intermediate, ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate, through a cyclization reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. This method offers high convergence and allows for the potential synthesis of various ester and amide derivatives from the intermediate.
Part 1: Synthesis of Ethyl 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylate
The formation of the 5-aryl-oxazole-4-carboxylate core is efficiently achieved through the reaction of an aroyl chloride with an isocyanoacetate. This reaction is a variation of the well-known class of oxazole syntheses involving isocyanides.
Reaction Mechanism: An Insight into the Cyclization Cascade
The reaction proceeds through an initial acylation of the isocyanoacetate by the aroyl chloride, followed by an intramolecular cyclization. The electron-donating nature of the 3,4-dimethoxyphenyl group can facilitate the reaction by increasing the nucleophilicity of the intermediate species.
Figure 2: Simplified reaction mechanism.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Purity | Supplier |
| 3,4-Dimethoxybenzoyl chloride | ≥98% | Commercially Available[1][2][3] |
| Ethyl isocyanoacetate | ≥97% | Commercially Available[4][5][6] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl isocyanoacetate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the solution dropwise while maintaining the temperature at 0 °C.
-
In the dropping funnel, prepare a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 3,4-dimethoxybenzoyl chloride solution to the reaction mixture dropwise over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate.
Part 2: Hydrolysis to this compound
The final step in the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, but care must be taken to ensure complete conversion without promoting side reactions.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Purity | Supplier |
| Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate | As synthesized in Part 1 | - |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier |
| Tetrahydrofuran (THF) | Reagent Grade | Standard Supplier |
| Water | Deionized | - |
| Hydrochloric Acid (HCl) | 1 M and 2 M solutions | Standard Supplier |
Procedure:
-
Dissolve the ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add a solution of lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq.) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. If extraction was performed, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.
Alternative Synthetic Strategies: The Robinson-Gabriel Synthesis
For the synthesis of polysubstituted oxazoles, the Robinson-Gabriel synthesis presents a viable alternative. This method involves the cyclodehydration of a 2-acylamino-ketone.[1]
Figure 3: The Robinson-Gabriel synthesis pathway.
This approach would necessitate the prior synthesis of a suitable 2-acylamino-ketone precursor derived from 3,4-dimethoxybenzoic acid. While a powerful method, the synthesis of the requisite starting material can sometimes be more complex than the direct cyclization approach outlined previously.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound and its derivatives. The two-step process, commencing from commercially available starting materials, is well-suited for laboratory-scale synthesis and can be adapted for the generation of a library of analogs for structure-activity relationship (SAR) studies. The intermediate ester offers a versatile handle for the synthesis of a variety of amides and other derivatives, further expanding the chemical space for drug discovery endeavors. The continued exploration of the biological activities of this class of compounds is warranted, given the established importance of both the oxazole and the 3,4-dimethoxyphenyl motifs in medicinal chemistry.
References
-
3,4-Dimethoxybenzoyl Chloride, 98%. Cenmed Enterprises. [Link]
Sources
- 1. 305600050 [thermofisher.com]
- 2. cenmed.com [cenmed.com]
- 3. 3535-37-3|3,4-Dimethoxybenzoyl chloride|BLD Pharm [bldpharm.com]
- 4. Ethyl isocyanoacetate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Ethyl isocyanoacetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Ethyl Isocyanoacetate 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
protocol for the synthesis of polysubstituted oxazoles from carboxylic acids
Application Note & Protocol Guide
Topic: Protocol for the Synthesis of Polysubstituted Oxazoles from Carboxylic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Moiety as a Privileged Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions mean that oxazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to polysubstituted oxazoles is of paramount importance.
This guide moves beyond classical methods that rely on pre-functionalized starting materials to focus on modern, streamlined protocols that utilize readily available and structurally diverse carboxylic acids as direct precursors. We will provide detailed, field-proven protocols, explain the mechanistic rationale behind key transformations, and offer insights to help researchers navigate the synthesis of these valuable scaffolds.
Strategic Overview: From Classical to Modern Approaches
Historically, the synthesis of oxazoles has been dominated by named reactions such as the Robinson-Gabriel synthesis, which starts from 2-acylamino-ketones, and the Van Leusen reaction, which typically employs aldehydes.[4][5] While powerful, these methods often require multi-step preparation of the starting materials from the corresponding carboxylic acids.
Recent innovations have focused on direct, one-pot transformations that enhance efficiency and atom economy. These modern strategies can be broadly categorized into:
-
Direct Activation of Carboxylic Acids: Methods that activate the carboxylic acid in situ for subsequent reaction with a suitable C-N-C synthon.
-
Catalytic Multi-Component Reactions: One-pot processes that bring together a carboxylic acid and other simple building blocks to construct the oxazole core with the aid of a catalyst.
This document will detail protocols for both a state-of-the-art direct activation method and a robust, classical approach, providing researchers with a versatile toolkit.
Part 1: Direct Synthesis via [3+2] Cycloaddition of Activated Carboxylic Acids
A highly efficient modern strategy involves the activation of carboxylic acids with a stable triflylpyridinium reagent, followed by a [3+2] cycloaddition with an isocyanide component.[6][7] This method is notable for its broad substrate scope, excellent functional group tolerance, and mild reaction conditions.[8]
Mechanistic Rationale
The reaction proceeds through a logical sequence of activation and cycloaddition. The carboxylic acid is first activated by the triflylpyridinium salt, forming a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the deprotonated isocyanide (e.g., ethyl isocyanoacetate or TosMIC), which triggers a cyclization and subsequent dehydration to furnish the aromatic oxazole ring.[6]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of oxazoles from carboxylic acids.
Detailed Protocol: Synthesis of 4,5-Disubstituted Oxazoles
This protocol is adapted from the method developed by Chavan et al.[6][7]
Materials:
-
Carboxylic Acid (1 ) (1.0 equiv)
-
Isocyanoacetate or Tosylmethyl isocyanide (2 ) (1.2 equiv)
-
4-(Dimethylamino)pyridinium trifluoromethanesulfonate (DMAP-Tf) (1.3 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base (1.5 equiv)
-
Dichloromethane (DCM), anhydrous (0.1 M solution)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1 , 0.21 mmol, 1.0 equiv), base (e.g., DBU, 0.31 mmol, 1.5 equiv), and anhydrous DCM (2.1 mL).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add the DMAP-Tf reagent (0.27 mmol, 1.3 equiv) in one portion. Stir for 5 minutes at room temperature.
-
Add the isocyanide (2 , 0.25 mmol, 1.2 equiv) to the reaction mixture.
-
Place the flask in a preheated oil bath at 40 °C and stir for 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (30 mL).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.
Data Summary: Substrate Scope
This method demonstrates broad applicability with various carboxylic acid and isocyanide inputs.
| Entry | Carboxylic Acid | Isocyanide | Product Yield (%) |
| 1 | Benzoic Acid | Ethyl Isocyanoacetate | 95% |
| 2 | 4-Methoxybenzoic Acid | Ethyl Isocyanoacetate | 97% |
| 3 | Thiophene-2-carboxylic acid | Ethyl Isocyanoacetate | 92% |
| 4 | Phenylacetic Acid | Ethyl Isocyanoacetate | 85% |
| 5 | Benzoic Acid | Tosylmethyl isocyanide (TosMIC) | 78% |
| 6 | Valproic Acid | Ethyl Isocyanoacetate | 72% |
| Data sourced from Chavan et al.[7][8] |
Part 2: The Robinson-Gabriel Synthesis: A Classic Approach
The Robinson-Gabriel synthesis is a robust and time-honored method for preparing oxazoles via the cyclodehydration of 2-acylamino-ketones.[4][9] While it is not a direct conversion from carboxylic acids, the 2-acylamino-ketone precursors are readily synthesized from carboxylic acids and α-amino ketones. This makes it a highly relevant two-step sequence for many applications.
Mechanistic Rationale
The core of the Robinson-Gabriel synthesis is an acid-catalyzed intramolecular cyclization followed by dehydration.[10] The reaction begins with the protonation of the ketone carbonyl, which activates it towards nucleophilic attack by the amide oxygen. This forms a five-membered cyclic hemiaminal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by deprotonation, generates the aromatic oxazole ring.[11]
Reaction Mechanism Diagram
Caption: Key steps in the Robinson-Gabriel synthesis mechanism.
Detailed Protocol: Cyclodehydration of 2-Acylamino-ketones
Materials:
-
2-Acylamino-ketone (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Standard laboratory glassware
Procedure:
-
Place the 2-acylamino-ketone (e.g., 5.0 mmol) into a round-bottom flask.
-
Carefully add concentrated sulfuric acid (e.g., 5 mL) to the flask while cooling in an ice bath. Caution: The addition is exothermic.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (e.g., 50-70 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully pour the reaction mixture onto crushed ice in a large beaker. This will precipitate the oxazole product and dilute the acid.
-
Neutralize the aqueous solution with a suitable base, such as aqueous sodium hydroxide or ammonium hydroxide, until the solution is basic to litmus paper.
-
Collect the precipitated solid product by vacuum filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure polysubstituted oxazole.
Self-Validation and Trustworthiness: The success of this protocol relies on the complete dehydration to form the aromatic system. The final product can be validated by standard analytical techniques (NMR, IR, Mass Spectrometry). A key indicator in ¹H NMR is the disappearance of the N-H and any hydroxyl protons from the intermediate and the appearance of characteristic aromatic signals.
Part 3: Catalytic One-Pot Synthesis from Carboxylic Acids
A noteworthy green chemistry approach involves a one-pot reaction of carboxylic acids, benzoin, and ammonium acetate using a recyclable heterogeneous copper ferrite (CuFe₂O₄) nanocatalyst.[12] This method proceeds in water, offering significant environmental advantages.
Mechanistic Rationale
The proposed mechanism begins with the esterification of benzoin with the carboxylic acid, catalyzed by ammonium acetate. The resulting benzoin carboxylate intermediate then undergoes an intramolecular reaction where ammonia (from ammonium acetate) attacks the carbonyl group, leading to a dihydroxyoxazoline intermediate. Subsequent dehydration, facilitated by excess ammonium acetate, yields the final polysubstituted oxazole product.[12]
Experimental Workflow Diagram
Caption: Green synthesis workflow for oxazoles using a heterogeneous catalyst.
Detailed Protocol: CuFe₂O₄-Catalyzed Synthesis
This protocol is based on the work reported by Ghorbani-Vaghei et al.[12]
Materials:
-
Carboxylic acid (1.5 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium acetate (4.0 mmol)
-
CuFe₂O₄ nanopowder (20 mg)
-
Deionized water (5 mL)
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and the CuFe₂O₄ catalyst (20 mg).
-
Add 5 mL of water to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete (typically high to excellent yields are reported), cool the reaction mixture to room temperature.[12]
-
Add additional water to the reaction mixture to precipitate the solid product.
-
Isolate the product by simple filtration. Since the products are typically solids, this separation is straightforward.[12]
-
The CuFe₂O₄ catalyst can be separated from the reaction mixture using an external magnet or by centrifugation, washed with ethanol, dried, and reused for subsequent reactions.[12]
Conclusion
The synthesis of polysubstituted oxazoles from carboxylic acids has evolved significantly, moving from classical multi-step sequences to highly efficient, direct, one-pot methodologies. The direct activation method using a triflylpyridinium reagent offers broad applicability and mild conditions suitable for complex molecules. For applications where green chemistry principles are paramount, the heterogeneous copper-catalyzed reaction in water presents an excellent alternative. Finally, the venerable Robinson-Gabriel synthesis remains a powerful and reliable tool in the synthetic chemist's arsenal. By understanding the mechanisms and protocols detailed in this guide, researchers are well-equipped to select and execute the optimal strategy for their specific drug discovery and development needs.
References
-
Cornforth, J. W.; Fawaz, E.; Goldsworthy, L. J.; Robinson, R. (1949). 330. A synthesis of acylamidomalondialdehydes. Journal of the Chemical Society (Resumed), 1549. [Link]
-
Van Leusen, D.; Oldenziel, O.; Van Leusen, A. (1977). Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]
-
Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Mao, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
Ghorbani-Vaghei, R., et al. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry, 2(2), 202-213. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
-
Wikipedia contributors. (2024). Oxazole. Wikipedia, The Free Encyclopedia. [Link]
-
Cortés-Guzmán, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2018(4), M1025. [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. [Link]
-
Singh, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 264-279. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Macmillan Group, Princeton University. (n.d.). Oxazole. [Link]
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Chem-Station Int. Ed. (2017). Cornforth Rearrangement. [Link]
-
Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme, 21(06), 562. [Link]
-
Singh, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Singh, S., et al. (2022). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]
-
Mao, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
ToniVela Channel. (2025). Robinson-Gabriel synthesis of oxazoles. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023). Fischer Oxazole Synthesis Mechanism. YouTube. [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]
- Google Patents. (2000).
-
Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Li, Y., et al. (2013). Metal-free synthesis of polysubstituted oxazoles via a decarboxylative cyclization from primary α-amino acids. Sustainable Chemical Processes, 1(8). [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3487. [Link]
-
Yamada, K., et al. (2015). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 11, 1624–1628. [Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. synarchive.com [synarchive.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. jsynthchem.com [jsynthchem.com]
Application Notes & Protocols: Leveraging 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 1,3-oxazole nucleus is a privileged heterocyclic scaffold, integral to numerous natural products and synthetic molecules with significant pharmacological properties.[1] This guide focuses on a specific, high-potential derivative: 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. We will explore its synthetic accessibility, delve into its promising applications in medicinal chemistry—particularly in oncology and anti-inflammatory research—and provide detailed, field-proven protocols for its evaluation and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of novel oxazole-based compounds.
Introduction: The Scientific Rationale
The title compound integrates three key pharmacophoric elements, making it a compelling starting point for drug discovery programs:
-
The 1,3-Oxazole Core: This five-membered aromatic heterocycle is a versatile scaffold. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[1][2]
-
The 3,4-Dimethoxyphenyl Moiety: This substitution pattern is frequently found in potent bioactive molecules, particularly those targeting tubulin and kinases. The methoxy groups can act as crucial hydrogen bond acceptors and influence the molecule's conformation and metabolic stability. Derivatives containing this moiety have shown significant cytotoxicity against various cancer cell lines.[3]
-
The Carboxylic Acid Handle: This functional group is a ubiquitous pharmacophore, often forming critical hydrogen-bonding and electrostatic interactions with biological targets.[4] It provides a convenient point for synthetic modification to build compound libraries for structure-activity relationship (SAR) studies. However, its ionizable nature can sometimes limit cell permeability and introduce metabolic liabilities, making it a candidate for bioisosteric replacement during lead optimization.[5][6]
This guide provides the foundational knowledge and practical methodologies to effectively utilize this scaffold in a research setting.
Synthetic Strategy: Accessing the Core Scaffold
A primary advantage of this scaffold is its straightforward synthesis. One of the most common and efficient methods involves the reaction between an activated carboxylic acid derivative and an activated methyl isocyanide.[7] A general and robust protocol for synthesizing the core scaffold and its ester precursor is outlined below.
Workflow for Synthesis
Caption: General synthesis workflow for the target compound.
Protocol 2.1: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate
This protocol is adapted from established methods for oxazole synthesis directly from carboxylic acids.[7]
-
Reaction Setup: To a dry, screw-capped vial equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, approx. 0.1 M concentration).
-
Acid Activation: Add DMAP-Tf (1.3 equiv) to the mixture under a dry nitrogen atmosphere. Stir for 5 minutes at room temperature until all solids dissolve. Causality: The DMAP-Tf reagent activates the carboxylic acid by forming a highly reactive acylpyridinium salt in situ, which is more susceptible to nucleophilic attack than the free acid.
-
Cyclocondensation: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture. Seal the vial and stir in a preheated oil bath at 40°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ester.
Protocol 2.2: Saponification to the Carboxylic Acid
-
Setup: Dissolve the purified ethyl ester (1.0 equiv) from Protocol 2.1 in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the disappearance of the ester spot by TLC.
-
Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1N HCl.
-
Purification: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.
Key Therapeutic Applications & Mechanistic Insights
Derivatives of the oxazole scaffold have demonstrated significant potential across several therapeutic areas.[2] The primary focus for this compound class has been in oncology, with emerging evidence for anti-inflammatory and antimicrobial activities.
Anticancer Activity
Oxazole derivatives are a promising class of anticancer agents, with many exhibiting IC50 values in the nanomolar range against a variety of cancer cell lines.[8]
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Similar to other natural and synthetic products, certain oxazole derivatives can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9]
-
Kinase Inhibition: The scaffold can be decorated to target the ATP-binding site of various protein kinases that are critical for cancer cell proliferation and survival.[9]
-
Topoisomerase Inhibition: Some heterocyclic compounds interfere with DNA topoisomerases, leading to DNA damage and cell death.[8]
The diagram below illustrates a simplified signaling pathway often dysregulated in cancer, highlighting potential points of intervention for a novel inhibitor.
Caption: Simplified MAPK/ERK signaling pathway.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Oxazole derivatives have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).[10]
Potential Mechanisms of Action:
-
COX-2 Inhibition: Selective inhibition of COX-2 reduces the production of prostaglandins, key mediators of pain and inflammation, while potentially sparing the gastrointestinal side effects associated with non-selective NSAIDs.
-
LOX Inhibition: Inhibition of LOX enzymes blocks the production of leukotrienes, which are involved in various inflammatory diseases, including asthma.[10]
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including oxazoles and the related 1,3,4-oxadiazoles, have shown promising activity against a range of bacteria and fungi.[11][12]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Targeting essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication (e.g., DNA gyrase).[13]
-
Biofilm Disruption: Some compounds can inhibit the formation of or disrupt established microbial biofilms, which are notoriously resistant to conventional antibiotics.[11]
Application Protocols: From Synthesis to Screening
This section provides validated, step-by-step protocols for the synthesis of an amide derivative library and subsequent biological screening.
Protocol 4.1: Synthesis of Amide Derivatives for SAR Studies
The carboxylic acid provides a robust anchor for creating a library of amides to probe structure-activity relationships.
-
Acid Activation: In a round-bottom flask, dissolve this compound (1.0 equiv) in dry DMF. Add HBTU (1.1 equiv) and DIPEA (2.5 equiv). Stir at room temperature for 20 minutes. Causality: HBTU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine nucleophile.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring & Work-up: Monitor by TLC. Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product via silica gel chromatography to obtain the desired amide derivative.
Workflow for In Vitro Screeningdot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. cora.ucc.ie [cora.ucc.ie]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid in Drug Design
Introduction: A Strategic Fusion of Privileged Scaffolds for Novel Therapeutics
In the landscape of modern drug discovery, the rational design of small molecules with therapeutic potential hinges on the strategic combination of well-characterized pharmacophores. 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid emerges as a compound of significant interest, embodying a thoughtful amalgamation of two key structural motifs: the versatile oxazole-4-carboxylic acid core and the privileged 3,4-dimethoxyphenyl moiety.
The oxazole ring is a five-membered heterocyclic structure that is a cornerstone in numerous natural products and synthetic pharmaceuticals.[1] Its metabolic stability and capacity for diverse non-covalent interactions with biological targets make it a highly sought-after scaffold in medicinal chemistry.[1] The substitution pattern on the oxazole ring is pivotal in defining the biological activity of its derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory applications.[1]
Complementing the oxazole core is the 3,4-dimethoxyphenyl group, a recognized "privileged scaffold" in drug design. This moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, notably improving metabolic stability and oral absorption.[2][3] Compounds bearing the 3,4-dimethoxyphenyl group have demonstrated activity against a diverse array of biological targets, including kinases and tubulin, particularly in the realm of oncology.[3][4]
The deliberate fusion of these two scaffolds in this compound suggests a strong potential for this molecule as a lead compound in the development of novel therapeutics, particularly in oncology and inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for the evaluation of this promising compound.
Hypothesized Therapeutic Applications and Mechanisms of Action
Based on the known biological activities of its constituent scaffolds, this compound is hypothesized to possess significant potential as an anticancer and anti-inflammatory agent.
Anticancer Potential: Targeting Kinase Signaling and Tubulin Dynamics
The 3,4-dimethoxyphenyl moiety is a key feature in several multi-kinase inhibitors and tubulin-targeting agents.[3][4] It is plausible that this compound could exert its anticancer effects through the inhibition of critical cellular signaling pathways.
-
Kinase Inhibition: Many oxazole derivatives have been identified as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, which are crucial for cell cycle progression and survival.[4][5] The dimethoxy substitution pattern on the phenyl ring can enhance binding to the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: The 3,4-dimethoxyphenyl group is a well-known pharmacophore in compounds that bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]
Caption: Hypothesized anticancer mechanisms of action.
Anti-inflammatory Potential: Modulation of Inflammatory Pathways
Oxazole derivatives have demonstrated significant anti-inflammatory properties.[6][7] The mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Some oxazole-containing compounds are known to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins.
-
Phosphodiesterase 4 (PDE4) Inhibition: Derivatives of 5-phenyl-oxazole have been designed as inhibitors of PDE4, an enzyme that plays a critical role in regulating inflammatory responses.[8] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of inflammatory mediators like TNF-α.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids.[9][10]
Objective: To synthesize this compound.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and ethyl isocyanoacetate (1.1 equivalents) in ethanol.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for promoting the condensation reaction without causing significant side reactions.
-
Solvent: Ethanol is a common solvent for this type of reaction, as it dissolves the reactants and facilitates the reaction.
-
Hydrolysis: Saponification with sodium hydroxide is a standard and efficient method for converting the ethyl ester to the corresponding carboxylic acid.
Caption: Synthetic workflow for the target compound.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is a standard method for evaluating the cytotoxic effects of a compound on cancer cell lines.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Causality Behind Experimental Choices:
-
MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, providing a colorimetric readout of cell viability.
-
Concentration Range: A wide range of concentrations is used to generate a dose-response curve, which is essential for accurately determining the IC₅₀.
-
Controls: The vehicle control accounts for any effects of the solvent, while the positive control ensures the assay is performing as expected.
Protocol 3: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of compounds.[6][14]
Objective: To assess the in vivo anti-inflammatory effect of the compound in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Pletismometer
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (e.g., control, standard, and test groups with different doses of the compound).
-
-
Compound Administration:
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally to the respective groups one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a pletismometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
The percentage of inhibition is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Causality Behind Experimental Choices:
-
Carrageenan: Carrageenan is a potent pro-inflammatory agent that induces a reproducible and well-characterized inflammatory response.
-
Pletismometer: This instrument provides an accurate and non-invasive measurement of paw volume, allowing for the quantification of edema.
-
Time Points: Measuring paw volume at multiple time points allows for the assessment of the time course of the anti-inflammatory effect.
Protocol 4: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme target.[15][16]
Objective: To determine the IC₅₀ value and the mode of inhibition of the compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution for optimal enzyme activity
-
This compound
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Determination of IC₅₀ Value:
-
Perform the enzyme activity assay with a fixed concentration of the enzyme and substrate in the presence of varying concentrations of the test compound.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
-
Mode of Inhibition Study:
-
Perform the enzyme activity assay with multiple fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or other kinetic models to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Causality Behind Experimental Choices:
-
Kinetic Analysis: Varying both substrate and inhibitor concentrations allows for the elucidation of how the inhibitor interacts with the enzyme and the enzyme-substrate complex, revealing its mechanism of action.
-
Lineweaver-Burk Plot: This graphical representation of enzyme kinetics is a standard method for visualizing and determining the mode of inhibition.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Cell Line | This compound | Positive Control (e.g., Doxorubicin) |
| MCF-7 | ||
| A549 | ||
| ... |
Table 2: In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)
| Treatment Group | Dose (mg/kg) | 1 hour | 2 hours | 3 hours | 4 hours |
| Control (Vehicle) | - | 0 | 0 | 0 | 0 |
| Standard (Indomethacin) | 10 | ||||
| Test Compound | 25 | ||||
| Test Compound | 50 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic combination of the oxazole-4-carboxylic acid core with the 3,4-dimethoxyphenyl moiety provides a strong rationale for its investigation as an anticancer and anti-inflammatory agent. The protocols outlined in this document offer a comprehensive framework for the synthesis and biological evaluation of this compound. Further studies should focus on elucidating its precise molecular targets, optimizing its structure-activity relationship, and evaluating its pharmacokinetic and toxicological profiles to advance its potential as a clinical candidate.
References
- De Lombaert, S., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-37.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
- BenchChem. (2025). The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development.
- Ahmad, I., et al. (2022). Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents.
- Szałkowska, D., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(15), 4945.
- Ijaz, S., et al. (2023).
- Semantic Scholar.
- Ferreira, R. J., et al. (2025).
- ResearchGate. (2022).
- ResearchGate. Oxazole-Based Compounds As Anticancer Agents.
- El-Sayed, M. A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances.
- ResearchGate. (2020).
- American Chemical Society. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575.
-
ChemSynthesis. methyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]
- Al-Warhi, T., et al. (2024). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Drug Development Research.
- ResearchGate. (2025).
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Semantic Scholar. Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.
- Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795.
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
- ResearchGate. Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H)yl)ethyl)phenyl)
- Woliński, P., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7629.
- Liu, X., et al. (2011). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules, 16(10), 8345-8356.
- BenchChem. (2025).
- ResearchGate. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Phenyl-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Experimental Setup for the Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Introduction: The Significance of the Oxazole Moiety and the Target Compound
The oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] The unique electronic properties and the ability of the oxazole core to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[1] 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, the subject of this protocol, incorporates the pharmacologically relevant 3,4-dimethoxyphenyl group, which is present in numerous bioactive molecules. The synthesis of this specific derivative provides a valuable building block for drug discovery and development, particularly for creating libraries of compounds for screening.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology is based on a modified Van Leusen oxazole synthesis, a reliable and versatile method for constructing the oxazole ring.[1][2][3][4] The rationale behind each experimental step is thoroughly explained to ensure reproducibility and to provide a deeper understanding of the underlying chemical principles.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is achieved through a two-step process, as outlined below. This approach was chosen for its reliability and the commercial availability of the starting materials.
-
Step 1: Van Leusen Cycloaddition. The synthesis commences with a base-mediated cycloaddition of 3,4-dimethoxybenzaldehyde with ethyl isocyanoacetate. This reaction, a variation of the Van Leusen oxazole synthesis, efficiently constructs the 5-substituted-1,3-oxazole-4-carboxylate ester.[2][4] The use of a strong, non-nucleophilic base is crucial for the deprotonation of the isocyanoacetate, initiating the reaction cascade.
-
Step 2: Saponification. The resulting ethyl ester is then hydrolyzed under basic conditions to yield the desired this compound. This standard procedure is highly effective for the conversion of esters to their corresponding carboxylic acids.
Visualizing the Workflow
The following diagram provides a high-level overview of the synthetic workflow.
Caption: Synthetic workflow for this compound.
Materials and Equipment
The following table provides a comprehensive list of the necessary reagents, solvents, and equipment for this synthesis.
| Category | Item | Grade/Specification | Supplier |
| Reagents | 3,4-Dimethoxybenzaldehyde | ≥99% | Sigma-Aldrich |
| Ethyl isocyanoacetate | ≥98% | Sigma-Aldrich | |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | VWR | |
| Hydrochloric acid (HCl) | 37% (concentrated) | J.T. Baker | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Acros Organics | |
| Solvents | Methanol (MeOH) | Anhydrous, ≥99.8% | EMD Millipore |
| Ethanol (EtOH) | 200 proof | Decon Labs | |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | |
| Hexanes | ACS grade | Fisher Scientific | |
| Deionized water | In-house | ||
| Equipment | Round-bottom flasks | Various sizes | Kimble |
| Magnetic stirrer with heating mantle | IKA | ||
| Reflux condenser | Chemglass | ||
| Separatory funnel | Pyrex | ||
| Rotary evaporator | Büchi | ||
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck | |
| Filtration apparatus | |||
| Standard laboratory glassware |
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) and anhydrous methanol (100 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Rationale: Anhydrous methanol is used as the solvent due to its ability to dissolve the starting materials and its compatibility with the base.
-
-
Addition of Reagents: To the stirred solution, add ethyl isocyanoacetate (7.5 g, 66.2 mmol, 1.1 equivalents) followed by anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equivalents).
-
Rationale: A slight excess of ethyl isocyanoacetate is used to ensure complete consumption of the limiting aldehyde. Potassium carbonate is a suitable base for this reaction, as it is strong enough to deprotonate the isocyanoacetate without causing significant side reactions.[5]
-
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the spot corresponding to 3,4-dimethoxybenzaldehyde is no longer visible.
-
Rationale: Heating the reaction to reflux provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate. TLC is an essential technique for monitoring the reaction's progress, preventing premature or unnecessarily long reaction times.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with a small amount of methanol. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purification: Dissolve the crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford the pure ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate as a solid.
-
Rationale: The aqueous workup removes any remaining inorganic salts and water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds.
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate (from Step 1) in ethanol (100 mL). Add a solution of sodium hydroxide (4.8 g, 120 mmol) in deionized water (25 mL).
-
Rationale: A mixture of ethanol and water is used to ensure the solubility of both the ester and the sodium hydroxide. A significant excess of sodium hydroxide is used to drive the saponification to completion.
-
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. Monitor the reaction by TLC until the starting ester is no longer present.
-
Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with deionized water (100 mL). Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate will form.
-
Rationale: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The solid can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound. Dry the final product under vacuum.
Expected Results and Troubleshooting
-
Yield: The expected overall yield for this two-step synthesis is typically in the range of 60-75%.
-
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the dimethoxyphenyl group, the methoxy groups, and the oxazole proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Expect signals corresponding to all the unique carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Melting Point: The pure compound should have a sharp melting point.
-
-
Troubleshooting:
-
Low yield in Step 1: Ensure that all reagents and solvents are anhydrous, as water can interfere with the base-mediated reaction. If the reaction stalls, adding more base or increasing the reaction time may be necessary.
-
Incomplete saponification in Step 2: If TLC indicates the presence of starting material after the specified reaction time, add more sodium hydroxide and continue refluxing.
-
Difficulty with precipitation: If the product does not precipitate upon acidification, it may be due to its partial solubility. Extraction with an organic solvent like ethyl acetate may be required.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the rationale behind them, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The methodology is robust, scalable, and utilizes readily available starting materials and standard laboratory techniques.
References
- Robinson, R.; Gabriel, S. (1909). Original work on the synthesis of oxazoles from acylaminoketones. J. Chem. Soc., Trans., 95, 465-475.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link][1][2]
-
van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. J. Org. Chem., 42(19), 3114-3118. [Link][3]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link][4]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. J. Org. Chem.2019 , 84(21), 14037–14051. [Link]
-
Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chem. Pharm. Bull.1983 , 31(12), 4417-24. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2025 , 90(6), 3845–3855. [Link][6][7]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
purification of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid by column chromatography
Application Note & Protocol
Topic: High-Resolution Purification of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid via Normal-Phase Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The inherent polarity and acidic nature of the carboxylic acid moiety present unique challenges for chromatographic separation, often leading to issues such as peak tailing and poor recovery on standard silica gel. This guide elucidates the causal factors behind these challenges and presents a systematic approach to overcome them. We detail a robust methodology employing normal-phase column chromatography with an acid-modified mobile phase, optimized through preliminary Thin-Layer Chromatography (TLC). The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound.
Foundational Principles: Chromatographic Separation of a Polar Acidic Heterocycle
The purification of this compound is fundamentally governed by its molecular properties. The molecule possesses a highly polar carboxylic acid group, which is the primary driver of its interaction with the stationary phase.[1] Additionally, the oxazole ring and dimethoxy-substituted phenyl group contribute to its overall polarity. In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase.[2][3] The separation principle relies on the equilibrium of the analyte between being adsorbed to the stationary phase and dissolved in the mobile phase.[3]
The Core Challenge: Suppressing Ionization
A primary obstacle in the chromatography of carboxylic acids on silica gel is the potential for the acidic proton to interact with the silanol groups (Si-OH) of the stationary phase. This can lead to deprotonation of the carboxylic acid, forming a carboxylate anion. This ionized form interacts very strongly and often unpredictably with the silica surface, resulting in significant peak tailing (streaking) and, in some cases, irreversible adsorption, leading to low recovery.
The Strategic Solution: Acidification of the Mobile Phase
To ensure a clean and efficient separation, the equilibrium of the carboxylic acid must be shifted overwhelmingly towards its neutral, protonated form. According to Le Châtelier's principle, this is achieved by adding a small percentage of a competing acid, such as acetic acid or formic acid, to the mobile phase.[4] This acidic modifier saturates the stationary phase and ensures the analyte remains in its less polar, protonated state, allowing it to elute as a sharp, well-defined band.
Pre-Purification Analysis: TLC for Method Optimization
Thin-Layer Chromatography (TLC) is an indispensable preliminary step for optimizing the mobile phase composition prior to scaling up to column chromatography.[5][6] It provides a rapid and inexpensive assessment of the separation, allowing for the selection of a solvent system that provides an optimal retention factor (Rƒ) for the target compound.
Protocol 2.1: TLC Solvent System Screening
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Mark starting points for the crude sample and any available standards.
-
Sample Application: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[5] Using a microcapillary tube, carefully spot the solution onto the marked origin.[6]
-
Developing the Chromatogram:
-
Prepare a developing chamber (a covered beaker with filter paper) containing a candidate solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Add one drop of glacial acetic acid to the chamber to simulate the acid-modified mobile phase. This is crucial to prevent streaking.[5][7]
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil.
-
Calculate the Rƒ value for the target compound: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization Goal: Adjust the solvent system polarity to achieve an Rƒ value for the target compound between 0.25 and 0.40 . This range typically translates to good separation and a reasonable elution volume in column chromatography. If the Rƒ is too high, decrease the polarity of the mobile phase (more hexane); if too low, increase the polarity (more ethyl acetate).
Full-Scale Purification: Step-by-Step Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | 230-400 mesh, 60 Å pore size |
| Crude Product | This compound | The analyte to be purified |
| Solvents | ACS Grade or higher | n-Hexane, Ethyl Acetate, Methanol |
| Acid Modifier | Glacial Acetic Acid | To suppress analyte ionization |
| Chromatography Column | Glass, ~4 cm diameter, ~50 cm length | To contain the stationary phase |
| Collection Vessels | Test tubes or flasks | For collecting eluted fractions |
| Support Materials | Cotton or glass wool, Sand | To support the column bed |
Workflow Diagram
Caption: Workflow for the purification of the target compound.
Detailed Methodology
Step 1: Column Packing (Slurry Method)
-
Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel (~40-50 g for 1 g of crude product) in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to encourage even packing and dislodge air bubbles.
-
Once all the silica has been added, add another ~1 cm layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude product (~1 g) in a minimal volume of a suitable solvent (e.g., 5-10 mL of Dichloromethane or Methanol).
-
To this solution, add 2-3 g of silica gel.
-
Thoroughly mix and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
Step 3: Gradient Elution
-
Begin elution with the low-polarity mobile phase determined from TLC analysis (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid). The addition of 0.5% acetic acid to all mobile phases is critical. [8][4]
-
Collect fractions of a consistent volume (e.g., 15-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
200 mL of 90:10 Hexane:EtOAc + 0.5% AcOH
-
200 mL of 80:20 Hexane:EtOAc + 0.5% AcOH
-
300 mL of 70:30 Hexane:EtOAc + 0.5% AcOH (or the optimal system from TLC)
-
Further increases in polarity if the compound does not elute. A small amount of methanol can be added to the mobile phase to elute highly polar compounds.
-
-
The rationale for a gradient elution is to first wash off non-polar impurities with a low-polarity solvent, and then increase the solvent strength to elute the compound of interest, providing better separation from both less polar and more polar impurities.
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Identify the fractions containing the pure desired compound (single spot at the correct Rƒ).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The residual acetic acid can often be removed by co-evaporation with a solvent like toluene or by drying under a high vacuum.
-
The resulting solid is the purified this compound. Confirm its purity by analytical methods such as NMR, LC-MS, and melting point.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the eluent polarity. Add a small percentage (1-5%) of methanol to your ethyl acetate/hexane mixture. |
| Streaking/Tailing on Column | Ionization of the carboxylic acid. | Ensure that 0.5-1% acetic or formic acid is present in all eluting solvents.[4] |
| Poor Separation/Co-elution | Improper mobile phase; column overloaded; poor column packing. | Re-optimize the mobile phase with TLC for better spot separation. Use a larger column or less sample (sample weight should be 1-2% of silica weight).[3] Repack the column carefully to avoid channels. |
| Low Recovery | Compound is irreversibly adsorbed to the silica; compound is unstable on silica. | Ensure the mobile phase is acidified. If the compound is known to be unstable on acidic silica, consider using neutral alumina as the stationary phase or deactivating the silica with triethylamine (for basic compounds, not recommended here).[4] |
Safety Precautions
-
Silica Gel: Fine silica dust can cause respiratory irritation. Always handle silica gel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11]
-
Solvents: Hexane, ethyl acetate, and methanol are flammable and should be handled away from ignition sources. Use in a fume hood to avoid inhaling vapors.
-
Acetic Acid: Corrosive and causes skin and eye burns. Handle with care, using appropriate gloves and eye protection.
References
-
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]
-
Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Retrieved from [Link]
-
Al-Qassab, A. W., et al. (2016). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]
-
Svendsen, H., & Fulmer, R. M. (1975). Qualitative Analysis of Carboxylic Acids by Partition Thin-Layer Chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Dickson, H., et al. (2015). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education. Retrieved from [Link]
-
Various Authors. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? ResearchGate. Retrieved from [Link]
-
Silica gel - Safety Data Sheet. (2019). Zeochem. Retrieved from [Link]
-
Whiting, J. J., & Sacks, R. D. (2002). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate. Retrieved from [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Column Chromatography. (n.d.). Jack Westin. Retrieved from [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Chromatographic Columns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Safety Data Sheet: Silica gel. (2020). Carl ROTH. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Alberta. Retrieved from [Link]
-
SAFETY DATA SHEET: Chromatography Silica Gel. (2017). Teledyne Labs. Retrieved from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. Retrieved from [Link]
-
Separation of Oxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Column chromatography of carboxylic acids? (2016). Reddit. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. zeochem.com [zeochem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The precise analytical characterization of this molecule is paramount for ensuring its purity, stability, and quality, which are critical aspects of the drug development pipeline.
This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound. The protocols described herein are designed to be robust and self-validating, offering researchers a solid foundation for their analytical workflows.
Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantification in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Causality of Method Design: A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic molecules like the target compound. The C18 stationary phase provides a nonpolar surface for interaction, while a polar mobile phase elutes the analytes. The inclusion of an acid in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention time stability.[4][5]
Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures the carboxylic acid is protonated for better retention and peak shape. Acetonitrile is a common organic modifier providing good elution strength.[6] |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV-Vis Diode Array Detector (DAD) | The aromatic nature of the compound suggests strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.[7] |
| Monitoring Wavelength | 254 nm and 310 nm (tentative) | Wavelengths should be optimized based on the UV-Vis spectrum of the pure compound. |
Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table above. Filter and degas both solutions before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and run the analysis using the gradient program.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Determine the purity of the sample by calculating the area percentage of the main peak. For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations.
Caption: Workflow for HPLC analysis of the target compound.
Structural Elucidation: Spectroscopic Techniques
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.[8]
Causality of Method Design: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation during ionization and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement, which allows for the determination of the elemental composition.[9]
Expected Fragmentation Pattern: The fragmentation of oxazole derivatives in mass spectrometry often involves the cleavage of the oxazole ring.[8] For the target compound, fragmentation could occur at the bonds connecting the phenyl ring and the carboxylic acid to the oxazole core.
Protocol for LC-MS Analysis:
-
LC Separation: Utilize the HPLC method described in Section 1.1, directing the column effluent to the mass spectrometer.
-
MS Parameters (ESI):
-
Ionization Mode: Positive and Negative. In positive mode, expect to see [M+H]⁺. In negative mode, expect [M-H]⁻ due to the carboxylic acid.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 40 psi
-
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ | C₁₂H₁₂NO₄⁺ = 234.0761 |
| [M-H]⁻ | C₁₂H₁₀NO₄⁻ = 232.0615 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of each proton and carbon atom.[10][11]
Expected ¹H NMR Signals (in DMSO-d₆, δ in ppm):
-
~13.0 (s, 1H): Carboxylic acid proton (broad singlet).
-
~8.5-7.5 (m, 3H): Aromatic protons of the dimethoxyphenyl ring.
-
~8.3 (s, 1H): Proton on the oxazole ring (C2-H).
-
~3.8 (s, 6H): Two methoxy group protons.
Expected ¹³C NMR Signals (in DMSO-d₆, δ in ppm):
-
~165.0: Carboxylic acid carbonyl carbon.
-
~160.0 - 120.0: Aromatic and oxazole ring carbons.
-
~56.0: Methoxy group carbons.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1][12]
Expected Characteristic FTIR Peaks (cm⁻¹):
-
~3300-2500 (broad): O-H stretch of the carboxylic acid.
-
~3100: C-H stretch of the aromatic and oxazole rings.
-
~2950-2850: C-H stretch of the methoxy groups.
-
~1700: C=O stretch of the carboxylic acid.
-
~1600, 1500, 1450: C=C and C=N stretching vibrations of the aromatic and oxazole rings.
-
~1250, 1030: C-O stretching of the ether (methoxy) groups.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[7] The conjugated system of the dimethoxyphenyl group and the oxazole ring is expected to show strong UV absorbance.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). This information is useful for setting the detection wavelength in HPLC.
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the purity, confirm the identity, and elucidate the structure of this important molecule. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.
References
-
AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. [Link]
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
-
Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
-
ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1.... [Link]
-
MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]
-
ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry. [Link]
-
PubMed Central. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. [Link]
-
Jetir.Org. Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. [Link]
-
ACS Publications. Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones | Organic Letters. [Link]
-
PMC - NIH. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
PMC - PubMed Central. Naturally Occurring Oxazole-Containing Peptides. [Link]
-
Organic Chemistry Portal. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. [Link]
-
JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. [Link]
-
ResearchGate. Synthesis of Substituted Oxazoles by Visible Light Photocatalysis | Request PDF. [Link]
-
OPUS. Analytical Methods. [Link]
-
PMC - NIH. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]
-
Current issues in pharmacy and medicine: science and practice. Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
ACS Publications. Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole | The Journal of Physical Chemistry A. [Link]
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. [Link]
-
PMC - NIH. Photochemical Flow Synthesis of Trisubstituted Oxazoles Enabled by High-Power UV–B LED Modules. [Link]
-
PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]
-
SciELO. 1H-[1][2][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]
-
NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
MD Topology. 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid | C5H5NO4 | MD Topology | NMR | X-Ray. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalspub.com [journalspub.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
scale-up synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
An Application Note and Protocol for the Scale-Up Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the , a key heterocyclic scaffold with significant potential in medicinal chemistry. The presented methodology is designed for robustness and scalability, focusing on a logical, three-step synthetic sequence commencing from commercially available starting materials. This application note elaborates on the underlying chemical principles, provides detailed, step-by-step protocols, and addresses critical safety and analytical considerations to ensure the reliable and efficient production of the target compound.
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The 5-aryl-1,3-oxazole-4-carboxylic acid moiety, in particular, serves as a valuable building block in the development of novel therapeutic agents. The title compound, this compound, incorporates the biologically relevant dimethoxyphenyl group, suggesting its potential for further investigation in drug discovery programs.
The synthesis of substituted oxazoles has been a subject of extensive research, with several established methods available.[2][3] Among these, the Robinson-Gabriel synthesis and its variations offer a reliable and versatile approach for the construction of the oxazole ring from α-acylamino ketone precursors.[4][5][6] This application note details a scalable, three-step synthesis of this compound, leveraging the principles of the Robinson-Gabriel cyclodehydration. The chosen synthetic strategy is outlined below:
-
Step 1: Synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-3-oxobutanoate. This initial step involves the acylation of ethyl 2-amino-3-oxobutanoate with 3,4-dimethoxybenzoyl chloride to generate the key α-acylamino ketone intermediate.
-
Step 2: Cyclodehydration to Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate. The intermediate from Step 1 undergoes acid-catalyzed cyclodehydration to form the corresponding ethyl oxazolecarboxylate.
-
Step 3: Hydrolysis to this compound. The final step involves the saponification of the ethyl ester to yield the desired carboxylic acid.
This guide is intended to provide researchers and process chemists with the necessary information to successfully synthesize and characterize this important molecule on a laboratory scale, with considerations for future scale-up.
Scientific Rationale and Strategy
The selection of the Robinson-Gabriel pathway for this synthesis is predicated on its proven reliability and the ready availability of the required starting materials. The reaction proceeds through a well-understood mechanism, offering a high degree of control over the final product.
Reaction Mechanism: Robinson-Gabriel Cyclodehydration
The core of this synthetic route is the acid-catalyzed cyclization and subsequent dehydration of the α-acylamino ketone intermediate. The mechanism, depicted below, involves the protonation of the amide carbonyl, followed by intramolecular nucleophilic attack by the enolized ketone to form a five-membered oxazoline intermediate. Subsequent dehydration yields the aromatic oxazole ring.
Experimental Protocols
Overall Workflow
The complete synthetic workflow is illustrated in the following diagram:
Step 1: Synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-3-oxobutanoate
Rationale: This step constructs the key α-acylamino ketone precursor. The use of a mild base like pyridine is crucial to scavenge the HCl generated during the acylation reaction, driving the reaction to completion and preventing unwanted side reactions.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| Ethyl 2-amino-3-oxobutanoate HCl Salt | 181.61 | 18.16 | 0.10 | 1.0 |
| 3,4-Dimethoxybenzoyl chloride | 200.62 | 21.07 | 0.105 | 1.05 |
| Pyridine | 79.10 | 15.82 | 0.20 | 2.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-amino-3-oxobutanoate hydrochloride salt (18.16 g, 0.10 mol) and dichloromethane (200 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add pyridine (15.82 mL, 0.20 mol) to the suspension with vigorous stirring.
-
In a separate beaker, dissolve 3,4-dimethoxybenzoyl chloride (21.07 g, 0.105 mol) in 50 mL of dichloromethane.
-
Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford ethyl 2-(3,4-dimethoxybenzamido)-3-oxobutanoate as a solid.
Step 2: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate
Rationale: This is the key cyclodehydration step. Concentrated sulfuric acid is a powerful dehydrating agent that catalyzes the formation of the oxazole ring.[4] The reaction is typically performed at elevated temperatures to facilitate the dehydration process.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| Ethyl 2-(3,4-dimethoxybenzamido)-3-oxobutanoate | 309.31 | 30.93 | 0.10 | 1.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 19.62 | 0.20 | 2.0 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(3,4-dimethoxybenzamido)-3-oxobutanoate (30.93 g, 0.10 mol) in dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (10.7 mL, 0.20 mol) to the stirred solution. Caution: This addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice.
-
Stir the mixture vigorously for 15 minutes, then transfer to a separatory funnel.
-
Separate the organic layer and wash it with cold water (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization to yield ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate.
Step 3: Synthesis of this compound
Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base, followed by acidification to protonate the carboxylate and precipitate the final product.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Equiv. |
| Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate | 291.28 | 29.13 | 0.10 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.00 | 0.20 | 2.0 |
| Ethanol | - | 150 mL | - | - |
| Water | - | 50 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - | - |
Protocol:
-
In a 500 mL round-bottom flask, suspend ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate (29.13 g, 0.10 mol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add sodium hydroxide pellets (8.00 g, 0.20 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[7]
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyridine: Flammable, toxic, and an irritant. Handle with care and avoid inhalation of vapors.
-
3,4-Dimethoxybenzoyl chloride: Corrosive and moisture-sensitive. Handle in a dry atmosphere.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to water or solvent slowly and with cooling.
-
Sodium Hydroxide: Corrosive and causes severe burns. Handle pellets with care to avoid generating dust.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9][10] Emergency eyewash stations and safety showers should be readily accessible.[11]
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds. The spectra should be consistent with the proposed structures.[12]
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. For carboxylic acids, reversed-phase C18 columns are often effective.[13]
-
Melting Point: To determine the melting point of the solid products, which can be an indicator of purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the . The three-step approach, centered around the Robinson-Gabriel cyclodehydration, offers a robust and reliable method for obtaining this valuable heterocyclic compound. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can efficiently produce this molecule for further investigation in various scientific disciplines.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Gomez, L., et al. (2001). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science. [Link]
-
Scribd. Robinson-Gabriel Synthesis Mechanism. [Link]
-
ResearchGate. Robinson-Gabriel synthesis. [Link]
-
Coherent Market Insights. (2025). Health Safety and Environmental Considerations of Phosphorus Pentachloride. [Link]
-
Patsnap. (2025). Carboxylic Acid's Contribution to Water Purification Technologies. [Link]
-
Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. [Link]
- Google Patents.
-
Singh, R., et al. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
International Labour Organization. ICSC 0544 - PHOSPHORUS PENTACHLORIDE. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- Google Patents.
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]
-
Kumar, A., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]
-
ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]
-
European Patent Office. METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. [Link]
-
MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]
-
Scribd. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]
-
PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
NIH. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]
-
ChemSrc. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]
-
Shcherbyna, R., et al. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl). Pharmacia. [Link]
-
ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]
-
PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]
-
PubChemLite. 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. [Link]
-
Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
-
Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. coherentmarketinsights.com [coherentmarketinsights.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ICSC 0544 - PHOSPHORUS PENTACHLORIDE [chemicalsafety.ilo.org]
- 11. my.airliquide.com [my.airliquide.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. teledyneisco.com [teledyneisco.com]
Troubleshooting & Optimization
side reactions in oxazole synthesis from carboxylic acids
Oxazole Synthesis Technical Support Center
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize oxazole scaffolds in their work. Oxazoles are critical building blocks in medicinal chemistry and materials science, but their synthesis, particularly from carboxylic acids via methods like the Robinson-Gabriel synthesis, can be susceptible to side reactions that impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a problem-and-solution format to directly address the challenges you may encounter at the bench.
Problem 1: Low or No Yield of Oxazole with Recovery of Starting Materials
Question: I'm attempting a Robinson-Gabriel synthesis. After the reaction and workup, I've recovered most of my starting 2-acylamino ketone. What is preventing the cyclization?
Answer: This issue points to a failure in the crucial cyclodehydration step. The Robinson-Gabriel synthesis requires a potent cyclodehydrating agent to facilitate the intramolecular reaction and subsequent elimination of water to form the aromatic oxazole ring.[1][2] If this agent is weak, absent, or consumed by impurities, the reaction will stall.
Causality & Solution:
-
Insufficient Dehydrating Agent Potency: Classical agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are effective but can be harsh.[3][4] If your substrate is sensitive, these can cause decomposition (see Problem 2). For many substrates, polyphosphoric acid (PPA) offers a good balance, often improving yields to the 50-60% range compared to other agents.[5]
-
Presence of Moisture: The dehydrating agent will react preferentially with any water in the reaction mixture. Ensure all glassware is rigorously flame- or oven-dried and that solvents are anhydrous.
-
Inadequate Temperature: Cyclodehydration is an energy-intensive step. If the reaction temperature is too low, you may not be providing sufficient activation energy for the cyclization to occur. A careful, stepwise increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.
-
Modern Alternatives: For sensitive substrates, consider milder, modern reagents. The Burgess reagent is an excellent choice for cyclodehydration under neutral conditions, often preventing the charring associated with strong acids.[6][7] Another powerful method involves using triphenylphosphine (PPh₃) and iodine (I₂), which forms a potent dehydrating species in situ.[1]
Problem 2: Reaction Mixture Turns to Black Tar, Yielding Minimal Product
Question: When I add my dehydrating agent (concentrated H₂SO₄), the reaction immediately turns black, and I can't isolate any desired product. What's causing this decomposition?
Answer: This is a classic sign of substrate decomposition or "charring" caused by an overly aggressive dehydrating agent. While strong protic acids like H₂SO₄ are effective at removing water, they are also powerful oxidizing and sulfonating agents, especially at elevated temperatures.[5]
Causality & Solution:
-
Acid Strength and Temperature: The combination of a strong acid and high heat is highly destructive for many organic molecules, particularly those with electron-rich aromatic rings or sensitive functional groups.
-
Localized Hotspots: Adding the dehydrating agent too quickly can create localized areas of high concentration and intense heat, initiating polymerization and decomposition.
Troubleshooting Steps:
-
Switch to a Milder Agent: This is the most effective solution. As mentioned previously, PPA is often a better choice than H₂SO₄. For maximum mildness, the Burgess reagent is a superior alternative that avoids strong acids entirely.[8][9] It performs dehydration via a gentle syn-elimination mechanism.[9]
-
Control Reagent Addition: If you must use a strong acid, cool the reaction mixture in an ice bath and add the acid dropwise with vigorous stirring to dissipate heat and prevent localized concentration spikes.
-
Use a Moderating Solvent: Running the reaction in a high-boiling, inert solvent can help to control the temperature more effectively than running it neat.
Problem 3: Product Isolated is an Oxazoline, Not an Oxazole
Question: My mass spectrometry and NMR data suggest I've synthesized the corresponding oxazoline (the dihydro-oxazole), but I'm not seeing the final aromatic oxazole. Why did the reaction stop short?
Answer: The formation of an oxazoline intermediate is a key step in the reaction mechanism. This issue indicates that the initial cyclization has occurred, but the final elimination/oxidation step to form the aromatic oxazole has failed.[10][11]
Causality & Solution: The conversion of an oxazoline to an oxazole is an oxidation reaction (formally, the loss of H₂). Some cyclodehydration conditions facilitate this directly, while others may require a separate oxidative step.
-
Insufficient Driving Force: The dehydrating agent may not be potent enough to facilitate the final elimination. Agents like POCl₃ or trifluoroacetic anhydride (TFAA) are often more effective at driving the reaction to full aromaticity.
-
Lack of an Oxidant: If your cyclization conditions are non-oxidative, the oxazoline may be the stable product. To complete the conversion, you may need to introduce a mild oxidant. Common methods include treatment with manganese dioxide (MnO₂) or copper(II) salts. A well-regarded method for this specific transformation is the use of BrCCl₃ and DBU, which promotes oxidation to the oxazole.
Workflow Visualization: From Carboxylic Acid to Oxazole This diagram illustrates the primary pathway and key failure points discussed.
Caption: Key stages and common failure points in oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in choosing between H₂SO₄, PPA, POCl₃, and the Burgess reagent as a cyclodehydrating agent?
A1: The choice of reagent is critical and depends on your substrate's stability and functional group tolerance. The table below summarizes the key characteristics to guide your decision.
| Reagent | Typical Conditions | Advantages | Common Side Reactions / Disadvantages |
| Conc. H₂SO₄ | High temp (often >100 °C) | Inexpensive, powerful | Charring, sulfonation of aromatic rings, low yields for sensitive substrates.[4][5] |
| PPA | High temp (80-160 °C) | Good yields (50-60%), less charring than H₂SO₄ | Highly viscous, can be difficult to stir and work up.[5] |
| POCl₃ | Moderate temp (0-80 °C) | Effective, lower temp than H₂SO₄/PPA | Can lead to Vilsmeier-Haack formylation if DMF is used as a solvent.[5] |
| Burgess Reagent | Mild temp (25-80 °C) | Very mild, neutral, high functional group tolerance, clean reactions.[7][9] | More expensive, sensitive to moisture.[7] |
| TFAA | Mild temp (0-25 °C) | Good for solid-phase synthesis, mild conditions. | Can be corrosive, requires careful handling.[1] |
Q2: My starting carboxylic acid has a chiral center. How can I avoid racemization during the synthesis?
A2: Racemization is a significant risk, especially under harsh acidic or basic conditions and at elevated temperatures. The acidity of the α-proton in the intermediate 2-acylamino ketone can be enhanced, leading to enolization and loss of stereochemical integrity.
To minimize this risk:
-
Use Milder Conditions: This is the most important factor. Employing the Burgess reagent or other neutral cyclodehydration methods (e.g., PPh₃/I₂) at the lowest effective temperature is highly recommended.[7][8]
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote epimerization.
-
Protecting Group Strategy: If the chiral center is part of an amino acid precursor, ensure that appropriate N-protection (e.g., Cbz, Boc) is used, which can sometimes influence the stability of the adjacent chiral center.
Q3: Are there modern, one-pot methods to synthesize oxazoles directly from carboxylic acids without isolating the 2-acylamino ketone intermediate?
A3: Yes, the field has advanced beyond the classical two-step approach. Several modern methods allow for a more streamlined synthesis. One highly efficient protocol involves activating the carboxylic acid in situ with a stable triflylpyridinium reagent.[12] This activated acyl species is then trapped by an isocyanoacetate, proceeding directly to the 4,5-disubstituted oxazole with broad functional group tolerance.[12][13] This avoids the need to pre-form and isolate the potentially sensitive acylamino ketone, often leading to higher overall yields and operational simplicity.
Troubleshooting Logic Flow This diagram provides a systematic approach to diagnosing low-yield reactions.
Caption: A decision tree for troubleshooting low-yield oxazole syntheses.
References
- Benchchem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4. J. Synth. Chem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Recent Advances in the Application of the Burgess Reagent in Organic Synthesis.
- Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent.
- ResearchGate. (n.d.). Synthesis of a) Burgess reagent 3; b) oxazolines, and c) thiazolines.
- Benchchem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
- Wikipedia. (n.d.). Burgess reagent. Wikipedia.
- YouTube. (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia.
- American Chemical Society. (n.d.). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides.
- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
- National Institutes of Health. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. NIH.
- Journal of the Indian Institute of Science. (n.d.). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.
- Wikipedia. (n.d.). Oxazoline. Wikipedia.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
- ResearchGate. (n.d.). Synthesis of oxazoline and oxazole.
- ResearchGate. (2025). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent.
- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Wikipedia. (n.d.). Oxazole. Wikipedia.
- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
- Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros.
- Taylor & Francis Online. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Taylor & Francis Online.
- Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
- ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.iisc.ac.in [journal.iisc.ac.in]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Burgess reagent - Wikipedia [en.wikipedia.org]
- 10. Oxazoline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Purification Challenges of Oxazole Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxazole carboxylic acids. The unique chemical properties of these heterocyclic compounds, while valuable in medicinal chemistry and materials science, often present significant purification challenges.[1][2][3] This guide is designed to provide you with practical, in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of oxazole carboxylic acids, providing a foundational understanding of the key challenges.
Q1: What are the primary challenges encountered when purifying oxazole carboxylic acids?
The purification of oxazole carboxylic acids is often complicated by a combination of factors inherent to their molecular structure:
-
High Polarity: The presence of both the carboxylic acid group and the oxazole ring imparts significant polarity. This can lead to poor solubility in non-polar organic solvents and strong interactions with polar stationary phases like silica gel, often resulting in streaking or tailing during column chromatography.[4]
-
Compound Instability: Certain oxazole carboxylic acid derivatives are susceptible to degradation. For instance, 5-hydroxyoxazole-4-carboxylic acids are known to be unstable, prone to hydrolytic ring-opening and decarboxylation, especially under acidic or basic conditions or upon exposure to silica gel.[5]
-
Formation of Troublesome Byproducts: Synthetic routes to oxazole carboxylic acids can generate byproducts that are difficult to remove. A classic example is the formation of triphenylphosphine oxide (TPPO) in reactions employing triphenylphosphine, such as the synthesis of oxazoles from carboxylic acids.[6][7] TPPO often has similar solubility and chromatographic behavior to the desired product.
-
Amphoteric Nature: The presence of a basic oxazole ring (pKa of the conjugate acid is ~0.8) and an acidic carboxylic acid group can complicate acid-base extractions if the pH is not carefully controlled.[3][8][9][10]
Q2: What is a good starting point for developing a purification strategy for a novel oxazole carboxylic acid?
A systematic approach is recommended. Begin with a thorough characterization of your crude product to understand the impurity profile.
. Initial Characterization Workflow
Caption: A workflow for the initial characterization of a crude oxazole carboxylic acid.
Based on this initial analysis, a multi-step purification strategy can be devised, often involving a combination of the following techniques.
Q3: How can I assess the purity of my final oxazole carboxylic acid product?
A combination of analytical techniques is crucial for confirming the purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and to check for the presence of impurities. The absence of signals from known starting materials and byproducts is a good indicator of purity.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single, sharp peak is indicative of a pure compound. Developing a robust HPLC method early on can be invaluable for tracking purity throughout the purification process.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, confirming its identity.
-
Melting Point: For solid compounds, a sharp melting point range is a good indicator of high purity.
Troubleshooting Guide: Common Purification Problems and Solutions
This section provides a question-and-answer-based troubleshooting guide for specific issues you may encounter during your experiments.
Column Chromatography Issues
Q4: My oxazole carboxylic acid is streaking severely on the silica gel column, leading to poor separation and low recovery. What can I do?
This is a very common problem due to the interaction of the acidic proton of the carboxylic acid with the slightly acidic silica gel surface.[4]
Underlying Cause: The strong adsorption of the carboxylic acid to the silica leads to slow, uneven elution, resulting in band broadening and streaking.
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[4] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica gel and resulting in sharper peaks.
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina as the stationary phase, which has a less acidic surface.
-
Reversed-Phase Chromatography: If the compound is sufficiently soluble in polar solvents like methanol or acetonitrile, reversed-phase (C18) chromatography can be an excellent alternative. The elution order is inverted, with polar compounds eluting first.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of highly polar compounds that are not well-retained in reversed-phase chromatography.[14][15][16][17][18] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[14][17]
| Technique | Stationary Phase | Typical Mobile Phase | Advantages for Oxazole Carboxylic Acids |
| Normal Phase (Modified) | Silica Gel | Hexane/Ethyl Acetate + 1% Acetic Acid | Standard, readily available. |
| Normal Phase | Neutral Alumina | Hexane/Ethyl Acetate | Reduces strong acid-base interactions. |
| Reversed-Phase | C18 Silica | Water/Acetonitrile or Water/Methanol + 0.1% TFA or Formic Acid | Excellent for polar compounds, often provides different selectivity.[19] |
| HILIC | Silica, Diol, or Amine | Acetonitrile/Water with buffer (e.g., ammonium formate) | Ideal for very polar compounds that are poorly retained by reversed-phase.[14][15][16][17][18] |
Q5: I'm having trouble removing triphenylphosphine oxide (TPPO) from my product. It co-elutes with my oxazole carboxylic acid during column chromatography.
TPPO is a common and often frustrating impurity in reactions like the Wittig and Mitsunobu reactions. Its polarity can be very similar to that of many target molecules.
Solutions:
-
Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexanes, pentane, or cold diethyl ether.[2][20] After concentrating the reaction mixture, triturate the residue with one of these solvents to precipitate the TPPO, which can then be removed by filtration.
-
Complexation and Precipitation: TPPO can form insoluble complexes with certain metal salts.
-
With CaBr₂: Adding calcium bromide to a solution of the crude product in an ethereal solvent (like THF) or toluene can precipitate an insoluble CaBr₂-TPPO complex, which can be filtered off.[1]
-
With ZnCl₂: Dissolving the crude mixture in ethanol and adding zinc chloride can precipitate a PPh₃O-Zn complex.[2][20]
-
-
Acid-Base Extraction: If your oxazole carboxylic acid is stable to pH changes, an acid-base extraction can be effective. The acidic product will move into the aqueous basic layer, while the neutral TPPO will remain in the organic layer.
. Decision Tree for TPPO Removal
Caption: A decision-making workflow for the removal of triphenylphosphine oxide.
Crystallization and Precipitation Issues
Q6: My oxazole carboxylic acid "oils out" instead of crystallizing. How can I resolve this?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than forming a solid crystal lattice. This is common for polar compounds and can be caused by a high concentration of impurities, a rapid cooling rate, or an inappropriate solvent system.[21][22]
Solutions:
-
Slow Down the Cooling Process: After heating to dissolve the compound, allow the flask to cool slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of well-ordered crystals.[22][23]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat until a clear solution is obtained, and then cool slowly.[23]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[21]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[23]
-
Change the Solvent System: The current solvent may not be ideal. Experiment with different solvents or a binary solvent system (e.g., ethyl acetate/hexanes, methanol/water).[21][24]
Q7: I'm not getting any crystals to form, even after cooling the solution in an ice bath.
This typically indicates that the compound is too soluble in the chosen solvent at low temperatures, or the solution is not sufficiently concentrated.
Solutions:
-
Induce Crystallization: Try the methods described in Q6 (scratching, seeding).
-
Reduce the Amount of Solvent: If the solution is too dilute, carefully evaporate some of the solvent and then attempt to cool and crystallize again.[23]
-
Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.
Aqueous Workup (Acid-Base Extraction) Challenges
Q8: My yield is low after performing an acid-base extraction. What could be the reasons?
Low recovery from an acid-base extraction can be due to several factors.
Potential Causes and Solutions:
-
Incomplete Extraction: A single extraction is often not enough. Perform multiple extractions (2-3 times) with the aqueous base to ensure all the carboxylic acid is transferred to the aqueous layer.[4][25]
-
Incorrect pH: Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 9) to deprotonate the carboxylic acid. Conversely, when re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (typically pH < 4). Use pH paper to verify.
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Product Solubility in the Aqueous Layer: After re-acidification, if the oxazole carboxylic acid has some solubility in water, it may not fully precipitate. In such cases, back-extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.
. Protocol: Optimized Acid-Base Extraction of an Oxazole Carboxylic Acid
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Gently swirl and vent the funnel frequently to release any CO₂ gas that forms. Shake gently, then allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer 2-3 times with fresh NaHCO₃ solution. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl with stirring until the pH is acidic (check with pH paper).[4][25]
-
Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
If no precipitate forms or it appears oily: Extract the acidified aqueous layer multiple times with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021 . [Link]
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 2022 . [Link]
-
Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]
-
How does one remove triphenylphosphine oxide from product? ResearchGate. [Link]
-
Oxazole. Wikipedia. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 2023 . [Link]
-
How to Improve Carboxylic Acid Extraction Processes? Patsnap Eureka. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Oxazole – Knowledge and References. Taylor & Francis. [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health, 2021 . [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc., 2009 . [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 2023 . [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts, 2022 . [Link]
-
4. Crystallization. University of California, Irvine. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation, 2020 . [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health, 2024 . [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Column chromatography. Columbia University. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
What can I use to purify polar reaction mixtures? Biotage, 2023 . [Link]
-
Advice for Crystallization. Universität Potsdam. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2023 . [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 2021 . [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health, 2011 . [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. AZoM, 2019 . [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
-
HILIC Columns for Polar Separations. PolyLC. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016 . [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2024 . [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 2010 . [Link]
-
Calculated pKa values of other N‐heterocycles including indole, purine, oxazole, phthalazine, and 1,5‐naphthyridine. ResearchGate. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. National Institutes of Health, 2007 . [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. biotage.com [biotage.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. teledynelabs.com [teledynelabs.com]
- 18. polylc.com [polylc.com]
- 19. agilent.com [agilent.com]
- 20. echemi.com [echemi.com]
- 21. community.wvu.edu [community.wvu.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Reagents & Solvents [chem.rochester.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Here is the technical support center for the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of this compound. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying rationale to empower you to overcome experimental challenges.
Introduction
This compound is a key heterocyclic compound, with the oxazole core being a prominent scaffold in many biologically active molecules and natural products.[1] Its synthesis, while achievable through established methods, can present challenges related to yield, purity, and reaction control. This guide will focus on the widely-used Robinson-Gabriel synthesis and its modern variations, providing a framework for optimizing reaction conditions and troubleshooting common issues.
Core Synthesis Protocol: Modified Robinson-Gabriel Synthesis
A common and versatile route to 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.[2] Below is a representative protocol for synthesizing the target molecule's ester precursor, followed by hydrolysis.
Part 1: Synthesis of Ethyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate
Step-by-step Methodology:
-
Starting Material Preparation: The requisite 2-acylamino ketone precursor, ethyl 2-(benzamido)-3-(3,4-dimethoxyphenyl)-3-oxopropanoate, can be synthesized from commercially available starting materials.
-
Cyclodehydration:
-
To a solution of the 2-acylamino ketone in a suitable solvent (e.g., anhydrous toluene or dioxane), add a dehydrating agent. Common reagents include concentrated sulfuric acid, phosphorus pentoxide, or trifluoromethanesulfonic acid.[1][3]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[4]
Part 2: Hydrolysis to this compound
Step-by-step Methodology:
-
Saponification:
-
Work-up and Isolation:
-
Remove the alcohol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the carboxylic acid precipitates.[7]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[4]
Troubleshooting Guide (Q&A)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction, degradation of starting material or product, incorrect stoichiometry, or ineffective dehydrating agent. | - Ensure all reagents are anhydrous, especially the solvent and dehydrating agent.[8] - Optimize the reaction temperature; some cyclodehydrations require higher temperatures or microwave irradiation.[4] - Screen different dehydrating agents, such as P₂O₅, POCl₃, or triflic anhydride.[3] - Verify the quality and purity of your starting 2-acylamino ketone. |
| Formation of Side Products | Incomplete cyclization, side reactions of the dimethoxyphenyl group, or competing reaction pathways. | - Lower the reaction temperature to improve selectivity. - Use a milder dehydrating agent. - In some cases, protecting groups on the aromatic ring may be necessary, although less likely for this specific substrate. |
| Difficulties in Product Purification | The carboxylic acid product may be highly polar and adhere to silica gel. Oiling out during recrystallization can also be an issue. | - For column chromatography, add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress the deprotonation of the carboxylic acid and improve elution.[7][9] - If oiling out occurs during recrystallization, try a slower cooling rate, use a different solvent system, or add a seed crystal.[9] - An acid-base extraction can be a powerful purification tool for carboxylic acids.[7] |
| Incomplete Hydrolysis of the Ester | Insufficient base, short reaction time, or steric hindrance. | - Increase the amount of base (e.g., from 1.5 to 3 equivalents). - Prolong the reaction time and consider gentle heating (e.g., 40-50°C). - Ensure adequate mixing to overcome any phase separation issues. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Robinson-Gabriel synthesis?
A1: The Robinson-Gabriel synthesis proceeds through the activation of the amide carbonyl by the acidic dehydrating agent. This is followed by an intramolecular nucleophilic attack of the ketone carbonyl's enol form onto the activated amide, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.[1][3]
Q2: Are there alternative, more direct synthetic routes to this compound?
A2: Yes, modern methods allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates.[10][11][12] These methods often utilize a coupling reagent to activate the carboxylic acid in situ, followed by reaction with an isocyanide derivative. This can be a more convergent and efficient approach.
Q3: How can I best characterize the final product?
A3: A combination of spectroscopic techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: To assess the purity of the solid product.
Q4: My reaction seems to stall. What can I do?
A4: If the reaction is not progressing, consider the following:
-
Reagent Quality: Ensure your dehydrating agent is fresh and active.
-
Temperature: Gradually increase the reaction temperature while monitoring for any decomposition.
-
Catalyst: In some variations of oxazole synthesis, a catalyst may be required.[4][13] Ensure it is present and active.
Visualizations
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid production
Technical Support Center: 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic compound. We will delve into the causality behind experimental outcomes, providing actionable solutions grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a key structural motif in medicinal chemistry. The synthesis of substituted oxazoles, while well-established, is often plagued by issues of low yield, challenging purifications, and unexpected side reactions.[1][2][3] The most prevalent synthetic strategy is the Robinson-Gabriel synthesis and its variations, which involve the cyclodehydration of a 2-acylamino ketone precursor.[4][5][6][7] This guide will focus on troubleshooting this pathway, from starting material integrity to final product purification.
Core Reaction Pathway: Robinson-Gabriel Synthesis
The synthesis begins with the formation of a 2-acylamino-β-ketoester, which is then subjected to acid-catalyzed cyclodehydration to form the oxazole ring. The final step is the hydrolysis of the ester to the target carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
stability issues of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid during purification
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common stability and purification challenges associated with 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. Our goal is to provide both foundational knowledge and actionable troubleshooting protocols to ensure the integrity of your compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical nature and handling of this compound.
Q1: What are the primary stability concerns for this compound?
The stability of this molecule is influenced by the interplay of its three core components: the oxazole ring, the carboxylic acid group, and the dimethoxyphenyl substituent. The primary concerns are:
-
Hydrolytic Instability of the Oxazole Ring : The oxazole ring, while aromatic, is susceptible to cleavage under both acidic and basic aqueous conditions.[1] Concentrated acids can cause decomposition.[2] This reaction, known as hydrolytic ring-opening, can lead to the formation of an α-acylamino ketone derivative, compromising the integrity of your target molecule.[1]
-
Oxidative Degradation : The oxazole ring can be opened by oxidizing agents.[1][3] Oxidation often occurs at the C4 position, leading to the cleavage of the carbon-carbon bond.[1] While generally stable to agents like hydrogen peroxide, stronger oxidants like potassium permanganate or ozone can cause degradation.[3]
-
Photolytic Sensitivity : Exposure to UV light can induce photochemical transformations in oxazole rings, potentially leading to rearrangements or the formation of oxidation products.[1][4]
-
Thermal Stability : Oxazoles are generally considered thermally stable and do not typically decompose at high boiling temperatures.[4][5] However, prolonged exposure to excessive heat, especially in the presence of residual acids or bases, should be avoided as it can accelerate other degradation pathways.
Q2: How do the dimethoxyphenyl and carboxylic acid substituents affect the molecule's stability and purification?
The substituents play a crucial role in the molecule's behavior:
-
3,4-Dimethoxyphenyl Group : The two methoxy groups are electron-donating, which can activate the oxazole ring, making it more susceptible to electrophilic attack.[3] This electronic influence is a key factor in the ring's overall reactivity.
-
Carboxylic Acid Group : This group imparts high polarity to the molecule, which is a double-edged sword during purification.
-
Advantage : Its acidic nature (pKa of the oxazole conjugate acid is ~0.8[6]) allows for straightforward separation from neutral or basic impurities via acid-base extraction.[7]
-
Challenge : The high polarity can cause strong, sometimes irreversible, adsorption to polar stationary phases like silica gel during column chromatography, leading to low recovery and peak tailing.[8] Furthermore, the presence of the carboxylic acid at C4, particularly in combination with other substituents like a 5-hydroxy group (not present here, but noteworthy), can significantly increase susceptibility to decarboxylation and ring-opening.[9][10]
-
Q3: What is the recommended general workflow for purifying this compound?
A multi-step approach is typically required to achieve high purity. The general strategy involves an initial bulk separation of impurities followed by fine polishing.
-
Aqueous Workup : Utilizes pH manipulation to separate the acidic product from neutral or basic impurities.
-
Column Chromatography : Employs an appropriate stationary and mobile phase to separate compounds based on polarity. Careful selection is critical to prevent degradation.
-
Recrystallization : An effective final step to remove trace impurities and obtain a highly pure, crystalline solid.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My product is degrading or my yield is very low after the aqueous workup.
Question: I performed an acid-base extraction to isolate my product, but my final yield is significantly lower than expected, and TLC analysis suggests the presence of new, more polar spots. What's happening?
Answer: This is a classic sign of hydrolytic ring-opening of the oxazole core. Prolonged exposure to either strong acid or strong base, even at room temperature, can catalyze the cleavage of the oxazole ring.
Troubleshooting & Optimization:
-
Use Milder Reagents : Instead of concentrated acids/bases, use dilute solutions (e.g., 1M HCl, 1M NaOH, or saturated sodium bicarbonate).[7]
-
Control the Temperature : Perform all extraction and washing steps in an ice bath. Lower temperatures significantly reduce the rate of hydrolysis.
-
Minimize Contact Time : Do not let the compound sit in acidic or basic aqueous layers for extended periods. Proceed with neutralization and back-extraction promptly.
-
Check pH Carefully : When acidifying the basic aqueous layer to precipitate or re-extract your product, add the acid slowly while stirring in an ice bath until the product fully precipitates or the solution is just acidic enough for extraction.
Protocol: Optimized Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash (Product Extraction) : Transfer the organic solution to a separatory funnel and extract the product by washing with a cold, saturated NaHCO₃ solution or 1M NaOH. The deprotonated carboxylic acid will move into the aqueous layer. Repeat 2-3 times.
-
Separation : Combine the aqueous layers. Keep the organic layer aside to check for any remaining product later.
-
Acidification : Cool the combined aqueous layer in an ice bath. Slowly add cold 1M HCl with vigorous stirring until the solution is acidic (test with pH paper). Your product should precipitate out.
-
Final Extraction/Filtration : If the product precipitates as a solid, collect it via vacuum filtration. If it remains dissolved or oily, extract it back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration : Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude but significantly cleaner product.
Problem 2: I'm losing most of my compound on the silica gel column.
Question: After running a silica gel column, I'm getting very low recovery of my product. The compound seems to have streaked down the column or never eluted. Why?
Answer: This issue stems from the interaction between the acidic carboxylic acid and the acidic silica gel. Two phenomena are likely at play: irreversible adsorption and on-column degradation.
Troubleshooting & Optimization:
-
Modify the Mobile Phase : The most common solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (e.g., hexane/ethyl acetate or DCM/methanol).[7] This keeps the carboxylic acid group protonated, minimizing its ionic interaction with the silica surface and dramatically improving peak shape and recovery.[8]
-
Change the Stationary Phase : If acid modification is insufficient, the silica itself may be degrading your compound.[7]
-
Neutral Alumina : A good alternative that lacks the acidity of silica gel.
-
Reversed-Phase (C18) Silica : An excellent option where the stationary phase is non-polar. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.
-
-
Deactivate the Silica : You can neutralize the acidic sites on silica gel by preparing a slurry of silica in your starting eluent that contains ~1% triethylamine, then packing the column. Ensure you re-equilibrate the packed column with the mobile phase (with added acetic/formic acid) before loading your sample.
Problem 3: My product "oils out" during recrystallization instead of forming crystals.
Question: I've purified my compound by column chromatography and am trying to recrystallize it, but it separates as an oil. How can I get it to crystallize?
Answer: "Oiling out" occurs when the solute precipitates from a supersaturated solution at a temperature above its melting point, often due to high solute concentration, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.[8]
Troubleshooting & Optimization:
-
Slow Down Cooling : Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This provides time for proper crystal nucleation.[8]
-
Scratch the Flask : Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[8]
-
Add a Seed Crystal : If you have a tiny amount of pure, solid material, add it to the cooled solution to induce crystallization.[8]
-
Adjust the Solvent System : The chosen solvent may be too good, preventing the compound from precipitating cleanly. Try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, methanol) and then slowly add a "poor" solvent (e.g., hexane, water) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
Data Summary Table
| Parameter | Recommendation for this compound | Rationale |
| Aqueous Workup | Use 1M NaOH or NaHCO₃ for base wash; 1M HCl for acidification. Keep at 0-5 °C. | Avoids harsh pH conditions that can cause hydrolytic ring-opening of the oxazole.[1] |
| Chromatography | Stationary Phase: Reversed-Phase (C18) or Neutral Alumina. If using Silica Gel, see below. | Highly polar carboxylic acids can bind irreversibly to or be degraded by acidic silica gel.[7][8] |
| Mobile Phase Modifier (Silica): Add 0.5-1% acetic or formic acid to the eluent. | Protonates the carboxylic acid, reducing interaction with silica and improving elution.[7][8] | |
| Recrystallization | Solvent Systems: Ethyl acetate/Hexane, Methanol/Water, Ethanol. | A binary system often provides the ideal solubility gradient for clean crystallization. |
| Storage | Store solid product at 0-8 °C, protected from light in a tightly sealed container.[11][12] | Minimizes potential photolytic degradation and exposure to atmospheric moisture.[1] |
References
- Technical Support Center: Purification of Oxazole Carboxylic Acids. (n.d.). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). National Institutes of Health.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. (n.d.). Benchchem.
- Oxazole-4-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). National Institutes of Health.
- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). PubMed.
- Oxazole. (n.d.). Wikipedia.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare.
- Purification challenges of crude Benzo[d]oxazole-4-carboxylic acid. (n.d.). Benchchem.
- 1,3-Oxazole-4-carboxylic acid. (n.d.). Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Introduction for the Researcher
Welcome to the technical support guide for the purification of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity post-synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively. The methodologies discussed herein are grounded in standard organic chemistry practices and are designed to be self-validating through in-process controls like Thin Layer Chromatography (TLC).
The core challenge in purifying this molecule stems from its key functional group: the carboxylic acid. While its acidity is a powerful tool for separation, it can also lead to issues like streaking during silica gel chromatography. This guide will address the most common impurities and provide a logical, step-by-step approach to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: Impurities are typically remnants of the synthetic route. Common synthesis pathways for oxazoles, such as those derived from carboxylic acids and isocyanides, may introduce specific contaminants.[1][2] You can generally expect:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 3,4-dimethoxybenzoic acid derivatives or isocyanoacetate esters.
-
Neutral Byproducts: Side-products from incomplete cyclization or side reactions that lack the acidic carboxylic acid moiety.
-
Basic Impurities: Reagents like N-methylmorpholine or other amine bases used in the reaction.[3]
-
Highly Polar Impurities: Salts or water-soluble reagents that can often be removed with an initial aqueous workup.[4]
Q2: My crude product is a dark, oily residue. What should be my first step?
A: An oily or discolored product suggests the presence of significant impurities and possibly residual high-boiling point solvents. The most robust initial purification strategy is an acid-base extraction . This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities.[5][6] It is a highly effective first step that can dramatically clean up the material before attempting more refined methods like recrystallization or chromatography.
Q3: Why does my compound streak so badly on a silica gel TLC plate?
A: Streaking is a classic sign of a strong interaction between an analyte and the stationary phase. Carboxylic acids are notorious for this on silica gel. The issue arises from a dynamic equilibrium on the silica surface where the acidic proton of your compound interacts with the slightly acidic silanol groups (Si-OH) of the silica gel. This causes a portion of the molecules to be deprotonated and strongly adsorbed, while the protonated form moves with the solvent front, resulting in a long streak rather than a compact spot.[7]
Q4: Can the oxazole ring open or degrade during purification?
A: Yes, oxazole rings can be sensitive to harsh conditions. Strong acidic or basic conditions, especially when heated, can lead to hydrolysis and ring-opening.[8] For this reason, it is crucial to use mild conditions whenever possible. For example, using a weak base like sodium bicarbonate for extractions is preferable to a strong base like sodium hydroxide.[9][10] Similarly, when acidifying to precipitate your product, use a dilute acid and keep the solution cool with an ice bath.[4][9]
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Recovery After Acid-Base Extraction | 1. Incomplete extraction from the organic layer. 2. Incomplete precipitation upon acidification. 3. Product has some solubility in the acidic aqueous phase. | 1. Optimize Base Extraction: Ensure the pH of the aqueous layer is at least 2-3 units above the pKa of your carboxylic acid (~pH 8-9) to guarantee complete deprotonation to the water-soluble carboxylate salt.[11] Use multiple extractions with the basic solution. 2. Ensure Complete Acidification: After separating the basic aqueous layer, cool it in an ice bath and add dilute acid (e.g., 1M HCl) dropwise until the pH is well below the pKa (~pH 2-3). Test with pH paper.[9] 3. Back-Extraction: If precipitation is poor or the product appears to be an oil, it may have some water solubility. Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane to recover the protonated, organic-soluble product.[10] |
| Product Fails to Crystallize, Remains an Oil | 1. Presence of impurities that are inhibiting lattice formation. 2. Residual solvent trapped in the product. | 1. Attempt Trituration: Dissolve or suspend the oil in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often wash away the impurities, inducing crystallization. 2. High Vacuum Drying: Use a rotary evaporator followed by drying under a high vacuum line, possibly with gentle heating, to remove stubborn solvents. Co-evaporation with a lower-boiling point solvent can also be effective.[4] 3. Chromatographic Purification: If the above fails, the impurities are likely too similar to the product. Proceed to column chromatography. |
| Persistent Discoloration (Yellow/Brown) After Extraction | Chromophoric (color-causing) impurities are present and have similar acid-base properties to your product. | 1. Recrystallization with Charcoal: During the recrystallization process, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Hot-filter the solution to remove the charcoal before allowing it to cool and crystallize. 2. Column Chromatography: This is the most effective method for separating compounds with different polarities, which often resolves discoloration issues. |
| Multiple Spots on TLC After Purification Attempt | The chosen purification method was not effective for the specific impurities present. | Re-evaluate the Method: If recrystallization failed, the impurities may have very similar solubility profiles. If acid-base extraction failed, the main impurity might also be acidic. In these cases, column chromatography is the logical next step as it separates based on a different principle (polarity and interaction with a stationary phase).[12] |
Detailed Experimental Protocols
Protocol 1: High-Recovery Acid-Base Extraction
This protocol is the recommended first step for purifying the crude product. It efficiently removes neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume would be 10-20 mL per gram of crude material.
-
Initial Wash (Optional): If starting materials are basic, first wash the organic solution with a dilute acid like 1M HCl to remove basic impurities.[4]
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Isolate Product Salt: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Acidification & Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add 1M HCl dropwise. You should observe the product precipitating as a solid. Continue adding acid until the solution is acidic to pH paper (pH ~2) and no further precipitation is observed.[6]
-
Collection: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under a high vacuum to a constant weight.
Visualization: Acid-Base Extraction Workflow
Caption: Fig 1. Workflow for Acid-Base Extraction.
Protocol 2: Column Chromatography on Silica Gel
Use this method if acid-base extraction is insufficient or if impurities have similar acidic properties.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Crucially, add ~1% acetic acid or formic acid to the mobile phase. This suppresses the deprotonation of your carboxylic acid, preventing streaking and leading to sharp bands.[7] Aim for an Rf value of ~0.2-0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (including the acid modifier).
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or another suitable solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation: Common Chromatography Eluent Systems
| Eluent System | Polarity | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate + 1% Acetic Acid | Low to Medium | 9:1 to 1:1 | A good starting point for many organic compounds. |
| Dichloromethane / Methanol + 1% Acetic Acid | Medium to High | 99:1 to 9:1 | Effective for more polar compounds. Use in a fume hood. |
| Water / Acetonitrile + 0.1% TFA | Reversed-Phase | Gradient | Used for C18 (reversed-phase) columns, which can be very effective for polar carboxylic acids.[13] |
Visualization: Troubleshooting Decision Tree
Caption: Fig 2. A logical troubleshooting flowchart.
References
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
University of California, Davis. Acid-Base Extraction. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]
-
PubMed. Chromatographic separations of aromatic carboxylic acids. Available from: [Link]
- Google Patents. Process for the purification of carboxylic acids.
-
Journal of Chromatographic Science. Ion Exclusion Chromatography of Aromatic Acids. Available from: [Link]
-
Reddit. Column chromatography of carboxylic acids?. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available from: [Link]
-
National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
-
National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis of different α, β- unsaturated oxazolone derivatives. Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available from: [Link]
-
MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available from: [Link]
-
Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
-
ResearchGate. 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Available from: [Link]
-
Neliti. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. reddit.com [reddit.com]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teledyneisco.com [teledyneisco.com]
analytical challenges in the characterization of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Technical Support Center: Characterization of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we address common and complex analytical challenges, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducible results.
Physicochemical Properties & Analytical Implications
A thorough understanding of the molecule's physicochemical properties is the foundation of any successful analytical strategy. These properties dictate everything from solvent selection to chromatographic conditions.
| Property | Estimated Value / Observation | Analytical Implication |
| Molecular Formula | C₁₂H₁₁NO₅ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 249.22 g/mol | Used for calculating concentrations and for mass spectrometry. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Estimated) | Critical for HPLC method development. The mobile phase pH must be controlled to ensure consistent ionization state and good peak shape.[1] Solubility is highly pH-dependent.[2] |
| logP | ~1.5 - 2.5 (Estimated) | Suggests moderate lipophilicity, suitable for reversed-phase HPLC. |
| UV Absorbance | Expected λmax ~280-320 nm | The dimethoxyphenyl and oxazole rings provide a strong chromophore, making UV detection in HPLC a viable quantification method. |
| Solubility | Poor in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol). | Sample and standard preparation requires careful solvent selection to avoid precipitation. Solubility in aqueous buffers is pH-dependent.[2][3][4] |
| Hydrogen Bonding | Donor (Carboxylic acid -OH) & Acceptor (Oxazole N, Carbonyl O, Methoxy O) | Can lead to secondary interactions on HPLC columns, potentially causing peak tailing.[5] |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the primary technique for purity determination and quantification. Due to its acidic nature and aromatic structure, several challenges can arise.
Q1: My peak for this compound is tailing significantly. What's the cause and how do I fix it?
Answer: Peak tailing for an acidic compound like this is most commonly caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.[1][6]
Causality & Troubleshooting Steps:
-
Secondary Silanol Interactions: The primary cause of tailing for acidic compounds is often unwanted interactions with residual silanol groups on the silica-based stationary phase.[1] The acidic proton of your carboxylic acid can interact with ionized silanols (Si-O⁻).
-
Solution 1 (Mobile Phase pH): The most effective solution is to suppress the ionization of both your analyte and the silanol groups. Lower the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa. A pH of 2.5-3.0 is a good starting point. This ensures your compound is in its neutral, protonated form, minimizing interactions and leading to sharper peaks.[1] Use a buffer like phosphate or formate to maintain a stable pH.
-
Solution 2 (Column Choice): Use a modern, high-purity silica column with advanced end-capping (e.g., C18-MS-II type columns).[5] These columns have fewer accessible silanol groups, reducing the opportunity for secondary interactions.
-
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak distortion.[1][7]
-
Solution: Dilute your sample and inject a smaller volume. Check for a linear relationship between concentration and peak area to ensure you are within the detector's linear range.
-
-
Column Degradation: Voids in the column packing or a partially blocked inlet frit can distort the flow path.[6][8]
-
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it to waste to dislodge any particulates from the frit.[8] If this doesn't work, the column may be degraded and require replacement.
-
Q2: I'm seeing poor retention time reproducibility and drifting peaks. What should I investigate?
Answer: Drifting retention times are almost always a sign of an unstable chromatographic system. For this specific analyte, the culprit is likely an un-buffered or improperly prepared mobile phase.
Causality & Troubleshooting Steps:
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is near the pKa of your analyte (~3.5-4.5), small changes in pH will cause large shifts in the ratio of ionized to non-ionized forms. The ionized form is less retained on a C18 column, so any fluctuation will change the retention time.
-
Solution: Ensure your mobile phase contains an appropriate buffer (e.g., 10-25 mM potassium phosphate or ammonium formate) and that the pH is stable and consistently prepared.[8] Always pH the aqueous portion of the mobile phase before mixing with the organic solvent.
-
-
System Leaks or Pump Issues: A small leak in the system or inconsistent pump performance can cause fluctuations in flow rate and mobile phase composition.[7]
-
Solution: Perform a system pressure test. Check all fittings for any signs of salt residue or moisture, which can indicate a leak. Monitor the pump pressure ripple; excessive fluctuation may indicate a need for pump maintenance.
-
Troubleshooting Guide: Mass Spectrometry (MS)
MS is essential for identity confirmation and impurity profiling.
Q1: I'm struggling to get a consistent and strong signal for my compound in ESI-MS. What parameters should I optimize?
Answer: The ionization efficiency of this compound depends heavily on the mode (positive vs. negative) and the solvent conditions.
Causality & Troubleshooting Steps:
-
Negative Ion Mode (ESI-): This is the most logical choice. The carboxylic acid group is easily deprotonated to form the [M-H]⁻ ion.
-
Optimization: Ensure the mobile phase pH is slightly basic or neutral upon entering the MS source. Adding a small amount of a basic modifier like 0.1% ammonium hydroxide or using a buffer like ammonium acetate can enhance deprotonation and significantly boost the signal.
-
-
Positive Ion Mode (ESI+): While less intuitive, positive ion mode can also work. The oxazole nitrogen is a site for protonation, which would yield the [M+H]⁺ ion.
-
Optimization: Ensure the mobile phase is acidic. A typical reversed-phase mobile phase containing 0.1% formic acid is usually sufficient to promote protonation.
-
-
Source Parameters:
-
Solution: Perform a systematic infusion analysis of a pure standard to optimize source parameters like capillary voltage, cone/fragmentor voltage, and gas flows (nebulizer, drying gas). The cone voltage is particularly important; a value that is too high can cause in-source fragmentation, diminishing your molecular ion signal.
-
Q2: What are the expected fragmentation patterns for this molecule in MS/MS?
Answer: The fragmentation will be driven by the most labile parts of the structure. The oxazole ring itself is relatively stable.[9]
-
Primary Fragmentation: The most likely initial fragmentation event is the loss of CO₂ (44 Da) from the carboxylic acid group, a very common fragmentation pathway for such compounds.
-
Secondary Fragmentation: Subsequent fragmentation could involve losses from the dimethoxyphenyl ring, such as the loss of a methyl group (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy groups.
A proposed fragmentation workflow is visualized below.
Caption: Proposed ESI- fragmentation pathway.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is critical for unequivocal structure elucidation.
Q1: My ¹H NMR spectrum looks messy, and I'm having trouble with baseline roll and broad peaks. What could be the issue?
Answer: This is often related to sample preparation, specifically solubility and the presence of paramagnetic impurities.
Causality & Troubleshooting Steps:
-
Poor Solubility: If the compound is not fully dissolved in the NMR solvent (e.g., CDCl₃, DMSO-d₆), you will see very broad peaks and a poor baseline. The carboxylic acid proton itself can broaden due to hydrogen exchange.
-
Solution: Ensure complete dissolution. Use a more polar solvent like DMSO-d₆, which is excellent for carboxylic acids.[10] Gentle warming or sonication can help. If you must use a solvent like CDCl₃, adding a drop of deuterated methanol (CD₃OD) can sharpen the acidic -OH peak by promoting rapid exchange, though this will cause the -OH signal to disappear or merge with the methanol signal.
-
-
Paramagnetic Impurities: Trace amounts of metal ions from synthesis or glassware can cause significant peak broadening.
-
Solution: Filter your NMR sample through a small plug of silica or celite before analysis. If metal contamination is suspected from a reaction (e.g., a catalyst), an aqueous workup with a chelating agent like EDTA during purification may be necessary.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare a stock solution of this compound for analytical standards? A: Due to its poor aqueous solubility, a "like-dissolves-like" approach is best.[] Prepare a high-concentration stock solution (e.g., 1 mg/mL) in a good organic solvent like HPLC-grade methanol, acetonitrile, or DMSO. For subsequent dilutions into an aqueous mobile phase for HPLC, perform the dilution steps gradually and ensure the final concentration of the organic solvent from the stock solution does not cause precipitation or affect the chromatography.
Q: My compound appears to be degrading in the autosampler over a long sequence. How can I improve its stability? A: Analyte stability can be a concern. The dimethoxyphenyl group can be susceptible to oxidation.
-
Solution 1 (Temperature): Use a cooled autosampler, setting the temperature to 4-10 °C to slow down potential degradation reactions.
-
Solution 2 (Solvent): Ensure the sample is dissolved in a stable solvent. Avoid reactive solvents or those containing peroxides (like old THF). Using amber vials can protect against light-induced degradation.
Q: How do I perform a forced degradation study for this compound? A: A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method. Standard conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. The carboxylic acid will form a salt.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound in an oven (e.g., 105 °C).
-
Photostability: Expose the compound to UV/Vis light according to ICH Q1B guidelines.
Analyze all stressed samples against a control using your primary stability-indicating method (e.g., HPLC-UV/MS).
Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This protocol provides a starting point for method development.
| Parameter | Condition | Rationale |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Sets pH ~2.7 to suppress ionization of the analyte and silanols.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks than methanol for aromatic compounds. |
| Gradient | 20% B to 80% B over 15 minutes | A broad gradient to elute the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Detection | UV at 290 nm | Based on expected chromophore absorbance. A full DAD/PDA scan should be run to determine the optimal wavelength. |
| Sample Diluent | Acetonitrile/Water (50:50) | A solvent that mimics the mobile phase to ensure good peak shape. |
Protocol 2: LC-MS Identity Confirmation
This method is designed for coupling to an ESI-MS system.
| Parameter | Condition | Rationale |
| Column | High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm | Smaller ID and particle size are ideal for high-sensitivity MS applications. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good ESI+ performance. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile modifier compatible with MS. |
| Gradient | 10% B to 95% B over 5 minutes | A fast gradient suitable for rapid analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high-resolution accurate mass (HRAM) data for confident formula determination. |
| Ionization Mode | ESI Negative (-) and Positive (+) | Run in both modes to confirm the [M-H]⁻ and [M+H]⁺ adducts. |
| Scan Range | m/z 100 - 500 | Covers the expected mass of the parent compound and potential fragments. |
Visualization of Analytical Workflow
// Nodes start [label="Problem: Poor Peak Shape", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Peak Tailing Path tailing [label="Is the peak tailing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ph_check [label="Is mobile phase pH < pKa-1.5?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; lower_ph [label="Action: Lower mobile phase pH to 2.5-3.0 with buffer.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_check [label="Is column old or showing high backpressure?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="Action: Flush or replace column.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; overload_check [label="Is concentration too high?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dilute_sample [label="Action: Dilute sample.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Peak Fronting Path fronting [label="Is the peak fronting?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_mismatch [label="Is sample diluent stronger than mobile phase?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; change_diluent [label="Action: Dissolve sample in mobile phase.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> tailing; start -> fronting [style=dashed];
tailing -> ph_check [label="Yes"]; ph_check -> column_check [label="Yes"]; ph_check -> lower_ph [label="No"]; lower_ph -> ph_check [style=dotted, label="Re-evaluate"];
column_check -> overload_check [label="No"]; column_check -> replace_column [label="Yes"];
overload_check -> dilute_sample [label="Yes"];
tailing -> fronting [label="No", style=dashed];
fronting -> solvent_mismatch [label="Yes"]; solvent_mismatch -> change_diluent [label="Yes"]; }
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
- Obrnuta faza. T1. Poor peak shape.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
- International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
- ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry.
- PubMed Central. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease.
- Benchchem. Technical Support Center: Characterization of Oxazole Derivatives.
- PubMed Central. Naturally Occurring Oxazole-Containing Peptides.
- STM Journals. Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review.
- Asian Journal of Chemistry. Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives.
- United States Biological. Oxazole-5-carboxylic acid amide ≥96% (HPLC) - Data Sheet.
- ACS Publications. Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters.
- Ask A Formulator. How Do You Solubilize An API That Does Not Want To Dissolve?.
- Chem-Impex. 1,3-Oxazole-4-carboxylic acid.
- Benchchem. Technical Support Center: Purification of Oxazole Carboxylic Acids.
- ResearchGate. O-17 NMR studies of substituted 1,3,4-oxadiazoles | Request PDF.
- Catalent. Solubility Concerns: API and Excipient Solutions.
- BOC Sciences. API Properties & Their Impact on Drug Performance.
- PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- SIELC Technologies. HPLC Separation of Carboxylic Acids.
- OPUS. Analytical Methods.
- Sigma-Aldrich. 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
- NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- ScienceGate. Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. One moment, please... [obrnutafaza.hr]
- 6. waters.com [waters.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Validation & Comparative
A Technical Guide to 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid and its Place Among Oxazole-Based Bioactive Agents
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is a key structural component in numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The unique electronic and structural features of the oxazole ring allow for diverse interactions with various biological targets, making it a privileged scaffold in the design of novel therapeutics.[2] This guide provides a comparative analysis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid against other oxazole derivatives, with a focus on their potential as anticancer and phosphodiesterase inhibitory agents. While direct comparative experimental data for this specific molecule is limited in publicly available literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of closely related analogues.
Synthesis of 5-Aryl-1,3-oxazole-4-carboxylic Acids: A Generalized Approach
The synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids and their derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of an aryl aldehyde with an isocyanoacetate derivative, often followed by hydrolysis of the resulting ester to yield the carboxylic acid. The dimethoxy-substituted phenyl ring in the target compound, this compound, offers unique electronic properties that can influence both the synthesis and the ultimate biological activity.
Comparative Analysis: Performance in Key Biological Assays
This section will delve into a comparative analysis of this compound with other oxazole derivatives, focusing on two key areas of therapeutic interest: anticancer activity and phosphodiesterase inhibition.
Anticancer Activity: A Structure-Activity Relationship Perspective
Numerous studies have highlighted the potent anticancer activity of oxazole derivatives, with many exhibiting cytotoxicity in the nanomolar to low micromolar range against a variety of cancer cell lines.[1][3] The mechanism of action for many of these compounds involves the inhibition of critical cellular targets such as tubulin, protein kinases, and DNA topoisomerases.[2]
Key Structural Considerations for Anticancer Potency:
-
The 5-Phenyl Substituent: The nature and position of substituents on the 5-phenyl ring play a crucial role in determining the anticancer efficacy. For instance, in a series of N,5-diphenyloxazole-2-carboxamides, which mimic the anticancer agent ABT751, specific substitutions on the 5-phenyl ring led to improved cytotoxicity.[4]
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid at the 4-position of the oxazole ring can significantly influence the compound's solubility, cell permeability, and interaction with biological targets. In some cases, this acidic group may be esterified or converted to an amide to modulate these properties.[3]
A study on 1,3,4-oxadiazole derivatives, a related heterocyclic system, revealed that a compound bearing a 3,4-dimethoxyphenyl group, N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine, exhibited a mean growth percent inhibition of 95.12% against the NCI 60 cancer cell line panel at a 10 µM concentration.[5] While the core heterocycle is different, this finding suggests that the 3,4-dimethoxyphenyl moiety is a favorable substituent for anticancer activity in related scaffolds.
Table 1: Comparative Anticancer Activity of Selected Oxazole and Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50 or Growth Inhibition) | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60 human cancer cell lines | Average GI50 = 5.37 µM | [3][6] |
| N,5-diphenyloxazole-2-carboxamide (analogue 9) | HeLa, A549, HepG2 | IC50 = 0.78, 1.08, 1.27 µM, respectively | [4] |
| N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | NCI 60 panel | Mean Growth Percent Inhibition = 95.12% at 10 µM | [5] |
Based on these findings, it is reasonable to hypothesize that this compound possesses notable anticancer potential. The electron-donating methoxy groups on the phenyl ring could enhance binding to specific biological targets, a feature observed in other classes of anticancer agents.
Phosphodiesterase Inhibition: Targeting Inflammatory and Neurological Disorders
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibitors of PDEs have therapeutic applications in a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and neurological disorders.
A study focusing on the synthesis and bioactivity of phenyl-substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors provides valuable insights.[7][8] The study found that the introduction of a methoxy group at the para-position of the phenyl ring demonstrated good interaction with the metal binding pocket domain of PDE4B, which was beneficial for enhancing inhibitory activity.[7][8] One of the synthesized 4-phenyl-2-oxazole derivatives, compound 5j, exhibited a lower IC50 value (1.4 µM) against PDE4 than the established inhibitor rolipram (2.0 µM).[7][8]
Given that this compound possesses two methoxy groups on the phenyl ring, it is plausible that this compound could also exhibit potent PDE inhibitory activity. The electronic and steric effects of the dimethoxy substitution pattern may lead to favorable interactions within the active site of PDE enzymes.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Synthesis of this compound
A generalized synthetic protocol based on established methods for similar oxazole derivatives is as follows:
-
Step 1: Condensation. To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add methyl isocyanoacetate (1.1 eq) and a base like potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 2: Work-up. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylate.
-
Step 3: Purification. Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Step 4: Hydrolysis. Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Step 5: Acidification and Isolation. After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and other oxazole derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Logical Relationship of Oxazole Derivatives
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Conclusion
This compound represents a promising, yet underexplored, member of the pharmacologically rich oxazole family. Based on the structure-activity relationships derived from analogous compounds, it is highly probable that this molecule possesses significant anticancer and phosphodiesterase inhibitory properties. The presence of the 3,4-dimethoxyphenyl moiety is a key feature that has been associated with potent biological activity in related heterocyclic systems. Further direct experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential and mechanism of action. The synthetic and screening protocols provided herein offer a robust framework for researchers to undertake such investigations and contribute to the growing body of knowledge on oxazole-based drug candidates.
References
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
ChemistryViews. 1,3-Oxazoles as Anticancer Compounds. [Link]
-
EMBL-EBI. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]
-
PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
-
Ukrainica Bioorganica Acta. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]
-
ResearchGate. Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid. [Link]
-
PubMed. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. [Link]
-
Biointerface Research in Applied Chemistry. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
ResearchGate. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
National Center for Biotechnology Information. 5(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. [Link]
-
MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]
-
Amerigo Scientific. 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL [ebi.ac.uk]
- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid and Its Analogs
A Deep Dive into Structure-Activity Relationships for Anticancer and Anti-inflammatory Potential
In the landscape of modern medicinal chemistry, the oxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse and potent biological activities.[1] Among these, 5-aryl-1,3-oxazole-4-carboxylic acid derivatives have garnered significant attention for their potential as anticancer and anti-inflammatory agents. This guide provides a comprehensive comparison of the biological activity of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid and its analogs, delving into the critical structure-activity relationships (SAR) that govern their efficacy. By examining supporting experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers and drug development professionals with the insights necessary to advance the design of novel therapeutics based on this promising scaffold.
Introduction: The Significance of the 5-Aryl-1,3-Oxazole-4-Carboxylic Acid Moiety
The 1,3-oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in a variety of clinically used drugs.[1] Its unique electronic and structural features allow for diverse interactions with biological targets. The substituent at the 5-position of the oxazole ring plays a pivotal role in determining the pharmacological profile of these compounds. When this position is occupied by a substituted phenyl group, such as the 3,4-dimethoxyphenyl moiety, the resulting analogs often exhibit significant biological activities. The methoxy groups on the phenyl ring can influence the molecule's lipophilicity, electronic distribution, and ability to form hydrogen bonds, all of which are critical for target engagement.
This guide will focus on two primary therapeutic areas where these compounds have shown promise: oncology and inflammation. We will explore how modifications to the 5-phenyl ring and other parts of the molecule impact their potency and selectivity.
Comparative Analysis of Anticancer Activity
One key finding in the broader class of 1,3,4-oxadiazole derivatives suggests that the presence of a 3,4-dimethoxyphenyl group at the 5-position contributes to notable anticancer activity. For instance, the compound N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine has demonstrated activity against various cancer cell lines, including non-small-cell lung cancer, leukemia, and CNS cancer.[2] This highlights the potential of the 3,4-dimethoxyphenyl moiety in conferring cytotoxic properties.
A study on 5-sulfonyl derivatives of 2-aryl-1,3-oxazole-4-carboxylates provides further insight into the anticancer potential of this scaffold. While not a direct analog, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited potent and broad-range cytotoxic activity against a panel of 60 human cancer cell lines.[3][4] This suggests that modifications at both the 2 and 5-positions of the oxazole-4-carboxylate core can yield highly active compounds.
The pharmacological findings from various studies indicate that the substituents on the phenyl ring of oxadiazole and related heterocyclic scaffolds play a significant role in modulating their antiproliferative effects across different tumor cell lines.[5]
Table 1: Anticancer Activity of Representative Oxazole and Oxadiazole Analogs
| Compound/Analog Class | Key Structural Features | Cancer Cell Lines | Reported Activity (e.g., IC50, GP%) | Reference |
| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | 5-(3,4-dimethoxyphenyl) group | HOP-92 (Non-small-cell lung), MOLT-4 (Leukemia), NCI-H522 (Non-small-cell lung), SNB-75 (CNS Cancer) | GP of 75.06%, 76.31%, 79.42%, and 81.73% respectively | [2] |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 5-benzylsulfonyl group | 60 human cancer cell lines | Average GI50: 5.37 µM | [3][4] |
| 5-(4H)-Oxazolone-based sulfonamides (e.g., 9b, 9f) | 5-oxo-4,5-dihydro-1,3-oxazole core | HepG2 (Liver Cancer) | IC50: 8.53 µg/mL (9b), 6.39 µg/mL (9f) | [6] |
| Pyrimidine-oxazole based 1,3,4-oxadiazole hybrids | Hybrid scaffold | Various | IC50 values ranging from 0.011 µM to 19.4 µM | [5] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the 5-Phenyl Ring: The presence of electron-donating groups, such as methoxy groups, on the phenyl ring at the 5-position appears to be favorable for anticancer activity. The 3,4-dimethoxy substitution pattern is particularly noteworthy.
-
Modifications at Other Positions: Alterations at the 2-position of the oxazole ring and the carboxylate group at the 4-position can significantly impact cytotoxicity.
-
Hybrid Molecules: Incorporating the oxazole scaffold into hybrid molecules with other heterocyclic systems, such as pyrimidine, can lead to highly potent anticancer agents.[5]
Comparative Analysis of Anti-inflammatory Activity
The 5-aryl-1,3-oxazole-4-carboxylic acid scaffold has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological process involving various enzymes and signaling pathways, with cyclooxygenase (COX) and lipoxygenase (LOX) being key targets for anti-inflammatory drugs.
While specific comparative data for a series of this compound analogs is limited, studies on related structures provide valuable insights. For instance, a study on 2,5-disubstituted-1,3,4-oxadiazoles highlighted that a compound with a 3-methoxy-substituted phenyl ring displayed good anti-inflammatory activity.[7] This suggests that methoxy substitution on the phenyl ring can be beneficial for this biological activity as well.
Another study on 2,5-disubstituted-1,3,4-oxadiazoles found that certain derivatives exhibited significant inhibition of carrageenan-induced rat paw edema, a common in vivo model for acute inflammation.[8]
Table 2: Anti-inflammatory Activity of Representative Oxazole and Oxadiazole Analogs
| Compound/Analog Class | Key Structural Features | Assay/Model | Reported Activity (% Inhibition, IC50) | Reference |
| 2,5-Disubstituted-1,3,4-oxadiazoles | 3-methoxy-substituted phenyl ring | In vitro and in vivo models | Good anti-inflammatory activity | [7] |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Varied aromatic substitutions | Carrageenan-induced rat paw edema | Compounds 3f and 3i showed 46.42% and 50% inhibition, respectively | [8] |
| Phenyl thiazole derivatives | Substituted phenylthiazole core | Carrageenan and formalin induced rat paw edema | Compound 3c showed better activity at 3rd hour | [9] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Methoxy Substitution: Similar to anticancer activity, the presence of methoxy groups on the phenyl ring appears to be a favorable feature for anti-inflammatory activity.
-
Nature of the Heterocyclic Core: While this guide focuses on oxazoles, it is important to note that related heterocycles like thiazoles and oxadiazoles also exhibit significant anti-inflammatory potential.
-
Substitution Pattern: The specific substitution pattern on the aryl rings is crucial for optimizing anti-inflammatory potency.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. The following are standard methodologies employed for assessing the anticancer and anti-inflammatory activities of novel compounds.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Screening: COX-2 and 5-LOX Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation.
Protocol (General Outline):
-
Enzyme and Substrate Preparation: Prepare solutions of the recombinant human COX-2 or 5-LOX enzyme and their respective substrates (e.g., arachidonic acid).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compounds or a known inhibitor (positive control) for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the formation of the enzymatic product using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
Anticancer Mechanisms
Several 1,3,4-oxadiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10][11] The pro-apoptotic effects can be mediated through various signaling pathways, including the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cell survival and proliferation.[11]
Caption: Putative anticancer mechanism of 5-aryl-1,3-oxazole derivatives via STAT3 inhibition.
Anti-inflammatory Mechanisms
The primary anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks the production of prostaglandins, key mediators of inflammation. Similarly, inhibition of the 5-LOX enzyme reduces the production of leukotrienes, another class of inflammatory mediators.
Caption: Inhibition of COX-2 and 5-LOX pathways by 5-aryl-1,3-oxazole derivatives.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with significant potential for development as both anticancer and anti-inflammatory agents. The available data, primarily from studies on structurally related oxadiazole and oxazolone derivatives, strongly suggest that the 3,4-dimethoxyphenyl moiety is a favorable substituent for enhancing biological activity.
Future research should focus on the systematic synthesis and evaluation of a focused library of 5-(substituted-phenyl)-1,3-oxazole-4-carboxylic acid derivatives. Such studies will be invaluable for elucidating more precise structure-activity relationships and for identifying lead compounds with optimized potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to fully characterize the molecular targets and signaling pathways modulated by these promising therapeutic candidates. The insights gained from these endeavors will undoubtedly accelerate the translation of these findings from the laboratory to the clinic.
References
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. 2020;25(18):4286. Available from: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. Available from: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. 2021;26(23):7157. Available from: [Link]
-
Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. 2022;27(19):6659. Available from: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 2023;28(22):7619. Available from: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals (Basel). 2022;15(6):734. Available from: [Link]
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences. 2010;72(6):805-809. Available from: [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. 2020;6(11):164-168. Available from: [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta. 2020;1(18):34-43. Available from: [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. 2021. Available from: [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. The Journal of Organic Chemistry. 2024. Available from: [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. 2023;28(15):5675. Available from: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. 2021;22(16):8905. Available from: [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Heterocyclic Chemistry. 2014;51(S1):E237-E244. Available from: [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of Molecular Structure. 2024;1302:137452. Available from: [Link]
-
Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. 2016. Available from: [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Brieflands. Available from: [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. 2021. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. By examining key structural modifications and their impact on biological activity, this document serves as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The 5-Aryl-1,3-oxazole-4-carboxylic Acid Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The this compound core combines this versatile heterocycle with a dimethoxyphenyl group, a common feature in compounds targeting tubulin polymerization, and a carboxylic acid moiety that can be crucial for target engagement and pharmacokinetic properties. Understanding the SAR of this scaffold is paramount for the rational design of more potent and selective therapeutic agents.
This guide will dissect the SAR of the lead compound by exploring modifications at three key positions: the 5-aryl ring, the 4-carboxylic acid group, and the oxazole core itself through comparison with alternative heterocyclic scaffolds.
Structure-Activity Relationship Analysis
Modifications of the 5-Aryl Ring
The substitution pattern on the 5-phenyl ring is a critical determinant of biological activity. While direct SAR studies on the 3,4-dimethoxy substitution of the topic compound are limited in the public domain, valuable insights can be drawn from related series of 5-aryl-oxazole and thiazole derivatives.
Key Insights:
-
Electron-donating vs. Electron-withdrawing Groups: The nature of the substituents on the phenyl ring significantly influences the electronic properties of the entire molecule, which can impact receptor binding and cellular uptake. In many analogous series, the presence of electron-donating groups, such as methoxy groups, is associated with enhanced biological activity. For instance, in a series of phosphodiesterase type 4 (PDE4) inhibitors, the introduction of a methoxy group at the para-position of a phenyl ring demonstrated favorable interactions within the metal-binding pocket of the enzyme, leading to enhanced inhibitory activity.[4]
-
Positional Isomerism: The position of substituents on the phenyl ring is crucial. The 3,4-dimethoxy pattern is a well-known feature in many potent bioactive molecules, including colchicine and combretastatin, which are known tubulin polymerization inhibitors. This substitution pattern is often optimal for fitting into specific binding pockets.
-
Steric Hindrance: Bulky substituents on the phenyl ring can either enhance or diminish activity depending on the topology of the target's binding site.
A hypothetical SAR exploration of the 5-aryl ring is depicted below:
Caption: Hypothetical SAR of the 5-Aryl Ring.
Modifications of the 4-Carboxylic Acid Group
The carboxylic acid moiety at the 4-position is a key functional group that can participate in hydrogen bonding interactions with biological targets. However, it can also lead to poor membrane permeability and rapid metabolism. Therefore, its modification is a common strategy in drug optimization.
Common Bioisosteric Replacements and Modifications:
-
Esters: Esterification of the carboxylic acid can improve cell permeability by increasing lipophilicity. The ester can act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid.
-
Amides: Conversion to a diverse panel of primary and secondary amides allows for the exploration of new hydrogen bond interactions and steric effects within the target's binding pocket.
-
Tetrazoles: The 5-substituted 1H-tetrazole is a well-established bioisostere of the carboxylic acid group, often exhibiting similar acidity but improved metabolic stability and oral bioavailability.
-
Other Acidic Heterocycles: Other five-membered heterocyclic rings such as 3-hydroxyisoxazole, 5-oxo-1,2,4-oxadiazole, and 5-oxo-1,2,4-thiadiazole can also serve as carboxylic acid surrogates.
Table 1: Comparison of Carboxylic Acid Modifications
| Modification | Rationale | Expected Impact on Properties |
| Esterification | Increase lipophilicity, prodrug strategy | Improved cell permeability, potential for altered pharmacokinetics |
| Amide Formation | Introduce new H-bond donors/acceptors, explore steric space | Modulated target binding, altered solubility |
| Tetrazole Replacement | Bioisosteric replacement with similar pKa | Improved metabolic stability and bioavailability |
| Decarboxylation | Removal of acidic group | Drastically altered physicochemical properties, likely loss of activity if the carboxylate is key for binding |
Comparison with Alternative Heterocyclic Scaffolds
The 1,3-oxazole core can be replaced with other five-membered heterocycles to explore different chemical space and potentially improve pharmacological properties.
Table 2: Comparison with Alternative Heterocyclic Cores
| Scaffold | Key Structural Difference from Oxazole | Reported Biological Activities of Analogs |
| 1,3-Thiazole | Sulfur atom instead of oxygen at position 1 | Anticancer, antimicrobial, fungicidal, insecticidal |
| 1,3,4-Oxadiazole | Rearrangement of nitrogen and oxygen atoms | Anticancer, antimicrobial, anti-inflammatory, antiviral |
| Isoxazole | Adjacent nitrogen and oxygen atoms | Antiviral, antitumor, antibacterial, anti-HIV |
The choice of the heterocyclic core can influence the overall geometry, electronic distribution, and metabolic stability of the molecule, thereby affecting its interaction with biological targets.
Experimental Protocols
General Synthesis of 5-Aryl-1,3-oxazole-4-carboxylic Acid Derivatives
A common route for the synthesis of the 5-aryl-1,3-oxazole-4-carboxylic acid scaffold involves the reaction of an activated carboxylic acid with an isocyanoacetate derivative.[5] A general, scalable procedure is outlined below.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of the desired aromatic carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Reaction with Isocyanoacetate: Add ethyl isocyanoacetate (1.1 eq) to the reaction mixture.
-
Cyclization: The reaction mixture is stirred at room temperature or heated to facilitate the cyclization to the oxazole ring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Saponification: The resulting ethyl ester is saponified using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water to yield the desired carboxylic acid.
-
Purification: The final product is purified by an appropriate method, such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has highlighted the key areas for structural modification to modulate biological activity and improve pharmacokinetic properties. Based on the analysis of related compound series, the 3,4-dimethoxy substitution pattern on the 5-aryl ring is likely a crucial determinant of activity, particularly for tubulin inhibition. Modification of the 4-carboxylic acid group through esterification, amidation, or replacement with bioisosteres offers a viable strategy to optimize the drug-like properties of this scaffold.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to build a more detailed and quantitative SAR for this specific compound series. Elucidation of the precise molecular target(s) will further guide the rational design of next-generation inhibitors with enhanced potency and selectivity.
References
- BenchChem. (2025).
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- PubMed. (2020).
- BenchChem. (2025). Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
- ChemistryViews. (2023). 1,3‐Oxazoles as Anticancer Compounds.
- ResearchGate. (2021). (PDF)
- ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-inflammatory Properties of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
For researchers and drug development professionals, the identification and validation of novel anti-inflammatory agents are paramount. This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of a promising candidate, 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. The oxazole scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anti-inflammatory effects.[1][2] Notably, the presence of a 3,4-dimethoxyphenyl group has been associated with enhanced anti-inflammatory activity in other heterocyclic compounds, making our target compound a compelling subject for investigation.
This document outlines a rigorous, multi-tiered validation process, comparing the projected experimental outcomes for this compound against two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib . By following these protocols, researchers can generate the robust, comparative data necessary to establish the compound's efficacy and mechanism of action.
Mechanistic Overview: The Landscape of Inflammation
Inflammation is a complex biological response involving a cascade of molecular and cellular events. Key pathways that are often targeted by anti-inflammatory drugs include the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which regulate the expression of pro-inflammatory cytokines and enzymes.[3][4]
Ibuprofen exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[5][6][7][8] While effective, the inhibition of COX-1, which is involved in maintaining the gastric mucosa, can lead to gastrointestinal side effects.[6][7] Celecoxib, on the other hand, selectively inhibits COX-2, the isoform predominantly expressed at sites of inflammation, thereby reducing the risk of such side effects.[1][2][9][10]
Our proposed validation strategy for this compound aims to determine its efficacy and elucidate its mechanism of action within this landscape.
Experimental Validation Workflow
A systematic approach is crucial for a thorough evaluation. The following workflow progresses from broad in vitro assessments to more specific mechanistic studies and finally to in vivo confirmation of anti-inflammatory activity.
Part 1: In Vitro Efficacy and Selectivity
Cyclooxygenase (COX) Inhibition Assay
The initial and most critical in vitro screen is to determine the compound's ability to inhibit COX enzymes. This assay will provide a direct comparison to our reference drugs and indicate whether the compound is a selective or non-selective inhibitor.
Experimental Protocol:
A commercially available COX inhibitor screening assay kit will be utilized.[11][12][13]
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Compound Preparation: this compound, Ibuprofen, and Celecoxib are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Reaction: The enzymes, along with a heme cofactor, are incubated with the test compounds or a vehicle control for a specified period.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, is measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 (the concentration required to inhibit 50% of the enzyme's activity) is determined for both COX-1 and COX-2.
Comparative Data Table:
| Compound | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | ~5-15 | ~10-25 | ~0.5-1.0 |
| Celecoxib | >100 | ~0.04-0.8 | >100 |
Note: The values for Ibuprofen and Celecoxib are approximate and can vary depending on the specific assay conditions.
Nitric Oxide (NO) Production in Macrophages
Excessive nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the compound's ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
The murine macrophage cell line RAW 264.7 is a standard model for this assay.
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate until they reach optimal confluency.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound, Ibuprofen, or Celecoxib for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control.
Comparative Data Table:
| Compound | Predicted IC50 for NO Inhibition (µM) | Cytotoxicity (CC50, µM) |
| This compound | To be determined | To be determined |
| Ibuprofen | ~50-100 | >200 |
| Celecoxib | ~10-50 | >150 |
Pro-inflammatory Cytokine Expression
This assay measures the compound's ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
Experimental Protocol:
Similar to the NO assay, this experiment uses LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compounds and LPS as described in the NO production assay.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each compound at various concentrations.
Comparative Data Table:
| Compound | Predicted Inhibition of TNF-α (%) at Test Concentration | Predicted Inhibition of IL-6 (%) at Test Concentration | Predicted Inhibition of IL-1β (%) at Test Concentration |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | Moderate | Moderate | Moderate |
| Celecoxib | Significant | Significant | Significant |
Part 2: Mechanistic Elucidation
Understanding the underlying signaling pathways is crucial for characterizing a novel anti-inflammatory compound.
NF-κB and MAPK Signaling Pathway Analysis
The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the transcription of many pro-inflammatory genes.[3] This experiment will determine if the test compound exerts its effects by modulating these pathways.
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment: RAW 264.7 cells are treated with the test compounds for 1-2 hours, followed by a shorter LPS stimulation (e.g., 30-60 minutes) to observe changes in protein phosphorylation.
-
Protein Extraction: Total cellular protein is extracted from the cells.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on pathway activation.
Part 3: In Vivo Validation
The final step is to confirm the anti-inflammatory activity of the compound in a living organism.
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The animals are divided into groups and administered the test compound, Ibuprofen, Celecoxib, or a vehicle control, typically via oral gavage, one hour before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Comparative Data Table:
| Compound (Dose) | Predicted % Inhibition of Paw Edema at 3 hours |
| This compound | To be determined |
| Ibuprofen (e.g., 10-20 mg/kg) | ~40-60% |
| Celecoxib (e.g., 5-10 mg/kg) | ~50-70% |
Conclusion
This comprehensive guide provides a robust framework for the validation of the anti-inflammatory properties of this compound. By systematically progressing through the described in vitro and in vivo experiments and comparing the results with established NSAIDs, researchers can generate the necessary data to ascertain the compound's therapeutic potential. The proposed studies will not only quantify its anti-inflammatory efficacy but also provide critical insights into its mechanism of action, paving the way for further preclinical and clinical development.
References
-
Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
Guedes, S., de Sousa, D. C., Pereira, D. M., & Guedes, M. S. T. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 27(22), 7788. [Link]
-
How does ibuprofen function as an anti-inflammatory agent in clinical settings?. (n.d.). Consensus. [Link]
-
Celecoxib. (2023, November 20). In Wikipedia. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International journal of molecular sciences, 18(3), 623. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 249-255). Humana Press. [Link]
-
Ibuprofen Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Robertson, S. (2018, August 23). Ibuprofen Mechanism. News-Medical.net. [Link]
-
MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Kaileh, M., & Sen, R. (2012). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 3, 216. [Link]
-
What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. (2025, June 12). Dr.Oracle. [Link]
-
Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 22(5), 415–418. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
What is the mechanism of Celecoxib?. (2024, July 17). Patsnap Synapse. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(11), 2738. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
MAPK signalling pathway: Significance and symbolism. (2025, July 31). Consensus. [Link]
-
MAPK signaling pathway. (n.d.). Cusabio. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & cell, 1(3), 218–226. [Link]
-
Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
-
Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
Zheng, Y., Toth, J. G., & Lalgondar, M. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), 50621. [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]
-
Guedes, S., de Sousa, D. C., Pereira, D. M., & Guedes, M. S. T. (2022). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 27(22), 7788. [Link]
-
Khan, I., Zaib, S., Batool, S., Hassan, W., Ibrar, A., Saeed, A., Ayub, K., & Iqbal, J. (2018). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules (Basel, Switzerland), 23(8), 1876. [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., El-Gazzar, M. G., El-Shenawy, R. A., El-Dash, Y. A., El-Gamal, K. M., Al-Mutairi, F. M., Abdel-Maksoud, M. S., & Al-Shaikh, M. A. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 15(11), 1332. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Amer, M., Mahdi, M. F., Khan, A. K., & Raauf, A. M. R. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 214-225. [Link]
-
Yoon, W. J., Ham, Y. M., Yoo, B. S., Kim, H. J., & Hyun, C. G. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. African Journal of Biotechnology, 9(29), 4623-4629. [Link]
-
Li, Y., Yao, J., Han, C., Yang, J., Chaudhry, M. T., Wang, S., Liu, H., & Yin, Y. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(9), 1195. [Link]
-
LPS-induced Cytokine Release Model Development Service. (n.d.). Creative Biolabs. [Link]
-
Tang, S. A., Jassbi, A. R., Singh, H., Cheng, Y. B., Chen, S. L., Sung, P. J., & Su, J. H. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 16(10), 382. [Link]
-
Inagawa, H., Kohchi, C., Nishizawa, T., Soma, G., & Mizuno, D. (2017). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer research, 37(12), 6617–6622. [Link]
-
Abouzid, K. M., Eissawy, M. M., El-Sayed, M. A., & El-Komy, M. H. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 14(3), 5281–5295. [Link]
-
LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and.... (n.d.). ResearchGate. [Link]
-
LPS-Induced Cytokine Release Model. (n.d.). Charles River Laboratories. [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022, May 26). ResearchGate. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 134-138. [Link]
-
Kumar, A., Kumar, S., & Kumar, D. (2017). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current drug delivery, 14(6), 834–844. [Link]
-
Di Lorenzo, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1133. [Link]
-
Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay [Video]. YouTube. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. [PDF] Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jddtonline.info [jddtonline.info]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid and its 4-Methoxyphenyl Analog: A Guide for Drug Discovery Professionals
Introduction: The Scientific Rationale for Comparison
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the phenyl ring at the 5-position of the oxazole core can significantly influence the compound's physicochemical properties and biological activity. This guide provides a comparative analysis of two such analogs: 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid and 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
The rationale for this comparison stems from the well-established principle of structure-activity relationships (SAR). The presence of one methoxy group at the para position of the phenyl ring (in the 4-methoxyphenyl analog) versus two methoxy groups at the meta and para positions (in the 3,4-dimethoxyphenyl analog) is predicted to alter the molecule's electron density, lipophilicity, and steric profile. These modifications can, in turn, affect how the molecule interacts with biological targets, its metabolic stability, and its overall pharmacological profile.
This guide will delve into the known attributes of the 4-methoxyphenyl analog, project the anticipated properties of the 3,4-dimethoxyphenyl analog based on established SAR principles for this class of compounds, and provide detailed experimental protocols to facilitate a direct, empirical comparison.
Chemical Structures and Physicochemical Properties: A Tale of Two Analogs
A foundational aspect of any comparative analysis lies in understanding the intrinsic chemical and physical differences between the molecules.
Table 1: Physicochemical Properties of the Analyzed Compounds
| Property | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | This compound (Predicted) |
| Molecular Formula | C11H9NO4 | C12H11NO5 |
| Molecular Weight | 219.19 g/mol | 249.22 g/mol |
| Melting Point | 147-151 °C | Likely higher due to increased molecular weight and potential for stronger intermolecular interactions. |
| Boiling Point | 388.9±32.0 °C at 760 mmHg | Predicted to be higher than the 4-methoxyphenyl analog. |
| Calculated LogP | ~2.0-2.5 | ~2.2-2.7 (Predicted to be slightly more lipophilic) |
| Hydrogen Bond Donors | 1 (Carboxylic acid) | 1 (Carboxylic acid) |
| Hydrogen Bond Acceptors | 4 (Oxazole N, O, Methoxy O, Carboxyl O) | 5 (Oxazole N, O, two Methoxy O, Carboxyl O) |
The additional methoxy group in the 3,4-dimethoxyphenyl analog is expected to increase its molecular weight and polarity, which may influence its solubility and permeability across biological membranes. The increased number of hydrogen bond acceptors could also alter its interaction with protein targets.
Synthesis and Characterization: A Proposed Synthetic Workflow
The synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriate benzaldehyde with an isocyanoacetate derivative.
Diagram 1: Proposed Synthetic Workflow
Caption: A general workflow for the synthesis of the target compounds.
Experimental Protocol: General Synthesis of 5-Aryl-1,3-oxazole-4-carboxylic Acids
-
Cyclocondensation: To a solution of the appropriately substituted benzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in a suitable solvent (e.g., THF or DMF), add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl 5-aryl-1,3-oxazole-4-carboxylate intermediate by column chromatography on silica gel.
-
Ester Hydrolysis: Dissolve the purified ester intermediate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).
-
Heat the mixture to reflux and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2 M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 5-aryl-1,3-oxazole-4-carboxylic acid.
Comparative Biological Activity: Knowns and Hypotheses
While direct comparative data is limited, we can extrapolate potential activities based on existing literature for the 4-methoxyphenyl analog and the broader class of oxazole derivatives.
Anticancer Activity
Oxazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and targeting of signaling pathways like STAT3.
-
This compound (Hypothesized Activity): The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds, including those with anticancer properties. The two methoxy groups can enhance binding to certain protein targets through hydrogen bonding and hydrophobic interactions. It is hypothesized that the 3,4-dimethoxyphenyl analog may exhibit enhanced antiproliferative activity compared to the 4-methoxyphenyl analog against a panel of cancer cell lines. This hypothesis is based on the structure-activity relationships observed in other classes of anticancer agents where the 3,4-dimethoxy substitution pattern is favorable.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Oxazole-containing compounds have been investigated for their anti-inflammatory potential.
-
5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid: Specific anti-inflammatory data for this compound is not available in the provided search results.
-
This compound (Hypothesized Activity): The 3,4-dimethoxy substitution is present in some natural and synthetic compounds with anti-inflammatory properties. It is plausible that this analog could modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase-2 (COX-2) or by suppressing the production of pro-inflammatory cytokines.
Experimental Road-map for a Definitive Comparison
To empirically validate the hypothesized activities and provide a robust comparison, the following experimental workflows are recommended.
In Vitro Anticancer Activity Assessment
Diagram 2: Workflow for Anticancer Activity Screening
Caption: A streamlined workflow for evaluating in vitro anticancer activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound and its 4-methoxyphenyl analog in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
In Vitro Anti-inflammatory Activity Assessment
Diagram 3: Workflow for Anti-inflammatory Activity Screening
Caption: A workflow for assessing in vitro COX-2 inhibitory activity.
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and the test compounds (this compound and its 4-methoxyphenyl analog) in an appropriate buffer.
-
Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme and the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating this compound and its 4-methoxyphenyl analog. While a definitive comparison awaits empirical data for the 3,4-dimethoxyphenyl derivative, the principles of structure-activity relationships suggest it may possess enhanced biological activities. The provided experimental protocols offer a clear path for researchers to conduct a direct, head-to-head comparison of these promising compounds.
Future research should focus on executing the outlined anticancer and anti-inflammatory assays to generate the necessary data for a complete comparative analysis. Subsequent studies could then explore the mechanism of action of the more potent analog, its pharmacokinetic properties, and its efficacy in in vivo models of disease. This systematic approach will be crucial in determining the therapeutic potential of these oxazole derivatives.
References
-
PubChem. 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. [Link]
-
PubMed. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. [Link]
-
PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
-
PubMed. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. [Link]
-
PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
PubMed Central (PMC). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
-
ResearchGate. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
-
PubMed. Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. [Link]
-
MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
A Comparative Guide to the Biological Activity of 5-(3,4-Dimethoxyphenyl)thiazole Derivatives
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities.[1][2] This guide focuses on a specific subclass: 5-(3,4-dimethoxyphenyl)thiazole derivatives. The inclusion of the 3,4-dimethoxyphenyl group, a common pharmacophore, often enhances the biological efficacy of the parent molecule. Here, we provide a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, supported by experimental data and detailed protocols for their evaluation.
Anticancer Activity: A Promising Frontier
Several studies have highlighted the potential of 5-(3,4-dimethoxyphenyl)thiazole derivatives as potent anticancer agents.[3][4][5] Their mechanism of action is often attributed to the inhibition of critical enzymes and proteins involved in cancer cell proliferation and survival.
Comparative Efficacy Against Various Cancer Cell Lines
The cytotoxic activity of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 6.6 | [4] |
| Compound B | HepG2 (Liver) | 0.58 | [6] |
| Compound C | HCT-116 (Colon) | Not Specified | [7] |
| Compound D | A549 (Lung) | Not Specified | [1] |
| Doxorubicin (Standard) | HepG2 (Liver) | >3.17 | [6] |
This table is a representative summary. IC50 values can vary based on experimental conditions.
The data suggests that certain derivatives exhibit cytotoxicity comparable to or even exceeding that of standard chemotherapeutic agents like Doxorubicin in specific cell lines.[6] For instance, a derivative bearing a 3,4,5-trimethoxyphenyl group showed significant activity against the MCF-7 breast cancer cell line.[4] Another study reported a compound with potent activity against the HepG2 liver cancer cell line.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-(3,4-dimethoxyphenyl)thiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogens
Thiazole derivatives have long been recognized for their antimicrobial properties.[8][9][10] The 5-(3,4-dimethoxyphenyl)thiazole scaffold has been explored for its potential to inhibit the growth of various bacteria and fungi.
Comparative Efficacy Against Microbial Strains
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound E | Staphylococcus aureus | 128 | Candida albicans | 15.62 | [8][11] |
| Compound F | Escherichia coli | >100 | Aspergillus brasiliensis | 15.62 | [11] |
| Compound G | Pseudomonas aeruginosa | 15.62-31.25 | Not Specified | [11] | |
| Ciprofloxacin (Standard) | E. coli | 15.62 | Fluconazole (Standard) | C. albicans | 15.62 |
This table is a representative summary. MIC values can vary based on the specific derivative and microbial strain.
Studies have shown that some derivatives exhibit moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and potent activity against fungal pathogens such as Candida albicans and Aspergillus brasiliensis.[8][11]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the 5-(3,4-dimethoxyphenyl)thiazole derivatives in a nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[12] Thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[13]
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced rat paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Compound H | Not Specified | Significant Activity | [14] |
| Compound I | Not Specified | Significant Activity | [15] |
| Indomethacin (Standard) | 10 | ~40-50% | [16] |
This table is a representative summary. The percentage of inhibition can vary based on the compound, dose, and experimental conditions.
Several 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory activity in this model.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups (e.g., control, standard, and test groups).
-
Compound Administration: Administer the 5-(3,4-dimethoxyphenyl)thiazole derivatives or a standard drug (e.g., Indomethacin) orally or intraperitoneally to the test and standard groups, respectively. The control group receives the vehicle.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
The 5-(3,4-dimethoxyphenyl)thiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. Further research focusing on structure-activity relationships and mechanism of action will be crucial in optimizing the efficacy and safety of these promising compounds.
References
- Kumar, D., Maruthi Kumar, N., Chang, K. H., & Shah, K. (Year). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Source.
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-9. [Link]
- Anonymous. (Year). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Source.
-
Anonymous. (2012). 4H-1,2,4-triazoles and novel 5,6-dihydro-[3][6][14]triazolo[3,4-b][3][4][6]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. Bioorganic & Medicinal Chemistry Letters.
-
Anonymous. (Year). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]
-
Anonymous. (Year). Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. PubMed. [Link]
-
Anonymous. (Year). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]
-
Anonymous. (Year). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. [Link]
-
Anonymous. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Anonymous. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. [Link]
-
Anonymous. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Source. [Link]
-
Anonymous. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... PubMed. [Link]
-
Anonymous. (2025). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ResearchGate. [Link]
-
Anonymous. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link]
-
Anonymous. (Year). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]
-
Anonymous. (2025). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate. [Link]
-
Anonymous. (2025). (PDF) Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles. ResearchGate. [Link]
-
Anonymous. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Anonymous. (Year). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
-
Katti, S., et al. (Year). Synthesis, molecular docking and evaluation of anti-inflammatory activity of some 5-alkyl/aryl 2-amino-1,3,4 thiadiazole derivatives. Source. [Link]
-
Anonymous. (Year). [PDF] An Overview of Thiazole Derivatives and Its Biological Activities. Semantic Scholar. [Link]
-
Anonymous. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. PubMed. [Link]
-
Anonymous. (Year). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. [PDF] An Overview of Thiazole Derivatives and Its Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety / Bioorganic & Medicinal Chemistry Letters, 2012 [sci-hub.box]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. wjpmr.com [wjpmr.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteres of 1,3-Oxazoles: A Comparative Analysis of Activity and Properties
Introduction: The Strategic Role of Bioisosterism in Modulating 1,3-Oxazole Scaffolds
In the landscape of medicinal chemistry, the 1,3-oxazole ring is a privileged scaffold, integral to a multitude of biologically active compounds due to its unique electronic properties and ability to engage in various non-covalent interactions.[1] However, the journey of a hit compound to a clinical candidate is often fraught with challenges related to potency, selectivity, metabolic stability, and other pharmacokinetic properties.[2] It is in this optimization phase that the principle of bioisosterism emerges as a powerful and elegant strategy.
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, has been a cornerstone of rational drug design for decades. This guide provides a comprehensive comparison of common bioisosteres of the 1,3-oxazole ring—namely thiazoles, isoxazoles, pyrazoles, and triazoles. We will delve into the nuanced differences in their physicochemical properties, analyze head-to-head comparative biological data, and provide detailed experimental protocols to empower researchers in their quest to fine-tune molecular properties and enhance therapeutic potential.
The choice of a bioisosteric replacement is not a trivial substitution but a carefully considered decision driven by a deep understanding of the structure-activity relationship (SAR) and the desired modulation of the molecule's properties. For instance, the replacement of the oxygen atom in an oxazole with a sulfur atom to yield a thiazole can subtly alter the electronic distribution, hydrogen bonding capacity, and lipophilicity of the molecule, often leading to improved metabolic stability or enhanced target engagement.[3] Similarly, the isomeric isoxazole, or the nitrogen-rich pyrazoles and triazoles, offer a diverse palette of electronic and steric properties for the medicinal chemist to explore.
This guide is structured to provide not just a theoretical overview but also practical, actionable insights for the bench scientist. We will explore the causality behind the selection of specific bioisosteres, present quantitative data in easily digestible formats, and offer detailed, step-by-step methodologies for key comparative assays.
Comparative Analysis of 1,3-Oxazole Bioisosteres
The following sections will dissect the key differences and similarities between 1,3-oxazoles and their most common bioisosteric replacements. We will examine how these subtle structural changes can translate into significant differences in biological activity and pharmacokinetic profiles.
The 1,3-Thiazole: A Classic Bioisostere with Enhanced Stability
The substitution of the oxygen atom in the 1,3-oxazole ring with a sulfur atom to form a 1,3-thiazole is a classic and frequently employed bioisosteric replacement. This seemingly conservative change can have profound effects on the molecule's properties.
Physicochemical Properties:
The larger size and lower electronegativity of the sulfur atom compared to oxygen lead to several key differences. Thiazoles are generally more lipophilic and less polar than their oxazole counterparts. The C-S bond is also more metabolically stable than the C-O bond in many biological systems. Thiazoles are also more aromatic in character than oxazoles.[4]
Comparative Biological Activities:
The increased stability and altered electronic profile of the thiazole ring can lead to significant changes in biological activity. A notable example is in the development of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, where the thiazole analog demonstrated superior potency. This has been attributed to a stabilizing interaction between the nitrogen of a hinge-binding residue and the sulfur atom of the thiazole, an interaction that is not possible with the corresponding oxazole.[5]
| Target | 1,3-Oxazole Analog (IC50) | 1,3-Thiazole Analog (IC50) | Fold Difference | Reference |
| VEGFR-2 | > 50 µM | 0.2 µM | >250 | [5] |
Rationale for Use:
The primary drivers for replacing a 1,3-oxazole with a 1,3-thiazole are often to:
-
Enhance metabolic stability: The greater resistance of the thiazole ring to metabolic degradation can lead to improved pharmacokinetic profiles.
-
Modulate potency: As seen with VEGFR-2 inhibitors, the altered electronics and potential for specific interactions can lead to a significant increase in potency.
-
Improve lipophilicity: The increased lipophilicity of thiazoles can enhance membrane permeability and oral absorption.
The Isoxazole: An Isomeric Alternative with Unique Vectorial Properties
The isoxazole ring, an isomer of oxazole where the nitrogen and oxygen atoms are adjacent, presents a different set of electronic and steric properties. This seemingly subtle change in the arrangement of heteroatoms can lead to significant differences in how the molecule interacts with its biological target.
Physicochemical Properties:
Isoxazoles are generally weaker bases than oxazoles and possess a larger dipole moment.[6] The adjacent nitrogen and oxygen atoms create a unique electronic distribution and hydrogen bonding profile. The N-O bond in the isoxazole ring can be more susceptible to reductive cleavage under certain metabolic conditions compared to the more stable 1,3-oxazole ring system.[6]
Comparative Biological Activities:
Direct comparisons have shown that the choice between an oxazole and an isoxazole can have a dramatic impact on biological activity. For instance, in the development of diacylglycerol acyltransferase 1 (DGAT1) inhibitors, isoxazole-containing compounds were found to be significantly more potent than their oxazole counterparts.[7] Conversely, in the context of stearoyl-CoA desaturase (SCD) inhibition, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids.[7]
| Target | Compound Class | Lead Compound Example | IC50 | Reference |
| DGAT1 | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM | [7] |
| DGAT1 | 5-Phenyloxazole Analogs | - | >1000 nM | [7] |
| SCD1 | Isoxazole-Oxazole Hybrid | Compound 14 | 25 µM | [7] |
| SCD5 | Isoxazole-Oxazole Hybrid | Compound 14 | 35 µM | [7] |
| SCD1 | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [7] |
| SCD5 | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [7] |
Rationale for Use:
The decision to employ an isoxazole in place of an oxazole is often guided by the need to:
-
Alter hydrogen bonding patterns: The unique arrangement of heteroatoms in the isoxazole ring can allow for different interactions with the target protein.
-
Fine-tune basicity and polarity: The weaker basicity and higher dipole moment of isoxazoles can be advantageous for optimizing solubility and permeability.[6]
-
Explore different substitution vectors: The different positions of the heteroatoms provide alternative points for substitution, allowing for a more thorough exploration of the surrounding chemical space.
The Pyrazole: A Nitrogen-Rich Bioisostere with Diverse Interaction Capabilities
Pyrazoles, five-membered rings with two adjacent nitrogen atoms, are often considered non-classical bioisosteres of 1,3-oxazoles. They offer a significant change in electronic properties and hydrogen bonding potential.
Physicochemical Properties:
Pyrazoles are capable of acting as both hydrogen bond donors and acceptors, a versatility not present in the 1,3-oxazole ring. They are generally more polar than oxazoles and can exhibit different tautomeric forms, which can influence their binding to target proteins.
Comparative Biological Activities:
While direct head-to-head comparisons of 1,3-oxazoles and pyrazoles are less common in the literature, the utility of pyrazole as a bioisostere for other five-membered heterocycles is well-documented. For example, in a study on cannabinoid receptor 1 (CB1) antagonists, a series of thiazoles, triazoles, and imidazoles were designed as bioisosteres of a 1,5-diarylpyrazole lead compound, demonstrating that these heterocycles can effectively mimic the pyrazole core and retain biological activity.[8][9] This provides a strong rationale for considering the pyrazole as a viable replacement for a 1,3-oxazole in a lead optimization campaign. Pyrazole-containing compounds have shown significant promise as kinase inhibitors.[10]
Rationale for Use:
Key reasons for considering a pyrazole bioisostere include:
-
Introducing hydrogen bond donor capability: The N-H group of the pyrazole ring can form a crucial hydrogen bond with a target protein, an interaction not possible with the oxazole ring.
-
Modulating electronics and polarity: The presence of two nitrogen atoms significantly alters the electronic landscape of the ring, which can be leveraged to optimize target interactions and physicochemical properties.
-
Accessing different chemical space: The pyrazole scaffold offers different substitution patterns and tautomeric forms, providing opportunities to explore novel binding modes.
The Triazoles (1,2,3- and 1,2,4-): Expanding the Nitrogen Content for Enhanced Interactions
Triazoles, with three nitrogen atoms in the five-membered ring, represent a further step in increasing the nitrogen content and hydrogen bonding potential compared to 1,3-oxazoles. Both 1,2,3- and 1,2,4-triazoles are commonly used as bioisosteres.
Physicochemical Properties:
Triazoles are significantly more polar than oxazoles and possess both hydrogen bond donor and acceptor capabilities.[11] The 1,2,3-triazole is often considered a good mimic of a trans-amide bond, a feature that can be exploited in drug design.[12] The 1,2,4-triazole isomer offers a different arrangement of nitrogen atoms and, consequently, a different vector for hydrogen bonding and substitution.
Comparative Biological Activities:
In a study focused on discovering selective S1P1 agonists, both oxazole and triazole-containing derivatives were synthesized and evaluated.[13] Several compounds from both series demonstrated high affinity and selectivity, indicating that both scaffolds could effectively occupy the same binding pocket and elicit the desired biological response.[13] This suggests that in certain contexts, the triazole ring can be a viable bioisosteric replacement for an oxazole.
Rationale for Use:
The strategic incorporation of a triazole ring in place of an oxazole is often driven by the desire to:
-
Mimic an amide bond: The 1,2,3-triazole, in particular, can serve as a more stable surrogate for a metabolically labile amide linkage.
-
Enhance polarity and solubility: The increased nitrogen content generally leads to greater polarity and improved aqueous solubility.
-
Introduce additional hydrogen bonding interactions: The multiple nitrogen atoms in the triazole ring provide more opportunities for hydrogen bonding with the target protein, which can lead to increased potency and selectivity.
Visualizing the Bioisosteric Relationships and Experimental Workflow
To better conceptualize the relationships between these heterocyclic systems and the general process of their comparative evaluation, the following diagrams are provided.
Caption: Bioisosteric replacements for the 1,3-oxazole ring.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mercell.com [mercell.com]
- 4. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Validation of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid as a Novel Enzyme Inhibitor
In the landscape of modern drug discovery, the journey from a promising molecular structure to a validated therapeutic candidate is both intricate and exacting.[1][2] This guide provides a deep dive into the essential validation workflow for a novel potential enzyme inhibitor, using 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid as our central case study. As a senior application scientist, my objective is not merely to present a sequence of protocols, but to illuminate the scientific reasoning that underpins each experimental choice. This ensures a robust, self-validating process that builds a compelling case for the compound's mechanism of action and therapeutic potential.[3][4]
The discovery of a new chemical entity like this compound, a compound with structural motifs common in pharmacologically active molecules, marks the beginning of a rigorous investigation.[5][6] Our goal is to systematically answer a series of critical questions: Does it inhibit our target enzyme? How potent is this inhibition? What is the specific mechanism of interaction? And crucially, does this biochemical activity translate into a functional effect in a cellular context?
This guide will navigate through the core experimental phases required to answer these questions, providing not only the "how" but, more importantly, the "why" for each step. We will explore the initial determination of inhibitory potency, delve into the nuances of enzyme kinetics to elucidate the mode of action, and finally, bridge the gap between biochemistry and biology with cell-based assays.
Phase 1: Foundational Validation - Is the Compound an Inhibitor?
The initial step in validating any potential enzyme inhibitor is to confirm its activity and determine its potency.[3] The half-maximal inhibitory concentration (IC50) is the most common metric for this purpose, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7][8][9]
Experimental Protocol: IC50 Determination via In Vitro Enzymatic Assay
This protocol outlines a generalized approach. The specific substrate, buffer conditions, and detection method will depend on the target enzyme.
-
Reagent Preparation :
-
Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations. It's crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[10]
-
Prepare the enzyme and its substrate in an optimized assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[4][11]
-
-
Assay Execution :
-
In a 96-well microplate, add the enzyme solution to wells containing the serially diluted inhibitor or vehicle control (DMSO).
-
Allow for a brief pre-incubation period (e.g., 15 minutes) to permit the inhibitor to bind to the enzyme.[10][12]
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[12][13]
-
-
Data Analysis :
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control (considered 100% activity) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[10]
-
Data Presentation: Comparative IC50 Values
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Target X | 1.5 |
| Alternative Inhibitor A (Known Standard) | Target X | 0.8 |
| Structurally Similar but Inactive Compound | Target X | > 100 |
Caption: Hypothetical IC50 values comparing the candidate compound with a known inhibitor and a negative control.
Expert Insights: The Significance of IC50
An IC50 value provides a standardized measure of an inhibitor's potency, which is crucial for comparing different compounds.[8] However, it's important to recognize that the IC50 is not an absolute constant; it can be influenced by experimental conditions, particularly the substrate concentration.[7] This is why understanding the mechanism of inhibition is the critical next step.
Phase 2: Mechanistic Elucidation - How Does the Inhibitor Work?
Once we've established that our compound inhibits the target enzyme, the next logical question is how.[4] Mechanism of Action (MOA) studies, which involve detailed enzyme kinetics, are essential to determine whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.[12][14] This information is vital for lead optimization, as different inhibition mechanisms can have distinct pharmacological consequences.[4]
Visualizing the Validation Workflow
Caption: General workflow for enzyme inhibitor validation.
Experimental Protocol: Enzyme Kinetic Studies
-
Assay Setup : The experiment is set up as a matrix, varying the concentrations of both the substrate and our inhibitor, this compound.
-
Use a range of substrate concentrations, typically spanning from 0.5x to 5x the Km value.[4]
-
For each substrate concentration, run the reaction with multiple fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC50).
-
-
Data Acquisition : Measure the initial reaction velocities (V₀) for every combination of substrate and inhibitor concentrations.
-
Data Analysis : The most common method for visualizing and analyzing this data is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).[15]
-
Competitive Inhibition : The lines on the plot will intersect at the y-axis, indicating that the maximum velocity (Vmax) is unchanged, but the apparent Km increases with inhibitor concentration.
-
Non-competitive Inhibition : The lines will intersect on the x-axis, showing a decrease in Vmax but no change in Km.
-
Uncompetitive Inhibition : The lines will be parallel, indicating a decrease in both Vmax and Km.
-
Data Presentation: Enzyme Kinetic Parameters
| Inhibitor Concentration | Apparent Vmax (µM/min) | Apparent Km (µM) | Inhibition Type |
| 0 µM (Control) | 100 | 10 | - |
| 1 µM | 100 | 25 | Competitive |
| 2 µM | 100 | 40 | Competitive |
Caption: Illustrative kinetic data suggesting a competitive inhibition mechanism for our hypothetical compound.
Trustworthiness: Self-Validating Systems
Phase 3: Cellular Context - Does the Inhibition Matter in a Biological System?
Biochemical assays are fundamental, but they are performed in a simplified, artificial environment.[16] The ultimate test of a potential drug is its efficacy in a cellular context, which more closely mimics the physiological environment.[17][18] Cell-based assays are critical for confirming that the compound can cross the cell membrane, engage its target, and elicit the desired biological response.[19][20]
Hypothetical Signaling Pathway
Let's assume our "Target X" is a kinase involved in a pro-inflammatory signaling cascade.
Caption: Hypothetical pathway inhibited by our compound.
Experimental Protocol: Western Blot for Target Engagement
-
Cell Culture and Treatment : Culture an appropriate cell line that expresses the target enzyme. Treat the cells with increasing concentrations of this compound for a defined period.
-
Cell Lysis and Protein Quantification : Lyse the cells to extract total protein and determine the protein concentration using a standard method like the BCA assay.
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of a known substrate of Target X. This directly measures the enzyme's activity within the cell.
-
Use an antibody against the total amount of the substrate and a housekeeping protein (e.g., GAPDH) as loading controls.
-
-
Analysis : A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, would confirm that our compound is engaging and inhibiting its target within the cell.
Experimental Protocol: Functional Cellular Assay (e.g., Cytokine Release)
-
Cell Treatment : In the context of our hypothetical pathway, we would treat immune cells (e.g., macrophages) with our inhibitor.
-
Stimulation : After pre-incubation with the inhibitor, stimulate the cells with an inflammatory agent (e.g., LPS) to activate the signaling pathway.
-
Quantification : After an appropriate incubation time, collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.
-
Analysis : A dose-dependent reduction in cytokine release would demonstrate that the biochemical inhibition of Target X translates into a meaningful anti-inflammatory effect at the cellular level.
Logical Relationships in Validation
Caption: Interplay between biochemical and cellular assays.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to validate this compound as a novel enzyme inhibitor. By systematically progressing from initial potency determination to mechanistic studies and finally to cellular validation, we build a comprehensive and trustworthy data package. This logical progression from isolated enzyme to a complex biological system is the cornerstone of modern drug discovery.[1][21]
The successful completion of these phases would provide strong evidence for the compound's potential. The next steps would involve selectivity profiling against a panel of related enzymes to ensure specificity and minimize off-target effects, followed by preclinical studies in animal models to evaluate its in vivo efficacy, pharmacokinetics, and safety.[2] This structured, evidence-based approach is essential to navigate the challenging path from a promising molecule to a potential new medicine.
References
- IC50 Determination. (n.d.). edX.
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. Retrieved from [Link]
- Creative Enzymes. (n.d.). Experimental Activity Validation of Inhibitors.
-
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
-
Wikipedia contributors. (2024, January 10). IC50. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule.
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
-
Arze, C. (2018, September 10). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Drug Discovery & Development. Retrieved from [Link]
-
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
-
PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]
-
Abbkine Scientific Co., Ltd. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
BOC Sciences. (2025, August 13). From Discovery to Application - What are Small Molecule Inhibitors? [Video]. YouTube. Retrieved from [Link]
-
Klink, T. A., & Stout, T. J. (2005). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Hughes, N., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Retrieved from [Link]
-
Basak, S. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
da Silva, E. C., & Ferreira, C. V. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Chemical Engineering, 17(4-7). Retrieved from [Link]
-
Jean, F., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Antiviral Research, 79(3), 163–172. Retrieved from [Link]
-
Shapiro, A. B. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Kumar, A., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 23(15), 5982–5986. Retrieved from [Link]
-
Molbase. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
-
American Elements. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
Chandra, et al. (2014). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. Retrieved from [Link]
-
Torres-RODRÍGUEZ, M., et al. (2023). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 28(14), 5484. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 2. youtube.com [youtube.com]
- 3. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. news-medical.net [news-medical.net]
- 19. antbioinc.com [antbioinc.com]
- 20. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 21. The Challenges In Small Molecule Drug Development – Part 2: Target Identification - Tempo Bioscience [tempobioscience.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is intended for researchers, scientists, and drug development professionals trained in handling chemical reagents.
Hazard Identification and Risk Assessment
Compounds with similar structures, such as 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and Oxazole-4-carboxylic acid, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, it is imperative to treat this compound with a similar level of caution.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale and Precautionary Measures |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on analogs like 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.[1] Do not eat, drink, or smoke when handling.[3][4] Wash hands thoroughly after use.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common characteristic of oxazole derivatives and carboxylic acids.[2][3] Avoid all personal contact.[3] Wear nitrile or other chemical-resistant gloves.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Expected based on data for similar oxazole carboxylic acids.[1][2][3] Wear safety goggles or a face shield.[2] Ensure eyewash stations are accessible.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | A known hazard for related oxazole compounds.[2][3] All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][5] |
Immediate Safety Protocols & Spill Management
Proactive safety measures are paramount. Before handling the compound, ensure all necessary personal protective equipment (PPE) is in use and that you are familiar with emergency procedures.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[3]
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood is typically sufficient. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[3]
Spill Response Protocol
In the event of a spill, immediate and calm action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not equipped to handle it, contact your institution's Environmental Health & Safety (EH&S) office immediately.
-
Cleanup (for minor spills):
-
Ensure proper PPE is worn.[3]
-
For solid spills, gently sweep up the material to avoid generating dust.[3] Use dry cleanup procedures.[3]
-
Place the collected material and any contaminated cleaning supplies into a designated, properly labeled hazardous waste container.[3]
-
Wash the spill area with soap and water, and prevent runoff from entering drains.[3]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of in regular trash or flushed down the drain.[6][7] All disposal must be handled through your institution's EH&S office or a licensed chemical waste disposal contractor.[5][6]
Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions within a waste container.
-
Designate a Specific Waste Stream: This compound and materials contaminated with it should be collected in a dedicated "Solid Organic Acid Waste" or "Non-halogenated Solid Chemical Waste" container.
-
Incompatibility: Do not mix this waste with bases, strong oxidizing agents, or reactive metals.[5][8] Carboxylic acids can react exothermically with bases and may generate flammable hydrogen gas upon contact with certain metals. Segregating waste streams by hazard class is a fundamental safety requirement.[8][9]
Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.
-
Material Compatibility: Use a container made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are suitable choices.[5] The container must be in good condition with a secure, leak-proof screw cap.[5][9]
-
Capacity Limit: Fill the container to no more than 90% of its capacity.[5][10] This headspace allows for potential vapor expansion and prevents spills during handling.[5]
-
Container Integrity: Keep the container closed at all times except when adding waste.[5][9][11] Leaving a funnel in the opening is not a substitute for a sealed cap.[9][11]
Waste Labeling
Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container.
-
Label Contents: The label must clearly state "Hazardous Waste".[9]
-
Chemical Identification: List all chemical constituents by their full names—no formulas or abbreviations.[9][11] For this specific waste, the label must include "this compound". If it is a mixture, list all components with their approximate percentages.[9]
-
Hazard Identification: Indicate the associated hazards (e.g., Irritant, Harmful if Swallowed).[8]
Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8][9]
-
Location: Store the waste container in a secondary containment bin within a ventilated cabinet, away from incompatible materials.[8]
-
Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[8]
-
Time and Volume Limits: Be aware of your institution's and local regulations regarding the maximum amount of waste that can be stored and for how long. Once a container is full, it must be scheduled for pickup promptly.[8][9]
Final Disposal
-
Professional Collection: Arrange for the collection of the full, sealed, and properly labeled waste container through your institution's EH&S office or designated hazardous waste management service.[6] Do not transport hazardous waste yourself.[6]
-
Empty Containers: An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of the target compound.
References
- Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Apollo Scientific. (n.d.). 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Oxazole Safety Data Sheet.
- Fisher Scientific. (2023). 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2010). Oxazole-4-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. (n.d.). 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Toronto Department of Chemistry. (2019). Handling Procedures for Chemical Wastes.
-
Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
- Pfaltz & Bauer. (n.d.). 3,4-Dimethoxybenzaldehyde Safety Data Sheet.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vumc.org [vumc.org]
- 7. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ethz.ch [ethz.ch]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid. As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.
Hazard Assessment: An Evidence-Based Approach
Based on these related compounds, this chemical should be handled as if it presents the following hazards:
Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and contact with skin and eyes.
Core Personal Protective Equipment (PPE) Protocol
The cornerstone of safe chemical handling is the consistent and correct use of appropriate PPE. The following equipment is mandatory when working with this compound.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation. The primary objective is to create a complete barrier against dust particles and potential splashes.
-
Required Equipment: At a minimum, wear chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166[5][6].
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dusts. Goggles provide this necessary seal.
-
For Splash Hazards: When handling solutions or performing operations with a risk of splashing, supplement safety goggles with a full-face shield.
Skin and Body Protection: Preventing Dermal Exposure
Oxazole derivatives are known to cause skin irritation[3][4]. Furthermore, some related compounds indicate that skin contact may contribute to sensitization[7].
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals. Always check the manufacturer's compatibility chart for the specific solvents being used in your procedure.
-
Lab Coat: A standard laboratory coat is mandatory to protect against incidental contact. For procedures with a higher risk of splashes, consider a chemical-resistant apron worn over the lab coat.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can form airborne dust particles that may cause respiratory irritation[2][3]. The primary engineering control is proper ventilation.
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood[2]. This is the most effective way to prevent inhalation.
-
Respiratory Masks: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use[6].
PPE Summary Table
| Protection Type | Recommended Equipment | Rationale & Key Specifications |
| Eye/Face Protection | Chemical safety goggles with side-shields. Face shield for splash hazards. | Conforms to EN166 or OSHA 29 CFR 1910.133. Protects against dust and splashes[5][6]. |
| Skin Protection | Chemical-resistant nitrile gloves. Lab coat. | Prevents direct skin contact which may cause irritation. Check glove compatibility with solvents[3][4][5]. |
| Respiratory Protection | Work in a chemical fume hood. | Prevents inhalation of dust which may cause respiratory irritation[2][3]. |
Operational Plan: Step-by-Step Safety Protocols
Trust in a protocol is built on its ability to be a self-validating system. The following steps are designed to minimize exposure at every stage of handling.
Donning PPE: A Deliberate Sequence
-
Inspect: Before starting, visually inspect all PPE for damage or defects.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE: Preventing Contamination
The order of removal is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back by lifting the head strap. Avoid touching the front surface.
-
Lab Coat: Unfasten the lab coat and peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated area for lab laundry.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[3].
Workflow for Safe Handling and PPE Selection
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an accidental release or exposure, a swift and correct response is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1][4].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][6].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[1][2].
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wear the full complement of PPE, including respiratory protection if the spill involves powder outside of a fume hood.
-
For solid spills, gently sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal[3].
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, wipes, and the chemical itself, must be segregated from other waste streams[5].
-
Containerization: Place solid waste and contaminated disposables in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container[3][5].
-
Disposal: Dispose of all waste through your institution's hazardous waste program, in accordance with all applicable federal, state, and local regulations. This may involve incineration at an approved waste disposal plant[5].
References
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. (n.d.). Benchchem.
- Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. (2023, September 5). Fisher Scientific.
- 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet. (n.d.). Apollo Scientific.
- Safety Data Sheet: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole. (2025, January 27). TCI Chemicals.
- oxazole-4-carboxylic acid. (n.d.). SRIRAMCHEM Laboratories Pvt. Ltd.
- 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid Safety Information. (n.d.). Sigma-Aldrich.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (n.d.). Pfaltz & Bauer.
- Material Safety Data Sheet: 4-Oxo-4H-1-benzopyran-2-carboxylic acid. (n.d.). Cole-Parmer.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
